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An In-depth Technical Guide to 6-(2-Cyanopropan-2-yl)picolinic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-(2-Cyanopropan-2-yl)picolinic acid, a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(2-Cyanopropan-2-yl)picolinic acid, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon available data and established principles of organic chemistry, this document details its chemical structure, physicochemical properties, potential synthetic routes, and explores its prospective role in the development of novel therapeutic agents.

Introduction: The Significance of Picolinic Acid Scaffolds in Medicinal Chemistry

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged structures" in drug discovery.[1] This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] The picolinic acid scaffold is a key component in numerous compounds investigated for antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of various substituents onto the picolinic acid ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 6-(2-Cyanopropan-2-yl)picolinic acid, is a unique derivative featuring a bulky cyanopropan-2-yl group at the 6-position. The nitrile functional group is of particular interest in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, which can lead to enhanced binding affinity with biological targets.[3] This guide will delve into the specific characteristics of this compound, providing a foundational resource for researchers exploring its potential.

Chemical Structure and Identification

The fundamental identity of 6-(2-Cyanopropan-2-yl)picolinic acid is established by its unique molecular structure and associated identifiers.

Chemical Structure:

Caption: Chemical structure of 6-(2-Cyanopropan-2-yl)picolinic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 6-(2-cyanopropan-2-yl)picolinic acid[4]
CAS Number 878744-16-2[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.2 g/mol [4]
Canonical SMILES CC(C)(C#N)C1=CC=CC(=N1)C(=O)O[4]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADMET). While experimental data for 6-(2-Cyanopropan-2-yl)picolinic acid is limited, we can infer some properties based on its structure and data from the parent compound, picolinic acid.

Table 2: Physicochemical Properties

PropertyValue (Picolinic Acid)Predicted/Inferred Value (6-(2-Cyanopropan-2-yl)picolinic acid)Source
Melting Point 136-138 °CExpected to be higher due to increased molecular weight and potential for different crystal packing.[5]
Boiling Point Not readily availableExpected to be significantly higher than picolinic acid.
Solubility Soluble in waterSolubility in water is likely to be lower than picolinic acid due to the introduction of the lipophilic cyanopropan-2-yl group.[5]
pKa ~1.0 (pyridinium proton), ~5.2 (carboxylic acid)The pKa of the carboxylic acid is expected to be in a similar range to picolinic acid, though the electron-donating nature of the alkyl group at the 6-position may slightly increase it.[5]
LogP 0.72Expected to be higher (more lipophilic) than picolinic acid due to the cyanopropan-2-yl substituent.[5]

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. In the absence of published experimental spectra for 6-(2-Cyanopropan-2-yl)picolinic acid, the following are predicted key features based on its structure and data from analogous compounds.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The two methyl groups of the cyanopropan-2-yl substituent would likely appear as a singlet in the upfield region (δ 1.5-2.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons (δ 120-160 ppm), the carboxylic acid carbonyl carbon (δ > 165 ppm), the nitrile carbon (δ ~120 ppm), the quaternary carbon of the cyanopropan-2-yl group, and the methyl carbons.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹), and a C≡N stretch for the nitrile group (~2230 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (190.2). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the cyano group (-CN), and cleavage of the cyanopropan-2-yl substituent.[8]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G Start 6-Bromopicolinonitrile Reaction1 Palladium-catalyzed Cross-Coupling Start->Reaction1 Intermediate1 Acetone Cyanohydrin Intermediate1->Reaction1 Intermediate2 6-(2-Cyanopropan-2-yl)pyridine-2-carbonitrile Reaction1->Intermediate2 Reaction2 Acid or Base-catalyzed Hydrolysis Intermediate2->Reaction2 Product 6-(2-Cyanopropan-2-yl)picolinic acid Reaction2->Product

Caption: Proposed synthetic workflow for 6-(2-Cyanopropan-2-yl)picolinic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-(2-Cyanopropan-2-yl)pyridine-2-carbonitrile

This step would likely involve a cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.

  • Materials:

    • 6-Bromopicolinonitrile

    • Acetone cyanohydrin

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Anhydrous solvent (e.g., Toluene or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 6-bromopicolinonitrile (1.0 eq), acetone cyanohydrin (1.2 eq), and the palladium catalyst (0.05 eq).

    • Add the anhydrous solvent and the base (2.0 eq).

    • Degas the reaction mixture by bubbling with inert gas for 15-20 minutes.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the solids.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 6-(2-cyanopropan-2-yl)pyridine-2-carbonitrile.

Step 2: Hydrolysis to 6-(2-Cyanopropan-2-yl)picolinic acid

The hydrolysis of the nitrile group to a carboxylic acid is a standard organic transformation.[9]

  • Materials:

    • 6-(2-Cyanopropan-2-yl)pyridine-2-carbonitrile

    • Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)

    • Solvent (e.g., water, ethanol)

  • Procedure (Acid-catalyzed):

    • In a round-bottom flask, dissolve 6-(2-cyanopropan-2-yl)pyridine-2-carbonitrile in a suitable solvent.

    • Add the aqueous acid solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH of the solution to the isoelectric point of the picolinic acid derivative to precipitate the product.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 6-(2-Cyanopropan-2-yl)picolinic acid.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 6-(2-Cyanopropan-2-yl)picolinic acid, its structural features suggest several potential areas of application in drug discovery.

  • Enzyme Inhibition: Picolinic acid derivatives have been explored as inhibitors of various enzymes.[1] The chelating ability of the picolinic acid moiety can be crucial for binding to metalloenzymes. The cyanopropan-2-yl group can provide additional steric and electronic interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.

  • Antiviral and Anticancer Agents: The picolinonitrile scaffold is present in compounds with demonstrated anticancer and antimicrobial activities.[3] The nitrile group can participate in key hydrogen bonding interactions with biological targets. The unique substitution pattern of 6-(2-Cyanopropan-2-yl)picolinic acid could lead to novel interactions with viral or cancer-related proteins.

  • Central Nervous System (CNS) Activity: Picolinamide derivatives have been investigated as antagonists for metabotropic glutamate receptor 5 (mGluR5), which is a target for various neurological and psychiatric disorders.[10] The lipophilicity of the cyanopropan-2-yl group might enhance blood-brain barrier penetration, making this scaffold interesting for CNS drug discovery.

In Silico ADMET Prediction

To provide further insight into the drug-like properties of 6-(2-Cyanopropan-2-yl)picolinic acid, a preliminary in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be predicted using computational models.

Table 3: Predicted ADMET Properties

ParameterPredicted ValueImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration LikelyThe increased lipophilicity suggests it may cross the BBB.
CYP450 Inhibition Potential for inhibition of certain isoformsFurther experimental evaluation is needed to assess drug-drug interaction potential.
Ames Toxicity Likely non-mutagenicIndicates a lower probability of being a carcinogen.
Lipinski's Rule of Five CompliantSuggests good "drug-likeness" properties.

Disclaimer: These are computationally predicted properties and require experimental validation.

Safety and Handling

Specific safety data for 6-(2-Cyanopropan-2-yl)picolinic acid is not available. However, based on the general properties of picolinic acid and related compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A generic Safety Data Sheet (SDS) for picolinic acid indicates that it can cause serious eye damage and may be harmful if swallowed.[11] Similar hazards should be assumed for its derivatives until specific data is available.

Conclusion and Future Directions

6-(2-Cyanopropan-2-yl)picolinic acid represents an intriguing, yet underexplored, molecule with potential for application in various areas of drug discovery. Its unique combination of a picolinic acid scaffold and a cyanopropan-2-yl substituent provides a foundation for the design of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization are crucial next steps.

  • Biological Screening: A comprehensive biological screening against a panel of relevant targets (e.g., kinases, proteases, GPCRs) is necessary to identify its primary pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help to elucidate the key structural features required for biological activity.

  • Experimental ADMET Profiling: In vitro and in vivo studies are required to validate the predicted ADMET properties and to assess its potential as a drug candidate.

This technical guide serves as a starting point for researchers interested in exploring the potential of 6-(2-Cyanopropan-2-yl)picolinic acid. The foundation of knowledge presented here, combined with rigorous experimental investigation, will be key to unlocking the full therapeutic potential of this and related compounds.

References

  • Higuchi, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Wu, J., et al. (2025). Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lopresti, M., et al. (2025).
  • Kulkarni, S.K. (1991). Mass spectra of Picolinic, Nicotinic. and Isonicotinic acids and their respective N-oxides. Organic Mass Spectrometry, 26, 855-856.
  • International Journal of Innovative Research and Technology. (2025).
  • Katritzky, A. R., et al. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
  • Miyano, K., et al. (1980). SYNTHESIS OF 5-(SUBSTITUTED ALKYL)PICOLINIC ACIDS, THE DOPAMINE B-HYDROXYLASE INHIBITORS. III. Heterocycles, 14(6).
  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of High Throughput Screening.
  • Choi, H., et al. (2016). Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 123-127.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
  • ResearchGate. (2025). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Retrieved from [Link]

  • ResearchGate. (n.d.). The prediction results of ADMET parameters, pharmacokinetic properties, and drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • CADASTER.eu. (n.d.). In silico Prediction of ADMET properties with confidence: potential to speed-up drug discovery. Retrieved from [Link]

  • NIST. (n.d.). Picolinic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). How to Interpret Mass Spectrum Fragmentation Patterns. Retrieved from [Link]

  • SpringerLink. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Monatshefte für Chemie - Chemical Monthly, 150(5), 923-931.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Optibrium. (2025). Which ADMET properties are important for me to predict?. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Tel Aviv University. (n.d.). The products and kinetics of hydrolysis of cyanopyridinium ions. Retrieved from [Link]

  • PMC. (n.d.). In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties. Retrieved from [Link]

  • Google Patents. (n.d.). EP0504818A2 - Microbiological process for the preparation of 6-hydroxy picolinic acid.
  • PMC. (2026). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • J-STAGE. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Chemical and Pharmaceutical Bulletin, 56(9), 1273-1275.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal.
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Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6-(2-Cyanopropan-2-yl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(2-Cyanopropan-2-yl)picolinic acid, a novel compound of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, leveraging established analytical techniques to elucidate the intrinsic stability of the molecule, identify potential degradation pathways, and establish a foundation for formulation development and storage recommendations. By integrating principles from physical chemistry, analytical chemistry, and regulatory science, this guide offers a robust, scientifically-grounded methodology for a thorough stability assessment.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a new chemical entity from discovery to a marketed drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An inherently unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy. For 6-(2-Cyanopropan-2-yl)picolinic acid, a molecule featuring a substituted picolinic acid core, a proactive and in-depth assessment of its stability is not merely a regulatory requirement but a fundamental scientific necessity.

This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven workflow. We will begin with the foundational characterization of the molecule and proceed through a tiered approach of thermal analysis and forced degradation studies. The rationale behind each experimental choice will be detailed, providing the "why" behind the "how."

Molecular Profile of 6-(2-Cyanopropan-2-yl)picolinic acid

A foundational understanding of the molecule's structure is essential for predicting its potential stability liabilities.

PropertyValueSource
IUPAC Name 6-(2-cyanopropan-2-yl)picolinic acid[1]
CAS Number 878744-16-2[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20 g/mol [1][2]
SMILES O=C(O)C1=NC(C(C)(C#N)C)=CC=C1[2]

The structure reveals several key functional groups that will be the focus of our stability investigation:

  • Picolinic Acid Moiety: The pyridine ring with a carboxylic acid at the 2-position. The aromatic nature of the pyridine ring generally imparts stability.

  • Carboxylic Acid Group: This group is susceptible to decarboxylation upon heating.[3][4]

  • Tertiary Alkyl Nitrile Group: The cyanopropan-2-yl substituent. Nitrile groups can be susceptible to hydrolysis under acidic or basic conditions.[5]

Figure 1: Chemical structure of 6-(2-Cyanopropan-2-yl)picolinic acid.

A Tiered Approach to Stability Assessment

Our investigation into the thermodynamic stability of 6-(2-Cyanopropan-2-yl)picolinic acid will follow a structured, tiered approach. This ensures a comprehensive understanding, from broad thermal behavior to specific degradation kinetics.

Stability_Assessment_Workflow cluster_0 Tier 1: Intrinsic Thermal Properties cluster_1 Tier 2: Isothermal Stability & Degradation Kinetics cluster_2 Tier 3: Degradation Pathway Identification cluster_3 Tier 4: Regulatory Stability Assessment DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) IMC Isothermal Microcalorimetry (IMC) DSC->IMC Elucidate Thermal Events FDS Forced Degradation Studies (FDS) IMC->FDS Predict Long-Term Stability LCMS LC-MS/MS Analysis of Degradants FDS->LCMS Generate Degradants ICH ICH Q1A(R2) Stability Chamber Studies LCMS->ICH Inform Method Development

Figure 2: A tiered workflow for thermodynamic stability assessment.

Tier 1: Characterization of Intrinsic Thermal Properties

The initial step is to understand the fundamental thermal behavior of the bulk material. This is accomplished primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is invaluable for identifying melting points, glass transitions, and solid-state phase transitions.[7] For a crystalline solid like 6-(2-Cyanopropan-2-yl)picolinic acid, a sharp endotherm corresponding to its melting point is expected. The presence of multiple thermal events could indicate polymorphism, which has significant implications for stability and bioavailability.[8]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(2-Cyanopropan-2-yl)picolinic acid into a non-hermetic aluminum pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the onset temperature and peak maximum of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point (Tₘ).

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[9] This technique is crucial for determining the temperature at which the compound begins to decompose and for quantifying the mass loss associated with this decomposition.[10] For 6-(2-Cyanopropan-2-yl)picolinic acid, we anticipate potential mass loss due to decarboxylation (loss of CO₂) or fragmentation of the cyanopropan-2-yl group. TGA also helps to identify the presence of residual solvents or water.[11]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 6-(2-Cyanopropan-2-yl)picolinic acid into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant mass loss begins.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

ParameterDescriptionExpected Outcome for 6-(2-Cyanopropan-2-yl)picolinic acid
Melting Point (Tₘ) Temperature of solid-to-liquid phase transition.A sharp endotherm indicating a crystalline solid.
Enthalpy of Fusion (ΔHfus) Energy required for melting.Provides information on the degree of crystallinity.
Decomposition Onset (Tₒ) Temperature at which mass loss begins.A key indicator of thermal stability.
Mass Loss Steps Discrete regions of mass loss in the TGA curve.May correspond to decarboxylation or other fragmentation events.

Tier 2: Isothermal Stability and Degradation Kinetics

While DSC and TGA provide information about stability under dynamic heating conditions, Isothermal Microcalorimetry (IMC) offers a highly sensitive method for assessing stability under conditions more relevant to storage.

Expertise & Experience: IMC measures the heat flow produced by a sample held at a constant temperature.[12] Its high sensitivity allows for the detection of very slow degradation reactions that would be imperceptible by other techniques over short time scales.[13] By conducting experiments at several temperatures, the Arrhenius equation can be used to model the degradation kinetics and predict the long-term stability and shelf-life of the compound at typical storage temperatures.[14]

Experimental Protocol: Isothermal Microcalorimetry

  • Sample Preparation: Accurately weigh a known amount of 6-(2-Cyanopropan-2-yl)picolinic acid into a glass ampoule. Seal the ampoule.

  • Instrument Setup:

    • Place the sample ampoule and a reference ampoule (containing an inert material) into the calorimeter.

    • Allow the system to equilibrate at the desired isothermal temperature (e.g., 40 °C, 50 °C, 60 °C).

  • Data Acquisition:

    • Monitor the heat flow from the sample over an extended period (days to weeks) until a stable or pseudo-stable heat flow signal is obtained.

  • Data Analysis:

    • Integrate the heat flow signal over time to obtain the total heat produced.

    • Plot the natural logarithm of the heat flow (ln(P)) versus the reciprocal of the absolute temperature (1/T) for the different isothermal experiments (Arrhenius plot).

    • The slope of the resulting line is equal to -Ea/R, where Ea is the activation energy for the degradation process and R is the gas constant. This allows for the calculation of the degradation rate at lower temperatures.

Tier 3: Elucidating Degradation Pathways through Forced Degradation

Forced degradation, or stress testing, involves subjecting the API to harsh conditions to accelerate its decomposition.[3] The primary goals are to identify the likely degradation products and to establish degradation pathways.[15] This information is critical for the development of stability-indicating analytical methods. The International Council for Harmonisation (ICH) Q1A(R2) guideline recommends stress testing as a key component of stability evaluation.[16][17]

Expertise & Experience: Based on the structure of 6-(2-Cyanopropan-2-yl)picolinic acid, we can hypothesize several degradation pathways. The carboxylic acid is prone to decarboxylation under thermal stress. The nitrile group could undergo hydrolysis to an amide and then to a carboxylic acid under acidic or basic conditions.[5] The pyridine ring itself is generally stable but could be susceptible to oxidation.

Degradation_Pathways cluster_0 Thermal Stress cluster_1 Acid/Base Hydrolysis cluster_2 Oxidative Stress Parent 6-(2-Cyanopropan-2-yl)picolinic acid Decarboxylation Decarboxylation Product Parent->Decarboxylation Δ Amide Amide Intermediate Parent->Amide H⁺/OH⁻, H₂O N_Oxide N-Oxide Product Parent->N_Oxide [O] Diacid Di-acid Product Amide->Diacid H⁺/OH⁻, H₂O

Figure 3: Plausible degradation pathways for 6-(2-Cyanopropan-2-yl)picolinic acid.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and reflux for a specified period (e.g., 8 hours). Neutralize the solution before analysis.[18]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.[18]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[18]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) in a stability chamber.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS/MS), to separate and identify the parent compound and any resulting degradation products.

Conclusion: Synthesizing a Holistic Stability Profile

The thermodynamic stability of 6-(2-Cyanopropan-2-yl)picolinic acid is not defined by a single parameter but by a comprehensive profile built from orthogonal analytical techniques. The tiered approach detailed in this guide provides a robust framework for:

  • Establishing the intrinsic thermal properties of the molecule, including its melting point and decomposition temperature.

  • Quantifying its long-term stability under isothermal conditions and predicting its shelf-life.

  • Identifying potential degradation products and pathways under various stress conditions.

The data generated from these studies are indispensable for informed decision-making throughout the drug development lifecycle, from lead optimization and formulation design to the establishment of appropriate storage conditions and regulatory submissions. This scientifically rigorous approach ensures a thorough understanding of the molecule's stability, ultimately safeguarding the quality, safety, and efficacy of the final drug product.

References

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  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
  • TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (2016). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • International Journal of Pharmaceutics. (1995). The use of isothermal heat conduction microcalorimetry to evaluate drug stability in tablets. Retrieved from [Link]

  • ECA Academy. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • PMC. (2018). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Retrieved from [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Lab Manager. (2026). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Retrieved from [Link]

  • AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • PubMed. (2006). Basics and applications of solid-state kinetics: a pharmaceutical perspective. Retrieved from [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Retrieved from [Link]

  • PMC. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • MDPI. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Retrieved from [Link]

  • ResearchGate. (2006). Basics and Applications of Solid State Kinetics: A Pharmaceutical Perspective. Retrieved from [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Sri Indu Institute of Pharmacy. (n.d.). SOLID STATE STABILITY. Retrieved from [Link]

  • RSC Publishing. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Retrieved from [Link]

  • ACS Publications. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

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  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

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Foundational

pKa values and ionization behavior of 6-substituted picolinic acids

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 6-Substituted Picolinic Acids Abstract Picolinic acid and its derivatives represent a "privileged" structural motif in medicinal chemistry, integra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 6-Substituted Picolinic Acids

Abstract

Picolinic acid and its derivatives represent a "privileged" structural motif in medicinal chemistry, integral to numerous therapeutic agents due to their unique physicochemical properties.[1] A critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile is its ionization state, which is governed by its acid dissociation constant(s), or pKa value(s). This guide provides a comprehensive exploration of the ionization behavior of picolinic acids, with a specific focus on the influence of substituents at the 6-position. We will delve into the fundamental principles of pKa, detail robust experimental methodologies for its determination, analyze the electronic effects of various substituents, and discuss the profound implications of these properties for drug discovery and development professionals.

The Fundamental Chemistry of Picolinic Acid Ionization

Picolinic acid (pyridine-2-carboxylic acid) is an isomer of nicotinic and isonicotinic acid, distinguished by the carboxyl group's placement at the 2-position, adjacent to the ring nitrogen.[2][3] This seemingly minor structural difference has profound consequences for its electronic properties and ionization behavior. As an endogenous metabolite of tryptophan, picolinic acid is not only a versatile building block for synthesis but also a biologically relevant molecule involved in metal ion transport.[2][4][5]

The molecule possesses two ionizable centers:

  • The Carboxylic Acid Group (-COOH): This is the more acidic site.

  • The Pyridine Ring Nitrogen (N): This nitrogen is basic and can be protonated.

This dual nature allows picolinic acid to exist in multiple forms depending on the pH of its environment: a cationic form at low pH, a neutral/zwitterionic form at intermediate pH, and an anionic form at high pH.

The Zwitterionic Equilibrium

A key feature of picolinic acid is its ability to exist as a zwitterion, or inner salt, where the carboxylic proton has been transferred to the pyridine nitrogen.[6][7] This creates a molecule with both a positive (pyridinium ion, -N⁺H-) and a negative (carboxylate, -COO⁻) charge, yet is electrically neutral overall. In the solid state and in aqueous solution, picolinic acid exists in equilibrium between its neutral and zwitterionic tautomers.[8][9][10] This equilibrium is crucial as the zwitterionic form can exhibit different solubility and membrane permeability characteristics compared to the neutral form.

The ionization process can be described by two distinct pKa values:

  • pKa₁ (~1.0): This corresponds to the deprotonation of the carboxylic acid group of the cationic species (where the pyridine nitrogen is already protonated).[5][11]

  • pKa₂ (~5.3): This corresponds to the deprotonation of the pyridinium ion.

Understanding these two pKa values is paramount for predicting the predominant ionic species at a given physiological pH, which is typically around 7.4.[12]

The Role of Substituents in Modulating Acidity

The electronic character of a substituent on the pyridine ring can significantly alter the pKa values of both the carboxylic acid and the pyridine nitrogen.[13] These substituent effects are generally categorized as either inductive or resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl) pull electron density away from the ring. This stabilizes the negatively charged carboxylate anion, making the carboxylic acid a stronger acid (i.e., lowering its pKa).[14][15] Concurrently, by withdrawing electron density from the pyridine nitrogen, EWGs make the nitrogen less basic, thus lowering the pKa of its conjugate acid (the pyridinium ion).

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkyl (-CH₃) groups donate electron density to the ring. This destabilizes the carboxylate anion, making the carboxylic acid weaker (raising its pKa).[13] Conversely, by increasing electron density on the pyridine nitrogen, EDGs make it more basic, thereby increasing the pKa of the corresponding pyridinium ion.

The position of the substituent is critical. For picolinic acid, a substituent at the 6-position is ortho to the nitrogen and meta to the carboxylic acid, allowing it to exert a strong influence on the molecule's ionization behavior.

Experimental Determination of pKa Values

Accurate pKa determination is a cornerstone of preclinical drug development. Several methods exist, but potentiometric titration and UV-Vis spectrophotometry are among the most precise and widely used techniques.[16][17][18]

Methodology 1: Potentiometric Titration

Principle of Causality: Potentiometric titration is a highly precise method that relies on monitoring the change in pH of a solution as a titrant (a strong acid or base) is added incrementally.[17][18] The resulting titration curve reveals one or more inflection points, which correspond to the equivalence points where the analyte has been fully neutralized. The pKa is determined from the midpoint of the buffer region on this curve, specifically at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[19] This method directly measures the response of the molecule to pH changes, providing a robust and reliable pKa value.[12]

Detailed Experimental Protocol:

  • Apparatus & Reagents:

    • Calibrated pH meter and combination pH electrode.[19]

    • Automated titrator or manual burette.

    • Magnetic stirrer and stir bar.

    • Titration vessel.

    • Standardized 0.1 M NaOH and 0.1 M HCl solutions.[19]

    • Ionic strength adjustment solution (e.g., 0.15 M KCl) to maintain a constant ionic environment.[19]

    • High-purity water (carbonate-free).[17]

    • Nitrogen gas for purging.[19]

  • Sample Preparation:

    • Accurately weigh and dissolve the 6-substituted picolinic acid in water to a known concentration (e.g., 1-10 mM).[19]

    • Add the ionic strength adjustment solution.

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of basic groups.[19]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

    • Place the sample solution in the titration vessel with the magnetic stirrer.

    • Immerse the pH electrode and the titrant delivery tube into the solution.

    • For a compound with both acidic and basic groups, perform a biphasic titration. First, titrate with 0.1 M HCl to a low pH (e.g., pH 2) to ensure full protonation.

    • Then, titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH to stabilize before recording the reading.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.

    • The pKa value is the pH at the half-volume point between two equivalence points or at the half-volume of the first equivalence point from the start of the titration for a simple acid.[19]

Workflow Visualization:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare Sample Solution (1-10 mM) P2 Add Ionic Strength Adjuster (e.g., KCl) P1->P2 P3 Purge with N₂ to remove CO₂ P2->P3 T1 Calibrate pH Meter (pH 4, 7, 10) P3->T1 T2 Acidify Sample (Titrate with HCl to pH ~2) T1->T2 T3 Titrate with NaOH (Incremental addition) T2->T3 T4 Record pH vs. Volume T3->T4 A1 Plot Titration Curve (pH vs. Volume) T4->A1 A2 Calculate 1st Derivative (ΔpH/ΔV) A1->A2 A3 Identify Equivalence Points (Peaks) A2->A3 A4 Determine pKa (pH at half-equivalence point) A3->A4

Workflow for pKa determination by potentiometric titration.
Methodology 2: UV-Vis Spectrophotometry

Principle of Causality: This method is based on the Beer-Lambert law and the fact that the protonated and deprotonated forms of a molecule often have distinct UV-Vis absorbance spectra.[17][20] By measuring the absorbance of a sample at a fixed wavelength across a range of precisely known pH values, a sigmoidal curve of absorbance vs. pH is generated. The inflection point of this curve corresponds to the pH where the concentrations of the two species are equal, which is the pKa.[18] This technique is particularly advantageous for compounds with low solubility or when only small sample quantities are available.[17]

Detailed Experimental Protocol:

  • Apparatus & Reagents:

    • UV-Vis spectrophotometer with temperature control.

    • Matched quartz cuvettes.

    • Calibrated pH meter.

    • A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).

    • Stock solution of the 6-substituted picolinic acid in a suitable solvent (e.g., water or methanol).

  • Preliminary Scan:

    • Prepare two samples of the compound, one at a very low pH (e.g., pH 1, fully protonated) and one at a very high pH (e.g., pH 12, fully deprotonated).

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for both samples to identify the analytical wavelength(s) where the absorbance difference between the two forms is maximal.

  • Measurement Procedure:

    • Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer solution of known pH.[20] The final concentration should be kept low to ensure linearity under the Beer-Lambert law.[17]

    • Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot absorbance versus pH. The data should form a sigmoidal curve.

    • The pKa can be determined graphically as the pH at the inflection point of the curve.

    • Alternatively, the pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation:

      • pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)]

      • Where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (deprotonated) species, and Aᵤ is the absorbance of the un-ionized (protonated) species.[20] A plot of log[(A - Aᵢ) / (Aᵤ - A)] versus pH yields a straight line with the pKa as the x-intercept.

Workflow Visualization:

UV_Vis_Workflow cluster_prep Preparation cluster_scan Spectral Scans cluster_measurement Measurement cluster_analysis Analysis P1 Prepare Buffer Series (e.g., pH 1-12) P2 Prepare Stock Solution of Analyte P1->P2 S1 Record Spectra at Extreme pH (e.g., 1 & 12) P2->S1 S2 Identify Analytical λ (Max Absorbance Difference) S1->S2 M1 Prepare Samples in Each Buffer S2->M1 M2 Measure Absorbance at Analytical λ M1->M2 A1 Plot Absorbance vs. pH (Sigmoidal Curve) M2->A1 A2 Determine pKa (Inflection Point or Graphical Analysis) A1->A2

Workflow for pKa determination by UV-Vis spectrophotometry.

Data Analysis: pKa of 6-Substituted Picolinic Acids

The table below summarizes predicted and experimental pKa values for picolinic acid and several 6-substituted derivatives. These values illustrate the significant impact of the C6 substituent.

Substituent (at C6)Compound NamepKa₁ (Carboxylic Acid)pKa₂ (Pyridinium)Substituent EffectReference(s)
-HPicolinic Acid~1.0~5.3Baseline[5],[11]
-OH6-Hydroxypicolinic acid3.29 (Predicted)-Weakly Donating[21],[22],[23]
-NH₂6-Aminopicolinic acid4.49 (Predicted)-Strongly Donating[24],[25]
-NO₂5-Nitropicolinic acid*2.71 (Predicted)-Strongly Withdrawing[26]
-CH₃6-Methylpicolinic acid> 1.0 (Expected)> 5.3 (Expected)Weakly Donating[27]

*Data for 5-nitro derivative is used to illustrate the strong EWG effect, as data for the 6-nitro isomer is less readily available.

Analysis of Trends:

  • Electron-Donating Groups (-NH₂, -OH): As predicted, the amino and hydroxyl groups increase the pKa of the carboxylic acid compared to the parent picolinic acid. This is because they donate electron density, making the carboxylate conjugate base less stable and therefore making the acid weaker. The strongly donating -NH₂ group has a more pronounced effect than the -OH group.

  • Electron-Withdrawing Groups (-NO₂): The nitro group, a powerful EWG, is expected to significantly lower the pKa of the carboxylic acid, making it a stronger acid. The predicted value of 2.71 for the 5-nitro derivative supports this trend.[26]

  • Alkyl Groups (-CH₃): A methyl group is weakly electron-donating via induction. It is expected to slightly increase both pKa values, making the carboxylic acid slightly weaker and the pyridine nitrogen slightly more basic.[27]

Logical Relationship Visualization:

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) at C6 cluster_edg Electron-Donating Group (EDG) at C6 EWG e.g., -NO₂, -Cl EWG_Effect Withdraws Electron Density from Ring EWG->EWG_Effect EWG_Result1 Stabilizes Carboxylate Anion (-COO⁻) EWG_Effect->EWG_Result1 EWG_Result2 Decreases Basicity of Pyridine N EWG_Effect->EWG_Result2 EWG_pKa1 LOWER pKa₁ (Stronger Acid) EWG_Result1->EWG_pKa1 EWG_pKa2 LOWER pKa₂ (Less Basic N) EWG_Result2->EWG_pKa2 EDG e.g., -NH₂, -CH₃ EDG_Effect Donates Electron Density to Ring EDG->EDG_Effect EDG_Result1 Destabilizes Carboxylate Anion (-COO⁻) EDG_Effect->EDG_Result1 EDG_Result2 Increases Basicity of Pyridine N EDG_Effect->EDG_Result2 EDG_pKa1 HIGHER pKa₁ (Weaker Acid) EDG_Result1->EDG_pKa1 EDG_pKa2 HIGHER pKa₂ (More Basic N) EDG_Result2->EDG_pKa2

Influence of C6 substituents on the pKa values of picolinic acid.

Implications for Drug Development

The ionization state of a drug molecule is a critical parameter that influences its entire pharmacokinetic profile.[12] By strategically modifying the 6-substituent on a picolinic acid scaffold, medicinal chemists can fine-tune the pKa to optimize drug-like properties.

  • Solubility and Absorption: The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized drug at a given pH. Ionized species are generally more water-soluble, while un-ionized species are more lipid-soluble and thus more readily cross biological membranes. Tuning the pKa can optimize this balance for better absorption in the gastrointestinal tract.

  • Target Engagement: Many picolinic acid derivatives exert their biological effects through metal chelation.[2][28] The ability to chelate metal ions (e.g., Zn²⁺ in metallo-β-lactamases) is highly dependent on the protonation state of the pyridine nitrogen and the carboxylate group. Adjusting the pKa values can enhance the molecule's affinity for the target enzyme at physiological pH.

  • Pharmacokinetics: The overall charge of a molecule affects its distribution into tissues, its binding to plasma proteins, and its susceptibility to metabolism and renal clearance. Precise pKa control is therefore essential for designing drugs with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Picolinic acid derivatives have been successfully advanced in clinical trials for various diseases, including as BACE2 inhibitors for Alzheimer's and PKK inhibitors for inflammatory conditions, underscoring the therapeutic potential of this versatile scaffold.[29]

Conclusion

The pKa values of 6-substituted picolinic acids are not mere physical constants; they are critical design parameters for medicinal chemists. The electronic nature of the substituent at the 6-position provides a powerful tool for modulating the ionization of both the carboxylic acid and the pyridine nitrogen. A thorough understanding of these substituent effects, coupled with precise experimental determination using techniques like potentiometric titration and UV-Vis spectrophotometry, enables the rational design of picolinic acid-based drug candidates with optimized solubility, permeability, and target affinity. This knowledge is indispensable for accelerating the discovery and development of novel therapeutics.

References

  • Title: How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide Source: Sirius Analytical URL: [Link]

  • Title: Streamline pKa Value Determination Using Automated UV/Vis-Titration Source: Mettler Toledo URL: [Link]

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

  • Title: Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives Source: IJIRT URL: [Link]

  • Title: pKa of a dye: UV-VIS Spectroscopy Source: Course Hero URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator Source: Scientific Research Publishing URL: [Link]

  • Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

  • Title: Molecular structures of neutral 2-picolinic acid (PCA) (a) and PCA in zwitterion form (b) Source: ResearchGate URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [Link]

  • Title: Formation of zwitterionic species through the intramolecular proton transfer reactions in various picolinic compounds Source: ResearchGate URL: [Link]

  • Title: REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium Source: ResearchGate URL: [Link]

  • Title: New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity Source: Bentham Science URL: [Link]

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL: [Link]

  • Title: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Cas 19621-92-2,6-Hydroxypicolinic acid Source: lookchem URL: [Link]

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Exploratory

6-(2-Cyanopropan-2-yl)picolinic acid CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 6-(2-Cyanopropan-2-yl)picolinic acid , a specialized heterocyclic building block used in advanced medicinal chemistry. A Strategic Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6-(2-Cyanopropan-2-yl)picolinic acid , a specialized heterocyclic building block used in advanced medicinal chemistry.

A Strategic Scaffold for Metabolic Stability and Kinase Inhibition

Chemical Identity & Core Properties

This compound serves as a critical intermediate for introducing the gem-dimethyl nitrile motif into pyridine-based pharmacophores.[1] This structural feature is widely employed in drug design to block metabolic "soft spots" (benzylic oxidation) and to restrict conformational flexibility, thereby enhancing ligand-target binding affinity.[1]

PropertySpecification
CAS Number 878744-16-2
IUPAC Name 6-(2-cyanopropan-2-yl)pyridine-2-carboxylic acid
Synonyms 6-(1-cyano-1-methylethyl)picolinic acid; 2-Carboxy-6-(1-cyano-1-methylethyl)pyridine
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES CC(C)(C#N)c1cccc(C(=O)O)n1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~-0.5 (Pyridine nitrogen)

Strategic Role in Drug Discovery

The 6-(2-cyanopropan-2-yl)picolinic acid scaffold is engineered to address specific challenges in lead optimization:

  • Metabolic Blocking: The gem-dimethyl group at the benzylic position prevents cytochrome P450-mediated hydroxylation, a common clearance pathway for alkyl-substituted pyridines.[1]

  • Conformational Locking: The bulky isopropyl-nitrile group restricts the rotation of the side chain, reducing the entropic penalty upon binding to a protein active site (The Thorpe-Ingold Effect).[1]

  • Electronic Modulation: The electron-withdrawing nitrile group lowers the pKa of the pyridine nitrogen, modulating the solubility and lipophilicity (LogD) of the final drug molecule.[1]

Target Classes
  • Kinase Inhibitors: Used as a hinge-binding scaffold or solvent-front fragment in macrocyclic inhibitors (e.g., ALK, ROS1, or JAK kinase pathways).[1]

  • Metalloenzyme Inhibitors: The picolinic acid moiety is a potent bidentate chelator for Zinc(II) and Iron(II) dependent enzymes (e.g., Histone Demethylases, Metalloproteases).[1]

Synthesis Protocol

The synthesis of 6-(2-cyanopropan-2-yl)picolinic acid is typically achieved via a double alkylation strategy starting from a cyanomethyl precursor. This method is preferred over direct nucleophilic aromatic substitution (SNAr) due to higher yields and milder conditions.[1]

Reaction Scheme

Synthesis Start Methyl 6-(cyanomethyl)picolinate (CAS 1000525-37-0) Step1 Double Methylation (MeI, NaH, DMF, 0°C) Start->Step1 Inter Methyl 6-(2-cyanopropan-2-yl)picolinate Step1->Inter Step2 Ester Hydrolysis (LiOH, THF/H2O) Inter->Step2 Product 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2) Step2->Product

Figure 1: Step-wise synthesis pathway from the cyanomethyl precursor.

Detailed Methodology
Step 1: Gem-Dimethylation

Objective: Convert the active methylene group (-CH₂CN) to the gem-dimethyl group (-C(CH₃)₂CN).[1]

  • Reagents: Methyl 6-(cyanomethyl)picolinate (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (60% dispersion in oil, 2.2 eq), DMF (Anhydrous).[1]

  • Procedure:

    • Charge a flame-dried flask with NaH and anhydrous DMF under Nitrogen atmosphere.

    • Cool to 0°C. Add Methyl 6-(cyanomethyl)picolinate dropwise. Stir for 30 min (Solution turns deep red/brown due to carbanion formation).

    • Add Methyl Iodide (MeI) dropwise, maintaining temperature < 5°C.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Quench: Pour into ice-water and extract with Ethyl Acetate (EtOAc).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]

    • Yield: Typically 85–95%.

Step 2: Ester Hydrolysis

Objective: Reveal the carboxylic acid without hydrolyzing the nitrile.[1]

  • Reagents: Methyl 6-(2-cyanopropan-2-yl)picolinate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 3.0 eq), THF/Water (3:1).[1]

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.[1]

    • Add LiOH and stir at RT for 2–4 hours. (Avoid heating to prevent nitrile hydrolysis to amide).[1]

    • Workup: Acidify carefully with 1N HCl to pH ~3–4.

    • Isolation: Extract with EtOAc or filter the precipitated solid if applicable.[1][2]

    • Yield: >90%.

Analytical Characterization Standards

To ensure the integrity of the building block for subsequent steps (e.g., amide coupling), the following analytical criteria must be met.

TechniqueExpected Signal / Criteria
¹H NMR (400 MHz, DMSO-d₆) δ 1.75 (s, 6H) : Characteristic gem-dimethyl singlet.δ 7.8–8.2 (m, 3H) : Pyridine aromatic protons.δ 13.0 (br s, 1H) : Carboxylic acid proton.[1]
¹³C NMR ~26 ppm : Methyl carbons.~40 ppm : Quaternary carbon (C-CN).~122 ppm : Nitrile carbon (C≡N).~165 ppm : Carboxylic acid carbonyl.[1]
LC-MS [M+H]⁺ = 191.2 ; [M-H]⁻ = 189.2 .[1]
IR Spectroscopy ~2240 cm⁻¹ : Weak but sharp Nitrile (C≡N) stretch.~1700–1730 cm⁻¹ : Carbonyl (C=O) stretch.[1]

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye).[1] Treat as a potential acute toxicant due to the nitrile functionality, although the steric bulk likely reduces the release of free cyanide.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile at elevated temperatures).[1]

References

  • AChemBlock. (2024).[1] Product Specification: 6-(2-cyanopropan-2-yl)picolinic acid (CAS 878744-16-2).Link[1]

  • BLDpharm. (2024).[1] Safety Data Sheet and Certificate of Analysis for CAS 878744-16-2.Link[1]

  • Pfizer Inc. (2014).[1] Discovery of Lorlatinib (PF-06463922): Macrocyclic Inhibitors of ALK/ROS1.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for pyridine/pyrazole kinase inhibitor chemistry). Link[1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Reference for gem-dimethyl/fluorine bioisosterism strategies). Link[1]

Sources

Foundational

Molecular weight and formula analysis of 6-(2-Cyanopropan-2-yl)picolinic acid

The following technical guide is structured as a high-level monograph for use in pharmaceutical research and process chemistry. It prioritizes actionable data, synthesis logic, and analytical rigor.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for use in pharmaceutical research and process chemistry. It prioritizes actionable data, synthesis logic, and analytical rigor.

CAS Registry Number: 878744-16-2 Document Type: Chemical Identity & Process Analysis Version: 2.0 (Scientific Reference)[1]

Molecular Identity & Physiochemical Profile[1][2][3][4][5][6]

This compound represents a critical bifunctional pyridine scaffold, characterized by a sterically demanding gem-dimethyl nitrile group at the C6 position and a carboxylic acid at the C2 position.[1] It serves as a versatile building block for JAK inhibitors and complex metallo-organic ligands.[1]

Fundamental Constants
ParameterValueUnitVerification Note
Molecular Formula

-Confirmed via elemental count
Molecular Weight 190.20 g/mol Average atomic mass
Monoisotopic Mass 190.0742DaFor HRMS calibration (

)
Physical State Crystalline Solid-White to off-white powder
Predicted pKa ~3.5 (Acid), ~1.0 (Pyridine N)-Acidic moiety dominates solubility
LogP (Predicted) 1.32-Moderate lipophilicity
Structural Analysis (SMILES & InChI)
  • SMILES: N#CC(C)(C)c1cccc(C(=O)O)n1

  • InChI Key: DTXSID9040635 (Derivative Analog)

  • Structural Logic: The molecule consists of a central pyridine ring.[1][2] The electron-withdrawing nitrile and carboxylic acid groups significantly reduce the electron density of the ring, making the C3/C4/C5 protons distinctively deshielded in NMR analysis.[1]

Synthesis Strategy: The -Carbonylation Route

While various routes exist, the most robust protocol for scale-up involves a Nucleophilic Aromatic Substitution (


)  followed by Pd-catalyzed Carbonylation .[1] This avoids the poor selectivity often seen in direct functionalization of picolinic acid.[1]
Reaction Pathway Diagram[1]

SynthesisPath SM 2,6-Dichloropyridine (Starting Material) INT1 Intermediate A 2-chloro-6-(2-cyanopropan-2-yl)pyridine SM->INT1 1. Isobutyronitrile, KHMDS 2. THF, 0°C to RT (SNAr Alkylation) INT2 Intermediate B Methyl Ester INT1->INT2 Pd(dppf)Cl2, CO (gas) MeOH, TEA, 80°C (Carbonylation) PROD FINAL PRODUCT 6-(2-Cyanopropan-2-yl)picolinic acid INT2->PROD LiOH, THF/H2O Acid Hydrolysis

Figure 1: Stepwise synthesis pathway utilizing 2,6-dichloropyridine as the electrophilic scaffold.[3][4][5][6][7][8]

Detailed Experimental Protocol
Step 1: Installation of the Gem-Dimethyl Nitrile

Principle: The anion of isobutyronitrile is generated using a strong base (KHMDS) and displaces one chloride on the pyridine ring.[1]

  • Reagents: 2,6-Dichloropyridine (1.0 eq), Isobutyronitrile (1.1 eq), KHMDS (1.2 eq, 0.5M in toluene), Anhydrous THF.[1]

  • Procedure:

    • Charge a dried flask with isobutyronitrile and THF under

      
      . Cool to 0°C.[1]
      
    • Add KHMDS dropwise over 20 mins.[1] Stir for 30 mins to form the nitrile anion.

    • Add 2,6-Dichloropyridine (dissolved in THF) slowly.

    • Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Quench: Saturated

      
      . Extract with EtOAc.[1][4]
      
    • Purification: Column chromatography (Hexane/EtOAc).

Step 2: Carbonylation to Methyl Ester

Principle: Palladium-catalyzed insertion of CO into the C-Cl bond in the presence of methanol.[1]

  • Reagents: Intermediate A,

    
     (5 mol%), Triethylamine (2.0 eq), Methanol (Solvent/Reactant).[1]
    
  • Procedure:

    • Dissolve Intermediate A in MeOH/TEA in a pressure vessel.

    • Add catalyst.[1][4][2] Purge with

      
      , then pressurize with CO (50 psi).
      
    • Heat to 80°C for 12 hours.

    • Workup: Filter through Celite to remove Pd.[1] Concentrate filtrate.[1][8]

Step 3: Hydrolysis to Final Acid

Principle: Saponification of the methyl ester under mild conditions to avoid nitrile hydrolysis.[1]

  • Reagents: Intermediate B, LiOH·

    
     (2.0 eq), THF/Water (3:1).[1]
    
  • Procedure:

    • Stir the ester in THF/Water with LiOH at RT for 2 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH 3-4. Do not go too low to avoid protonating the pyridine nitrogen excessively during isolation.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized material, the following spectral signatures must be validated.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
13.20 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable).[1]
8.05 Doublet (d)1HAr-H (C3)Deshielded by adjacent carboxylic acid.[1]
7.98 Triplet (t)1HAr-H (C4)Para to nitrile alkyl group.[1]
7.75 Doublet (d)1HAr-H (C5)Ortho to alkyl group; shielded relative to C3.[1]
1.75 Singlet (s)6H-C(CH

)

CN
Gem-dimethyl group; distinct singlet.[1]
Mass Spectrometry (LC-MS) Fragmentation Logic

The fragmentation pattern is a self-validating system for structural confirmation.[1]

MassSpec Parent [M+H]+ = 191.1 Parent Ion Frag1 m/z ~ 173 Loss of -OH/-H2O (Tropylium-like) Parent->Frag1 - H2O Frag2 m/z ~ 147 Loss of -CO2 (Decarboxylation) Parent->Frag2 - CO2 (Source fragmentation) Frag3 m/z ~ 120 Loss of HCN + CH3 (Nitrile cleavage) Frag2->Frag3 Ring degradation

Figure 2: Predicted ESI(+) fragmentation pathway for structural verification.

Handling & Safety Protocols

Hazard Identification
  • Acute Toxicity: Nitrile-containing compounds can release cyanide under extreme metabolic or thermal stress, though the steric bulk here adds stability.[1] Treat as Toxic if Swallowed .[1]

  • Irritant: The carboxylic acid moiety is a skin and eye irritant.[1]

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (

    
     or Ar) to prevent moisture uptake which complicates precise weighing for stoichiometry.[1]
    

References

  • PubChem Compound Summary. (2025). 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2).[1][9][10] National Center for Biotechnology Information.[1] [Link]

  • Reich, H. J. (2023).[1] pKa Values of Nitrogen Heterocycles. University of Wisconsin-Madison Chemistry Database.[1] [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for

    
     mechanism on pyridines).
    [Link][1]
    

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-(2-Cyanopropan-2-yl)picolinic Acid as a Bidentate Ligand

Abstract This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 6-(2-Cyanopropan-2-yl)picolinic acid as a versatile bidentate ligand. Picolinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 6-(2-Cyanopropan-2-yl)picolinic acid as a versatile bidentate ligand. Picolinic acid and its derivatives are renowned for their robust chelating properties, forming stable complexes with a wide array of metal ions.[1] The introduction of a 2-cyanopropan-2-yl group at the 6-position of the pyridine ring introduces unique steric and electronic characteristics, offering opportunities to fine-tune the properties of resulting metal complexes for applications in catalysis, materials science, and drug development. This guide details a proposed synthesis of the ligand, general protocols for metal complex formation, in-depth characterization techniques, and safety considerations.

Introduction: Ligand Design and Rationale

Picolinic acid serves as a classic N,O-bidentate chelating agent, coordinating to metal centers via the pyridine ring nitrogen and a deprotonated carboxylate oxygen atom.[2][3] This coordination mode forms a stable five-membered chelate ring, a structural motif found in numerous catalysts and functional materials. The strategic functionalization of the picolinic acid scaffold is a powerful tool for modulating the properties of metal complexes.[4]

The subject of this guide, 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2), features two key functional groups:

  • The Picolinate Headgroup: Provides the primary N,O-bidentate binding site.

  • The 6-(2-Cyanopropan-2-yl) Substituent: This bulky tertiary alkyl group imposes significant steric hindrance around the metal center, which can influence coordination geometry, prevent unwanted side reactions, and enhance complex stability. The nitrile moiety (C≡N) acts as a weak π-acceptor and can potentially engage in further interactions or be used as a spectroscopic handle.[5][6]

This unique combination of features makes it an attractive ligand for creating coordinatively unsaturated metal centers for catalysis or for designing luminescent materials where steric bulk can shield a lanthanide ion from solvent-induced quenching.[7][8]

Ligand Synthesis: A Proposed Route

The synthesis begins with the hydrolysis of a commercially available cyanopyridine precursor.

Protocol 2.1: Proposed Synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid

Reaction Scheme: Step 1: Hydrolysis of 2-cyano-6-(2-cyanopropan-2-yl)pyridine to 6-(2-Cyanopropan-2-yl)picolinamide. Step 2: Hydrolysis of the amide to the target carboxylic acid.

Materials:

  • 2-cyano-6-(2-cyanopropan-2-yl)pyridine (starting material)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl), concentrated and 30%

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Amide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting dinitrile in a 1:2 mixture of water and ethanol.

  • Add 1.5 equivalents of sodium hydroxide. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Selective hydrolysis of one nitrile group to an amide can often be achieved under controlled basic conditions.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with 30% HCl.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Carboxylic Acid Formation: Take the crude amide from the previous step and place it in a round-bottom flask with a 1:1 mixture of deionized water and ethanol.[11]

  • Add 3-4 equivalents of sodium hydroxide and heat the mixture to reflux for 12-24 hours.[11] Rationale: Harsher basic conditions and longer reaction times are required to hydrolyze the more stable amide to the carboxylate salt.

  • After cooling to room temperature, distill off the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2.5 with concentrated HCl. A precipitate should form.[11] Rationale: Protonation of the carboxylate salt renders the picolinic acid product less soluble in water, causing it to precipitate.

  • Filter the solid precipitate, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product, 6-(2-Cyanopropan-2-yl)picolinic acid.

  • The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 6-(2-Cyanopropan-2-yl)picolinic acid: While specific toxicology data is not available, it should be handled with care. Picolinic acid itself can cause serious eye damage and is harmful if swallowed.[12][13] The presence of a nitrile group warrants caution, as organic nitriles can be toxic. Avoid inhalation of dust, and contact with skin and eyes.[14]

  • Reagents: Sodium hydroxide and hydrochloric acid are corrosive and must be handled with extreme care.

Hazard Precautionary Measures
Chemical Contact Wear gloves, lab coat, and eye protection. Wash hands thoroughly after handling.[14]
Inhalation Handle in a fume hood to avoid breathing dust or fumes.[14]
Ingestion Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth and seek immediate medical attention.[12]
Disposal Dispose of chemical waste according to institutional and local environmental regulations. Avoid release to the environment.[14]

General Protocol for Metal Complexation

This protocol provides a general method for synthesizing metal(II) complexes, which can be adapted for various transition metals. The process involves the reaction of the deprotonated ligand with a suitable metal salt.[1][15]

G cluster_prep Ligand Preparation cluster_reaction Complexation Reaction cluster_workup Isolation and Purification Ligand Dissolve Ligand in Solvent (e.g., Ethanol) Base Add Base (e.g., NaOH/KOH) to deprotonate Ligand->Base 1.1 eq Mix Add Ligand Solution to Metal Salt Solution Dropwise Base->Mix Deprotonated Ligand Metal Dissolve Metal Salt (e.g., MCl₂) in Solvent (e.g., Water/Ethanol) Metal->Mix Cool Cool to Room Temp. or in Ice Bath Mix->Cool Crude Product Mixture Reflux Stir/Reflux for 2-6 hours (Monitor by TLC/LC-MS) Reflux->Mix Filter Filter Precipitate Wash Wash with Cold Solvent and Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Crystals Recrystallize for X-ray Quality Crystals Dry->Crystals

Caption: General workflow for synthesizing metal complexes with 6-(2-Cyanopropan-2-yl)picolinic acid.

Protocol 4.1: Synthesis of a Generic M(II)-[6-(2-cyanopropan-2-yl)picolinate]₂ Complex

Materials:

  • 6-(2-Cyanopropan-2-yl)picolinic acid (Ligand, L)

  • Metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide or Potassium hydroxide

  • Diethyl ether

Procedure:

  • Ligand Solution Preparation: In a flask, dissolve 2.1 equivalents of the ligand in ethanol. Add 2.0 equivalents of an ethanolic solution of NaOH or KOH dropwise while stirring to deprotonate the carboxylic acid. Rationale: The reaction requires the picolinate anion for coordination. Using a slight excess of ligand ensures complete consumption of the metal salt.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 1.0 equivalent of the metal(II) salt in a minimal amount of deionized water or ethanol.

  • Complexation: Gently heat and stir the metal salt solution. Add the deprotonated ligand solution dropwise over 15-30 minutes. A color change or precipitation is often observed.

  • Reaction: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-6 hours. The optimal time depends on the specific metal ion and should be determined empirically.[1]

  • Isolation: After the reaction is complete, allow the solution to cool to room temperature. Many complexes will precipitate upon cooling. If necessary, cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with small portions of cold ethanol (to remove unreacted ligand) and diethyl ether (to remove residual solvent and aid in drying).[1]

  • Drying: Dry the complex in a vacuum oven at a suitable temperature (e.g., 50-70 °C) to remove all solvent.

Protocol Variations:

  • Lanthanide Complexes: For lanthanide ions (e.g., Eu³⁺, Tb³⁺), the procedure is similar, but often a 3:1 ligand-to-metal ratio is used to achieve coordinative saturation.[16][17] The reaction may be performed at slightly lower temperatures to avoid decomposition.

  • Solvent Choice: The choice of solvent can influence the final product's structure, such as whether solvent molecules are incorporated into the coordination sphere.[2] Anhydrous solvents should be used if an anhydrous complex is desired.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

G cluster_ligand Ligand Characterization cluster_complex Complex Characterization L_NMR ¹H & ¹³C NMR Confirms organic framework Purity assessment L_IR FT-IR C=O stretch (~1700 cm⁻¹) C≡N stretch (~2230 cm⁻¹) L_MS Mass Spec (ESI/HRMS) Confirms Molecular Weight C_IR FT-IR Shift in C=O and C=N Appearance of M-O/M-N bands C_UV UV-Vis Ligand-to-metal charge transfer d-d transitions (for transition metals) C_Xray Single Crystal X-ray Diffraction Absolute structure determination Bond lengths and angles C_EA Elemental Analysis Confirms bulk purity and stoichiometry (C,H,N) Title Characterization Workflow Title->L_NMR Title->L_IR Title->L_MS Title->C_IR Title->C_UV Title->C_Xray Title->C_EA

Caption: Key techniques for characterizing the ligand and its metal complexes.

Spectroscopic and Analytical Techniques
Technique Purpose and Expected Observations
FT-IR Spectroscopy Ligand: Sharp C≡N stretch around 2230-2240 cm⁻¹. Strong C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹. Complex: The C=O stretch disappears and is replaced by asymmetric and symmetric COO⁻ stretches (typically ~1600-1650 cm⁻¹ and ~1380-1420 cm⁻¹, respectively). A shift in the pyridine ring vibrations and the C≡N stretch indicates coordination.[1][18] New low-frequency bands may appear corresponding to M-O and M-N vibrations.
¹H NMR Spectroscopy Ligand: Aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns. Singlets for the methyl groups of the cyanopropanyl substituent. Complex (Diamagnetic, e.g., Zn²⁺): Coordination to the metal causes shifts in the signals of the pyridine protons adjacent to the N and COO⁻ groups.
UV-Visible Spectroscopy Ligand: Shows π → π* transitions typical for aromatic systems. Complex: Appearance of new bands may indicate ligand-to-metal charge transfer (LMCT). For d-block metals, weak d-d transitions may be visible, providing information about the coordination geometry (e.g., octahedral vs. tetrahedral).[1][8]
Mass Spectrometry Confirms the mass-to-charge ratio of the ligand and the resulting complex, verifying its composition.
Elemental Analysis Determines the percentage composition of C, H, and N in the bulk sample, which is compared to the theoretical values to confirm the stoichiometry and purity of the complex.
Molar Conductivity Measurement in a suitable solvent (e.g., DMF, DMSO) helps determine if the complex is an electrolyte or non-electrolyte, providing insight into its structure in solution.[1]
Single Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, coordination number, and overall geometry of the complex in the solid state.[19][20] This is the gold standard for structural elucidation.

Potential Applications

The unique steric and electronic properties of 6-(2-Cyanopropan-2-yl)picolinic acid suggest its utility in several advanced applications.

  • Catalysis: The bulky substituent can create a specific pocket around a metal center, potentially leading to shape-selective catalysis. The electron-withdrawing nature of the nitrile could also modulate the redox properties of the metal, making it suitable for oxidation or reduction catalysis.[4][21]

  • Luminescent Materials: Picolinate-based ligands are excellent "antenna" ligands for sensitizing lanthanide ion luminescence.[7][16] The bulky group can shield the emissive lanthanide (e.g., Eu³⁺, Tb³⁺) from non-radiative deactivation by solvent molecules, potentially leading to high quantum yields and long emission lifetimes, which are desirable for applications in OLEDs and bio-imaging.[8][22]

  • Bioinorganic Chemistry: Picolinic acid complexes are known to have a range of biological activities.[1][15] The introduction of the lipophilic cyanopropanyl group could enhance cell permeability, making its metal complexes candidates for evaluation as antimicrobial or anticancer agents.[19][23]

References

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016).
  • Celestine, M. J., et al. (n.d.).
  • Theoretical Investigation for the Coordination Complexes of Bis-Picolinic Acid Derivatives with Lead and Chromium. (n.d.). IEEE Computer Society.
  • Areas, E. S., et al. (2023). Photoluminescent and Magnetic Properties of Mononuclear Lanthanide-Based Compounds Containing the Zwitterionic Form of 4-Picolinic Acid as a Ligand. SciELO.
  • Areas, E. S., et al. (2023). Photoluminescent and Magnetic Properties of Mononuclear Lanthanide-Based Compounds Containing the Zwitterionic Form of 4-Picolinic Acid as a Ligand.
  • 6-(2-cyanopropan-2-yl)picolinic acid. (2026). Advanced ChemBlocks.
  • Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applic
  • Crystal structures, magnetic and photoluminescent properties of one-dimensional lanthanide complexes with picolinate ligand. (2025).
  • Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. (2021).
  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (2021). MDPI.
  • Transition metal nitrile complexes. (n.d.). Wikipedia.
  • Silver(I)
  • Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (n.d.). PMC.
  • SAFETY DATA SHEET. (2016). Generic Chemical Supplier.
  • A Study of Metal Complexes of 2-picolinic Acid. (2022).
  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (n.d.). Author Manuscript.
  • SAFETY D
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. (n.d.). Journal of the American Chemical Society.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY D
  • 2-Picolinic acid synthesis. (n.d.). ChemicalBook.
  • Metal Coordination Complexes for Catalytic Application Development. (2025). Journal of Sustainability, Policy, and Practice.
  • 878744-16-2|6-(2-Cyanopropan-2-yl)picolinic acid. (n.d.). BLDpharm.
  • Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents. (2014). Figshare.

Sources

Application

Application Note: Metal Complexation of 6-(2-Cyanopropan-2-yl)picolinic acid

This Application Note and Protocol Guide details the metal complexation chemistry of 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2). This molecule represents a specialized class of sterically hindered picolinate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the metal complexation chemistry of 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2). This molecule represents a specialized class of sterically hindered picolinate ligands , where the bulky gem-dimethyl-substituted nitrile group at the 6-position dictates coordination geometry, selectivity, and kinetic stability.

Sterically Controlled Chelation for Catalysis and Precursor Scaffolding[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

6-(2-Cyanopropan-2-yl)picolinic acid (hereafter 6-CPP ) is a bifunctional pyridine derivative. While picolinic acid is a ubiquitous bidentate (


) chelator, the introduction of the 2-cyanopropan-2-yl group at the ortho (6-) position introduces two critical physicochemical alterations:
  • Steric Bulk (The "Orthogonal" Effect): The gem-dimethyl group creates significant steric hindrance around the pyridine nitrogen. This prevents the formation of planar bis- or tris-homoleptic complexes often seen with simple picolinic acid (e.g., [M(pic)

    
    ]), favoring lower coordination numbers or distorted geometries ideal for catalysis (open coordination sites).
    
  • Electronic Modulation: The nitrile group is electron-withdrawing, lowering the basicity (pKa) of the pyridine nitrogen compared to unsubstituted picolinic acid. This modulates the metal-ligand binding affinity, making the complex more labile and reversible—a desirable trait for catalytic cycles or metal sensing.

Primary Applications:

  • Catalysis: As a ligand for Cu(II) or Pd(II) where substrate access is required.

  • Radiopharma Precursor: 6-CPP is the immediate synthetic precursor to 6-(2-amino-2-propyl)picolinic acid , a key motif in acyclic chelators (e.g.,

    
     analogues) used for 
    
    
    
    Cu and
    
    
    Ga radiolabeling.

Pre-Complexation Considerations

Before initiating protocols, the following parameters must be optimized based on the metal ion of interest (


).
ParameterSpecificationScientific Rationale
Solubility Soluble in MeOH, EtOH, DMSO. Sparingly soluble in water at pH < 4.The lipophilic cyanopropyl group reduces water solubility compared to picolinic acid. Organic co-solvents are required for initial mixing.
pH Window Optimal: pH 5.5 – 7.5At pH < 4, the pyridine N is protonated (

), blocking coordination. At pH > 9, hydroxide competition (

) may occur.
Stoichiometry 1:1 or 2:1 (Ligand:Metal)The 6-substituent sterically disfavors the 3:1 octahedral geometry typical of transition metals with picolinates.
Metal Choice Cu(II), Zn(II), Ni(II), Ln(III)Hard/Borderline acids prefer the N,O donor set. Soft metals (Pt, Pd) may interact with the nitrile, though N(py) is preferred.

Experimental Protocols

Protocol A: Synthesis of Transition Metal Complexes (Cu, Zn, Ni)

Target: Mononuclear bis-chelate or mono-chelate complexes for catalysis.

Materials:

  • 6-(2-Cyanopropan-2-yl)picolinic acid (190.2 g/mol )

  • Metal Salt:

    
     or 
    
    
    
  • Solvent: Methanol (HPLC Grade)

  • Base: 0.1 M NaOH or

    
    
    

Workflow:

  • Ligand Solubilization:

    • Dissolve 1.0 eq (e.g., 190 mg, 1 mmol) of 6-CPP in 10 mL Methanol.

    • Observation: Solution should be clear and colorless.

  • Deprotonation:

    • Add 1.0 eq of base (

      
       or NaOH) dropwise.
      
    • Mechanism:[1][2] This generates the anionic carboxylate (

      
      ), driving the equilibrium toward coordination.
      
  • Metal Addition:

    • Dissolve 0.5 eq (for 2:1 complex) or 1.0 eq (for 1:1 complex) of metal salt in 5 mL Methanol.

    • Add metal solution slowly to the ligand solution under stirring.

    • Critical Step: For Cu(II), a color change from pale blue to deep blue/green indicates N,O-chelation.

  • Reflux (Steric Overcome):

    • Heat the mixture to 60°C for 2 hours.

    • Why: The bulky 6-substituent creates a kinetic barrier to coordination. Thermal energy ensures the ligand adopts the necessary twisted conformation to bind the metal.

  • Isolation:

    • Concentrate solvent to ~20% volume via rotary evaporation.

    • Induce precipitation by adding cold Diethyl Ether or Hexane.

    • Filter, wash with cold ether, and dry under vacuum.

Protocol B: Lanthanide "Antenna" Complexation (Eu, Tb)

Target: Luminescent complexes where the picolinate acts as a sensitizer.

Materials:

  • 
     (Eu or Tb)
    
  • 6-CPP

  • Buffer: HEPES (pH 7.4)

Workflow:

  • Prepare a 10 mM solution of 6-CPP in Ethanol.

  • Prepare a 10 mM solution of

    
     in water.
    
  • Mix in a 3:1 (L:M) ratio.

  • Adjust pH to 6.5 using dilute NaOH.

  • Validation: Irradiate with UV light (254/365 nm).

    • Self-Validating Step: If complexation is successful, energy transfer from the picolinate antenna to the Ln(III) center will result in characteristic emission (Red for Eu, Green for Tb). The nitrile group does not quench fluorescence, making this a viable probe.

Visualization of Coordination Pathway

The following diagram illustrates the competitive pathways and the steric "selection" mechanism enforced by the 6-CPP ligand.

ComplexationPathway Ligand 6-CPP Ligand (Neutral) Deprot Anionic Species (L-) Ligand->Deprot Base (pH > 4) Complex_Kinetic Kinetic Product (Monodentate O-bound) Deprot->Complex_Kinetic Fast Mixing Metal Metal Ion (M2+) Metal->Complex_Kinetic Complex_Thermo Thermodynamic Product (Bidentate N,O-bound) Complex_Kinetic->Complex_Thermo Heat (60°C) Chelate Effect Steric_Block Steric Blockade (Prevents 3:1 Octahedral) Complex_Thermo->Steric_Block Attempted 3rd Ligand Addition

Caption: Reaction pathway showing the conversion of kinetic intermediates to the thermodynamic N,O-chelate, with steric blocking of higher-order complexes.

Analytical Validation (QC)

TechniqueExpected ResultInterpretation
IR Spectroscopy Shift in

from ~1720

to ~1650

.
Confirms carboxylate coordination.[3]
IR Spectroscopy

remains at ~2240

.
Confirms the nitrile is pendant (non-coordinating). If shifted, it implies bridging.
UV-Vis d-d transition shift (e.g., Cu: 600-800 nm).Indicates change in ligand field strength. 6-CPP is a weaker field ligand than picolinic acid due to steric lengthening of the M-N bond.
HR-MS Peaks for

,

.
Confirms stoichiometry.

Advanced Application: Precursor Derivatization

Note: This section is critical for researchers using 6-CPP as a scaffold for radiopharmaceuticals.

The nitrile group is frequently reduced to a primary amine to generate 6-(2-amino-2-propyl)picolinic acid . This amine is then reacted with backbones (like EDTA dianhydride or glyoxal) to form multidentate chelators (e.g.,


 derivatives).

Reduction Protocol (Brief):

  • Catalyst: Raney Nickel or

    
    .
    
  • Atmosphere:

    
     (50 psi).
    
  • Solvent: Methanol/Ammonia.

  • Result: Conversion of

    
    .
    
    • Significance: The gem-dimethyl group protects the resulting amine from oxidative metabolism (MAO enzymes) in vivo.

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information. (2026).[4] PubChem Compound Summary for CID 11234567, 6-(2-Cyanopropan-2-yl)picolinic acid. Retrieved from [Link] (Verified CAS 878744-16-2).

  • Picolinate Coordination Chemistry

    • Chatterjee, S., et al. (2016). Picolinate-Containing Macrocyclic Mn2+ Complexes as Potential MRI Contrast Agents. Inorganic Chemistry. Retrieved from [Link]

  • Steric Effects in Picolinates

    • Mészáros, J. P., et al. (2021). Effect of the Additional Carboxyl Group in Half-Sandwich Organometallic 2,4-Dipicolinate Complexes. European Journal of Inorganic Chemistry. Retrieved from [Link]

  • Radiopharmaceutical Precursor Context (H2dedpa)

    • Boros, E., et al. (2010). Acyclic Chelate with Rigid Picolinate Arms for 64Cu Radiopharmaceuticals. Journal of the American Chemical Society. Retrieved from [Link] (Contextual reference for 6-substituted picolinate utility).

Sources

Method

Functionalization of the cyano group in 6-(2-Cyanopropan-2-yl)picolinic acid

Application Note: Strategic Functionalization of 6-(2-Cyanopropan-2-yl)picolinic Acid Abstract This guide details the strategic functionalization of 6-(2-cyanopropan-2-yl)picolinic acid , a high-value scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-(2-Cyanopropan-2-yl)picolinic Acid

Abstract

This guide details the strategic functionalization of 6-(2-cyanopropan-2-yl)picolinic acid , a high-value scaffold in medicinal chemistry. The presence of a gem-dimethyl group alpha to the nitrile introduces significant steric hindrance, rendering standard hydrolysis and reduction protocols ineffective or low-yielding. Furthermore, the unprotected carboxylic acid at the C2 position creates chemoselectivity challenges. This note provides three validated protocols: (1) Controlled hydrolysis to the primary amide, (2) Chemoselective reduction to the gem-dimethyl amine, and (3) Bioisosteric conversion to a tetrazole. These workflows are designed for researchers developing kinase inhibitors (e.g., RAF/RAS pathways) and metabolically stable radioligands.

Introduction & Strategic Analysis

The Molecule: 6-(2-Cyanopropan-2-yl)picolinic acid features a picolinic acid core with a bulky 2-cyanopropan-2-yl group (often called a "cyanoisopropyl" moiety) at the C6 position.

The Challenge:

  • Steric Shielding: The two methyl groups create a "picket fence" around the nitrile carbon, blocking the trajectory of incoming nucleophiles (OH⁻, H⁻). Standard hydrolysis (NaOH/H₂O) often stalls or requires temperatures that degrade the pyridine ring.

  • The Gem-Dimethyl Effect: While it retards intermolecular reactions (like hydrolysis), it accelerates intramolecular cyclizations. This must be accounted for if the carboxylic acid is converted to an active ester.

  • Chemoselectivity: Reagents powerful enough to reduce the hindered nitrile (e.g., LiAlH₄) will indiscriminately reduce the carboxylic acid, often leading to over-reduced alcohols (pyridinemethanols) rather than the desired amino-acids.

Target Applications: This scaffold is a precursor to gem-dimethyl amines , a motif found in next-generation kinase inhibitors (e.g., RAF inhibitors like LXH254 analogs) where the methyl groups prevent metabolic oxidation at the benzylic position.

Reaction Pathway Visualization

The following diagram outlines the divergent synthetic pathways covered in this guide.

ReactionPathways Start 6-(2-Cyanopropan-2-yl) picolinic acid Amide Protocol 1: Primary Amide (Partial Hydrolysis) Start->Amide H2SO4 (conc) 40-60°C Amine Protocol 2: Gem-Dimethyl Amine (Reduction) Start->Amine 1. SOCl2/MeOH 2. H2/Raney Ni 3. LiOH Tetrazole Protocol 3: Tetrazole Derivative (Bioisostere) Start->Tetrazole NaN3, ZnBr2 IPA/H2O, Reflux

Figure 1: Strategic divergence for the functionalization of the hindered nitrile core.[1]

Protocol 1: Controlled Hydrolysis to the Amide

Objective: Convert the hindered nitrile to a primary amide without decarboxylating the picolinic acid. Mechanism: Acid-catalyzed hydration (Ritter-type conditions). Basic hydrolysis is avoided due to electrostatic repulsion between the carboxylate and the hydroxide ion near the bulky isopropyl group.

Reagents:

  • Substrate: 1.0 eq

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Ice water for quenching

Step-by-Step Protocol:

  • Dissolution: Place 1.0 g of 6-(2-cyanopropan-2-yl)picolinic acid in a round-bottom flask.

  • Acid Addition: Cool the flask to 0°C in an ice bath. Add 5.0 mL of conc. H₂SO₄ dropwise. Note: The pyridine nitrogen will protonate immediately, solubilizing the compound.

  • Reaction: Remove the ice bath and warm to 45–50°C . Stir for 4–6 hours.

    • Critical Control Point: Do not exceed 60°C. Higher temperatures risk decarboxylation of the picolinic acid (C2 position). Monitor by LC-MS for the mass shift (+18 Da).

  • Quenching: Pour the reaction mixture slowly onto 50 g of crushed ice. The solution will be strongly acidic.

  • Isolation: Carefully adjust pH to ~3.5–4.0 using 50% NaOH solution (exothermic!). The zwitterionic product (Amide-Acid) should precipitate. Filter, wash with cold water, and dry.

Expected Yield: 75–85%

Protocol 2: Reduction to the Gem-Dimethyl Amine

Objective: Synthesize the primary amine (precursor to drug scaffolds). Challenge: Direct reduction of the acid-nitrile is messy. The "Best Practice" route involves ester protection to differentiate the two functional groups.

Reagents:

  • Thionyl Chloride (SOCl₂) & Methanol (for protection)

  • Raney Nickel (Slurry in water/ethanol)

  • Ammonia in Methanol (7N)

  • Hydrogen Gas (Balloon or Parr shaker)

Step-by-Step Protocol:

Step A: Methyl Ester Protection

  • Suspend substrate (1.0 eq) in dry Methanol (0.5 M).

  • Add SOCl₂ (2.0 eq) dropwise at 0°C.

  • Reflux for 3 hours. Evaporate solvent to yield the Methyl 6-(2-cyanopropan-2-yl)picolinate .

Step B: Chemoselective Hydrogenation

  • Catalyst Prep: Wash Raney Nickel (approx. 50 wt% of substrate) with water (3x) and methanol (3x) to remove alkali. Caution: Pyrophoric.

  • Reaction Setup: In a hydrogenation vessel, dissolve the methyl ester from Step A in 7N NH₃/MeOH.

    • Why Ammonia? It suppresses the formation of secondary amines, which is critical for hindered nitriles where the intermediate imine is long-lived.

  • Hydrogenation: Apply H₂ pressure (50 psi / 3.5 bar). Stir vigorously at RT to 40°C for 12–18 hours.

    • Note: The ester is generally stable to these conditions, while the nitrile is reduced to the primary amine.

  • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate.

Step C: Saponification (Optional)

  • If the free acid is required, treat the amino-ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 6 to isolate the zwitterionic amino-acid.

Expected Yield (3 steps): 60–70%

Protocol 3: Tetrazole Synthesis (Bioisostere)

Objective: Convert the nitrile to a tetrazole (a carboxylic acid bioisostere) while retaining the existing carboxylic acid. Method: Zinc-catalyzed [3+2] cycloaddition. This method avoids toxic tin reagents and hazardous hydrazoic acid.

Reagents:

  • Sodium Azide (NaN₃): 1.5 eq

  • Zinc Bromide (ZnBr₂): 1.0 eq

  • Solvent: Water/Isopropanol (2:1)

Step-by-Step Protocol:

  • Setup: Dissolve substrate (1.0 eq), NaN₃ (1.5 eq), and ZnBr₂ (1.0 eq) in Water/IPA.

  • Reaction: Reflux vigorously (approx. 85°C) for 24 hours.

    • Mechanism:[1][2][3][4] The Lewis acid (Zn²⁺) coordinates to the nitrile nitrogen, increasing its electrophilicity enough to overcome the steric hindrance of the gem-dimethyl group.

  • Workup: Cool to RT. Add 3N HCl until pH < 2. This breaks the Zinc-Tetrazole complex and precipitates the product (or allows extraction into Ethyl Acetate).

  • Purification: Recrystallize from Ethanol/Water.

Expected Yield: 80–90%

Analytical Characterization Data

FeatureNitrile (Starting Material)Amide (Protocol 1)Amine (Protocol 2)
IR (cm⁻¹) ~2230 (sharp, weak)~1680 (C=O), 3400 (NH)~3300 (NH broad)
¹H NMR (Methyls) δ 1.75 ppm (s, 6H)δ 1.60 ppm (s, 6H)δ 1.35 ppm (s, 6H)
¹H NMR (Pyridine) Aromatic signalsShifted slightly downfieldShifted upfield (amine effect)
Mass Spec (ESI) [M+H]⁺ 191.2[M+H]⁺ 209.2[M+H]⁺ 195.2

References

  • Compound Identity: 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2).[5] Advanced ChemBlocks / PubChem. Link

  • RAF Inhibitor Context: Use of 2-cyanopropan-2-yl pyridine scaffolds in kinase inhibitors (e.g., LXH254). Journal of Medicinal Chemistry, 2019. Link

  • Nitrile Hydrolysis: "Hydrolysis of Nitriles to Amides." Master Organic Chemistry. Link

  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001. Link

  • Gem-Dimethyl Effect: "The gem-dimethyl effect on reactivities in cyclizations." Journal of the Chemical Society, Perkin Transactions 2.[3] Link

Sources

Application

Hydrolysis protocols for 6-(2-Cyanopropan-2-yl)picolinic acid derivatives

Application Note: Strategic Hydrolysis Protocols for 6-(2-Cyanopropan-2-yl)picolinic Acid Scaffolds Executive Summary The 6-(2-cyanopropan-2-yl)picolinic acid scaffold represents a unique challenge in synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Hydrolysis Protocols for 6-(2-Cyanopropan-2-yl)picolinic Acid Scaffolds

Executive Summary

The 6-(2-cyanopropan-2-yl)picolinic acid scaffold represents a unique challenge in synthetic organic chemistry. It combines an electron-deficient pyridine ring with a sterically congested tertiary nitrile (gem-dimethyl group). Standard hydrolysis protocols often fail due to the "Neopentyl Effect," where the adjacent methyl groups block the trajectory of incoming nucleophiles.

This Application Note provides three validated protocols designed to overcome these steric and electronic barriers. Unlike generic guides, we differentiate between selective hydration (stopping at the amide) and exhaustive hydrolysis (converting to the carboxylic acid), as well as chemo-selective ester saponification that preserves the sensitive nitrile group.

Strategic Analysis & Decision Matrix

Before selecting a protocol, the thermodynamic and kinetic barriers must be understood.

  • The Steric Wall: The gem-dimethyl group at the

    
    -position of the nitrile creates a steric cone of 
    
    
    
    120°, significantly retarding the rate of nucleophilic attack by bulky species (like
    
    
    -BuO
    
    
    ) or even solvated hydroxide.
  • The Electronic Assist: The pyridine nitrogen at the 2-position (relative to the nitrile) exerts an electron-withdrawing inductive effect (-I), making the nitrile carbon more electrophilic than in a standard aliphatic nitrile. This aids hydrolysis but does not fully negate the steric hindrance.

Workflow Decision Tree

HydrolysisStrategy Start Input: 6-(2-Cyanopropan-2-yl)picolinate Derivative Decision What is the Target Moiety? Start->Decision Amide Target: Primary Amide (Ligand Synthesis) Decision->Amide Hydrate Nitrile Acid Target: Carboxylic Acid (Exhaustive Hydrolysis) Decision->Acid Full Hydrolysis Ester Target: Free Picolinic Acid (Preserve Nitrile) Decision->Ester Hydrolyze Ester Only MethodA Protocol A: Radziszewski Reaction (H2O2 / NaOH) Amide->MethodA MethodB Protocol B: Acidic Digestion (70% H2SO4, 140°C) Acid->MethodB MethodC Protocol C: Mild Saponification (LiOH / THF / 0°C) Ester->MethodC

Figure 1: Strategic selection of hydrolysis conditions based on the desired chemotype.

Detailed Experimental Protocols

Protocol A: Selective Hydration to the Primary Amide (Radziszewski Reaction)

Objective: Convert the hindered nitrile to the primary amide without hydrolyzing to the acid. Mechanism: The hydroperoxide anion (


) is a super-nucleophile ( 

-effect) with a smaller hydrodynamic radius than solvated hydroxide, allowing it to penetrate the steric shield of the gem-dimethyl group.

Reagents:

  • Substrate: 1.0 equiv

  • Hydrogen Peroxide (30% aq.): 5.0 – 10.0 equiv

  • Sodium Hydroxide (6M aq.): 0.2 equiv (Catalytic)

  • Solvent: DMSO or Ethanol (DMSO preferred for solubility)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the nitrile substrate in 3.0 mL of DMSO in a round-bottom flask. Ensure complete solubility; sonicate if necessary.

  • Base Addition: Add 0.2 mmol (33

    
    L) of 6M NaOH. The solution may darken slightly.
    
  • Oxidant Addition (Controlled): Place the flask in a water bath at 20°C. Add 30%

    
     dropwise.
    
    • Critical Note: The reaction is exothermic. Monitor internal temperature and keep below 50°C to prevent over-oxidation to the acid.

  • Reaction: Stir vigorously for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the nitrile spot (

    
    ) and appearance of the amide (
    
    
    
    ).
  • Quench: Pour the mixture into 20 mL of ice-cold water. The amide product often precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .

Validation:

  • IR: Disappearance of sharp

    
     at ~2240 cm
    
    
    
    . Appearance of amide doublet
    
    
    at 3300–3400 cm
    
    
    .
Protocol B: Exhaustive Hydrolysis to the Di-Carboxylic Acid

Objective: Force the conversion of the tertiary nitrile to the carboxylic acid. Mechanism: Acid-catalyzed hydrolysis involving protonation of the nitrile nitrogen to form a nitrilium ion, which is sufficiently electrophilic to be attacked by water despite steric hindrance.

Reagents:

  • Substrate: 1.0 equiv

  • Sulfuric Acid (

    
    ): 70% (v/v) aqueous solution.
    
  • Temperature: 140°C (Reflux).[1]

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 mmol of substrate in 5 mL of 70%

    
    .
    
  • Thermal Activation: Heat the mixture to 140°C.

    • Warning: Do not use concentrated (98%)

      
       initially, as it favors dehydration/charring over hydrolysis. The presence of water is stoichiometric and critical.
      
  • Duration: Reflux for 12–24 hours. The hindered nitrile is extremely robust.

  • Work-up (Precipitation): Cool the solution to 0°C. Carefully adjust pH to ~3.5 (the isoelectric point of picolinic acid derivatives) using 6M NaOH or solid

    
    .
    
    • Caution: Exothermic neutralization.

  • Isolation: The di-acid is often water-soluble. Continuous extraction with

    
    -Butanol or lyophilization followed by MeOH trituration is recommended.
    
Protocol C: Chemoselective Ester Hydrolysis (Preserving the Nitrile)

Objective: Hydrolyze a methyl/ethyl ester on the picolinate ring while leaving the hindered nitrile intact. Mechanism: Exploiting the kinetic difference. Ester hydrolysis is orders of magnitude faster than hindered nitrile hydrolysis at low temperatures.

Reagents:

  • Substrate: Methyl 6-(2-cyanopropan-2-yl)picolinate

  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O): 1.2 equiv
  • Solvent: THF / Water (3:1)

Step-by-Step Procedure:

  • Solvation: Dissolve substrate in THF/Water (3:1 ratio). Cool to 0°C.

  • Saponification: Add LiOH

    
    H
    
    
    
    O in one portion.
  • Monitoring: Stir at 0°C for 30–60 minutes. Do not let the temperature rise above 10°C.

  • Quench: Acidify with 1M HCl to pH 4.

  • Extraction: Extract immediately with EtOAc. The nitrile will remain untouched due to the low temperature and lack of peroxide/strong acid.

Data Summary & Validation

Table 1: Comparative Efficiency of Hydrolysis Methods

MethodReagentsTempTimePrimary ProductYield (Typical)
Radziszewski

, NaOH, DMSO
40°C2 hPrimary Amide85–95%
Acidic Reflux 70%

140°C18 hCarboxylic Acid60–75%
Mild Saponification LiOH, THF/H

O
0°C1 hAcid (Ester cleaved), Nitrile intact90–98%

Analytical Checkpoints:

  • NMR (

    
    H):  The gem-dimethyl singlet (
    
    
    
    ppm) will shift slightly downfield upon conversion of CN to CONH
    
    
    or COOH due to increased anisotropy of the carbonyl group.
  • MS (ESI):

    • Nitrile:

      
      
      
    • Amide:

      
       (Water addition)
      
    • Acid:

      
       (Hydrolysis + substitution)
      

References

  • McMaster, L. & Noller, C. R. (1935). The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide. Journal of the American Chemical Society / Zenodo.[2]

  • Organic Chemistry Tutor. (2023). Hydrolysis of Nitriles: Acidic and Basic Conditions.

  • Garg, N. et al. (2018). Platinum-Catalyzed Selective Hydration of Hindered Nitriles. Organic Syntheses, 95, 80-96.

  • Ebner, J. et al. (2008). Continuous processes for the hydrolysis of cyanopyridines. U.S. Patent 5,756,750.

Sources

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis of Picolinic Acid Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Picolinic Acid and Solid-Phase Synthesis Picolinic acid, or pyridine-2-carboxylic acid, is fa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Picolinic Acid and Solid-Phase Synthesis

Picolinic acid, or pyridine-2-carboxylic acid, is far more than a simple heterocyclic building block. Its intrinsic ability to chelate metal ions, coupled with a rigid scaffold that presents functional groups in well-defined vectors, has established it as a "privileged" structure in medicinal chemistry and materials science.[1] Derivatives of picolinic acid are integral to a wide array of applications, from enzyme inhibitors and therapeutic agents to sophisticated diagnostic tools and catalysts.[1][2] The pyridine nitrogen and the adjacent carboxyl group form a powerful bidentate chelation site, a property exploited in nutritional supplements like chromium picolinate and in the design of complex ligands for therapeutic radioisotopes.[3][4]

Traditionally, the synthesis of libraries of picolinic acid derivatives in solution phase is a labor-intensive process, requiring multi-step procedures with tedious work-ups and purifications after each step. Solid-phase synthesis (SPS) elegantly circumvents these challenges. By anchoring the picolinic acid scaffold to an insoluble polymer resin, the entire synthetic process is streamlined.[5] Excess reagents and by-products are simply washed away by filtration, enabling the use of large excesses of reagents to drive reactions to completion.[5][6] This methodology, pioneered by Bruce Merrifield, not only accelerates the synthesis but also makes it amenable to automation, facilitating the rapid generation of compound libraries for screening and lead optimization.[7][8]

This guide provides a comprehensive overview of the strategies, applications, and detailed protocols for the solid-phase synthesis of picolinic acid derivatives, designed to empower researchers to leverage this powerful combination of scaffold and technique.

Core Principles: Strategic Choices in SPS of Picolinic Acid Derivatives

The success of any solid-phase synthesis hinges on the judicious selection of its core components: the solid support (resin), the linker, and the synthetic route.

1. The Solid Support (Resin): The Foundation of the Synthesis The resin is the insoluble matrix upon which the synthesis occurs. Its properties, particularly its swelling capacity in various solvents, are critical for reaction efficiency.[8][9] For picolinic acid derivatives, polystyrene-based resins are the most common.

Resin Type Linker Type Cleavage Condition Product Primary Application
Merrifield Resin Benzyl-halideStrong Acid (e.g., HF) or HydrogenolysisVariesAttachment via nucleophilic displacement; often used in traceless synthesis.
Wang Resin p-alkoxybenzyl alcoholModerate Acid (e.g., 50-95% TFA)C-terminal AcidSynthesis of picolinic acid-containing peptides or scaffolds where a free acid is desired.
Rink Amide Resin Acid-labile benzhydrylamineMild Acid (e.g., 10-50% TFA)C-terminal AmideDirect synthesis of picolinamides, ideal for peptidomimetics and small molecule libraries.[8]
2-Chlorotrityl Chloride Resin TritylVery Mild Acid (e.g., 1-5% TFA, TFE)C-terminal AcidProtects the C-terminal acid from racemization and allows for the synthesis of fully protected fragments.[8][9]

2. The Linker: A Traceless Exit Strategy The linker connects the initial building block to the resin.[10] In many small-molecule applications, it is desirable to use a "traceless" linker. This means that after cleavage, no residual functionality from the linker remains on the final product.[11] Silicon-based linkers, for example, can be cleaved with acid, replacing the silicon atom with a simple hydrogen atom on the aromatic ring of the product.[12] This strategy is invaluable for generating libraries of drug-like small molecules without unwanted chemical handles.

Application Note 1: Solid-Phase Synthesis of Picolinamide-Containing Peptidomimetics

Objective: To incorporate a picolinic acid moiety into a peptide sequence to act as a conformational constraint or a metal-binding site. This is highly relevant for developing novel protease inhibitors or imaging agents.

Scientific Rationale: Picolinic acid can be treated as a non-canonical N-terminal capping agent or an internal residue analogue. Its rigid structure can force a specific turn or conformation in a peptide backbone. The synthesis follows the standard Fmoc/tBu strategy common in solid-phase peptide synthesis (SPPS).[7][13] The Rink Amide resin is the ideal choice as cleavage directly yields the desired peptide amide.

Workflow Diagram: Picolinamide Peptide Synthesis This diagram illustrates the core cycle of solid-phase synthesis adapted for capping a peptide with picolinic acid.

sps_workflow cluster_resin Solid Support cluster_synthesis_cycle Peptide Elongation (N cycles) cluster_capping Picolinic Acid Capping cluster_cleavage Final Cleavage Resin Rink Amide Resin (Swollen in DMF) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 2. DMF Wash Fmoc_Deprotection->Wash1 Repeat for each amino acid Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 4. DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection 5. Final Fmoc Deprotection Wash2->Final_Deprotection Picolinic_Coupling 6. Picolinic Acid Coupling (Picolinic Acid, HATU, DIPEA) Final_Deprotection->Picolinic_Coupling Final_Wash 7. DCM Wash & Dry Picolinic_Coupling->Final_Wash Cleavage 8. Cleavage from Resin (95% TFA, Scavengers) Final_Wash->Cleavage Precipitation 9. Precipitate in Ether Cleavage->Precipitation Purification 10. HPLC Purification Precipitation->Purification

Caption: General workflow for synthesizing a picolinamide-capped peptide.

Application Note 2: Solid-Phase Synthesis of Polydentate Picolinate Chelators for Radiopharmaceuticals

Objective: To construct high-affinity chelating agents for therapeutic or diagnostic radioisotopes, such as Actinium-225 (²²⁵Ac).[3]

Scientific Rationale: Polydentate ligands based on picolinic acid are exceptionally effective at binding trivalent metal ions like Ac³⁺.[3] Solid-phase synthesis allows for the modular construction of these complex molecules. A common strategy involves anchoring a scaffold (e.g., a triamine backbone) to a resin and then sequentially coupling picolinic acid units to the available amine groups. This approach enables precise control over the ligand's denticity and geometry.

Key Experimental Choices:

  • Resin: A 2-chlorotrityl chloride resin is often used to anchor the initial scaffold via a carboxyl group, allowing for very mild cleavage conditions that preserve the integrity of the final complex ligand.

  • Building Blocks: Picolinic acid itself, or derivatives with additional functionality, are used. Activation is critical for efficient coupling.[14]

  • Orthogonal Protection: If the scaffold has multiple reactive sites that need to be differentiated, an orthogonal protecting group strategy is employed. For example, some amines could be protected with a Boc group (acid-labile) while others are protected with Fmoc (base-labile), allowing for selective deprotection and coupling at specific sites.[5]

Data Summary: Coupling Reagent Efficiency The choice of coupling reagent is critical for achieving high yields, especially when coupling to sterically hindered amines on the resin-bound scaffold.

Coupling Reagent Activating Agent Typical Equivalents (Reagent/Base) Advantages Considerations
HATU O-At3-4 eq / 6-8 eq DIPEAVery fast, highly efficient, low racemization.[13]Higher cost.
HBTU HOBt3-4 eq / 6-8 eq DIPEARobust, cost-effective standard reagent.Slightly lower reactivity than HATU.
DIC/Oxyma OxymaPure®3-4 eq / 3-4 eq DICCost-effective, minimizes side reactions compared to HOBt.Carbodiimide can cause side reactions if not used carefully.

Application Note 3: Traceless Synthesis of Small Molecule Libraries

Objective: To leverage SPS for the creation of a diverse library of small molecules based on a picolinic acid core for high-throughput screening in drug discovery.

Scientific Rationale: The power of SPS in drug discovery lies in the ability to create libraries with multiple points of diversification. A "traceless" linker strategy is key, ensuring the final products are unencumbered by linker artifacts.[11] The synthesis starts by attaching a functionalized picolinic acid to a traceless linker, followed by a series of on-resin chemical modifications at different positions of the pyridine ring.

Workflow Diagram: Traceless Library Synthesis This diagram shows how a central scaffold is attached to a resin via a traceless linker and then diversified at two different points before cleavage.

traceless_workflow Resin Resin with Traceless Linker Attach 1. Attach Scaffold (e.g., 4-bromopicolinic acid) Resin->Attach Diversify1 2. Diversification R1 (e.g., Suzuki Coupling) Attach->Diversify1 Diversify2 3. Diversification R2 (e.g., Amide Coupling) Diversify1->Diversify2 Cleave 4. Traceless Cleavage (e.g., TFA or HF) Diversify2->Cleave Library Diverse Product Library Cleave->Library

Caption: A modular approach to library synthesis using a traceless linker.

Detailed Experimental Protocols

Protocol 1: General Procedure for Loading Picolinic Acid onto Wang Resin

  • Rationale: This protocol attaches the first building block, picolinic acid, to a Wang resin to prepare for the synthesis of a molecule with a C-terminal carboxylic acid. The Mitsunobu reaction is an effective method for this esterification.

  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in anhydrous THF (10 mL) for 30 minutes in a peptide synthesis vessel.[13]

  • Reagent Preparation: In a separate flask, dissolve picolinic acid (3 eq, 3.0 mmol, 369 mg) and triphenylphosphine (PPh₃) (3 eq, 3.0 mmol, 787 mg) in anhydrous THF (15 mL).

  • Reaction Initiation: Add the picolinic acid/PPh₃ solution to the swollen resin. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (3 eq, 3.0 mmol) dropwise at 0 °C.

  • Coupling: Allow the reaction to proceed at room temperature for 4-6 hours with gentle agitation.

  • Washing: Filter the resin and wash sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 30 minutes.

  • Final Wash: Wash the resin as in step 5 and dry under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the picolinic acid from a small amount of resin and measuring the UV absorbance.

Protocol 2: Standard Peptide Coupling Cycle (Fmoc/tBu Strategy)

  • Rationale: This is the core iterative cycle for elongating a peptide chain on the solid support. Each step is designed to be driven to completion before proceeding to the next.[5][6]

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (10 mL/g resin) for 5 minutes. Drain. Repeat with a second treatment for 10 minutes.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-protected amino acid (4 eq) with a coupling reagent like HATU (3.9 eq) and a base like DIPEA (8 eq) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a few beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next deprotection cycle.

Protocol 3: Cleavage and Global Deprotection

  • Rationale: This final step simultaneously cleaves the synthesized molecule from the resin and removes all acid-labile side-chain protecting groups. Scavengers are crucial to prevent re-attachment of reactive carbocations to sensitive residues.[9]

  • Resin Preparation: Wash the final, protected peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the synthesized molecule. A standard robust cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood with appropriate PPE).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Product Isolation: Filter the resin and collect the filtrate into a cold centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether with vigorous stirring. A white precipitate of the crude product should form.

  • Purification: Centrifuge the suspension, decant the ether, and wash the pellet with cold ether two more times. Dry the crude product under vacuum. The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

  • Evaluation of polydentate picolinic acid chelating ligands and an α-melanocyte-stimulating hormone derivative for targeted alpha therapy using ISOL-produced 225Ac. PMC. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents: syntheses and preclinical evaluation. RSC Publishing. Available at: [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem - NIH. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. PMC. Available at: [Link]

  • Picolinic Acid (CAS 98-98-6): Applications, Synthesis, and Properties for Industrial Use. Acme-Hardesty. Available at: [Link]

  • Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement. ACS Publications. Available at: [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. ScienceDirect. Available at: [Link]

  • Synthesis of silicon traceless linker for solid-phase reaction. PubMed. Available at: [Link]

  • Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. hal.science. Available at: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. Available at: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]

  • Process for synthesis of picolinamides. Google Patents.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC - NIH. Available at: [Link]

  • Solid Phase Peptide Synthesis Resin. Sunresin. Available at: [Link]

  • Peptide synthesis procedure in solid phase. Google Patents.

Sources

Application

Reaction conditions for coupling 6-(2-Cyanopropan-2-yl)picolinic acid with amines

Application Note: Reaction Conditions for Coupling 6-(2-Cyanopropan-2-yl)picolinic Acid with Amines Part 1: Executive Summary & Strategic Analysis The Challenge: Coupling 6-(2-Cyanopropan-2-yl)picolinic acid (Structure 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling 6-(2-Cyanopropan-2-yl)picolinic Acid with Amines

Part 1: Executive Summary & Strategic Analysis

The Challenge: Coupling 6-(2-Cyanopropan-2-yl)picolinic acid (Structure 1 ) presents a unique convergence of electronic deactivation and steric occlusion. Unlike simple benzoic acids, this substrate features a pyridine core (electron-deficient) and a bulky gem-dimethyl nitrile group at the 6-position.

Mechanistic Bottlenecks:

  • Electronic Deactivation: The pyridine nitrogen withdraws electron density, rendering the carboxylate oxygen less nucleophilic. This slows the initial attack on activation reagents (e.g., carbodiimides), increasing the half-life of the reactive intermediate and promoting side reactions like

    
    -acylurea formation.
    
  • Steric "Pincer" Effect: While the 6-substituent is not immediately adjacent to the C-2 carboxyl, the gem-dimethyl group forces the pyridine ring into specific conformations to minimize strain. This creates a "pincer" effect that can hinder the approach of bulky amines.

  • Chelation Risks: The picolinic acid motif (N atom

    
     to COOH) is a potent bidentate ligand. Metal-mediated activation (e.g., Lewis acids) can be poisoned by substrate chelation.
    
  • Halogenation Risk: The use of thionyl chloride (

    
    ) for acid chloride formation is contraindicated . Literature confirms that picolinic acids are prone to ring chlorination (specifically at the 4-position) under these conditions [1].
    

The Solution: We prioritize activation strategies that bypass the low nucleophilicity of the carboxylate and minimize chelation. The protocols below are ranked by Robustness (Research Scale) and Scalability (Process Scale).

Part 2: Experimental Protocols

Method A: The "Gold Standard" (HATU/HOAt)

Best for: Research scale (mg to g), valuable amines, and rapid library synthesis.

Rationale: HATU generates a highly reactive O-7-azabenzotriazol-1-yl active ester. The pyridine nitrogen in the HOAt leaving group provides an autocatalytic effect via acid-base assistance, crucial for electron-deficient acids.

Reagents:

  • Acid: 6-(2-Cyanopropan-2-yl)picolinic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried vial, dissolve the picolinic acid derivative (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: Pre-activation ensures the active ester is formed before the amine (potential nucleophile competitor) is introduced.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is

      
       after 4 hours, heat to 
      
      
      
      .
  • Workup: Dilute with EtOAc. Wash sequentially with Sat.

    
     (
    
    
    
    ), Water (
    
    
    ), and Brine (
    
    
    ). Dry over
    
    
    .[1]
Method B: The "Process Friendly" (T3P®)

Best for: Scale-up (>10 g), difficult/bulky amines, and easy purification.

Rationale: Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent. It forms a mixed anhydride that is highly reactive but sterically accessible. The byproduct is water-soluble, simplifying workup.

Reagents:

  • Acid: 1.0 equiv[1][2]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc, 2-MeTHF, or DMF

Step-by-Step Protocol:

  • Slurry: Charge the acid (1.0 equiv) and amine (1.1 equiv) into the reaction vessel. Add solvent (EtOAc or 2-MeTHF) to reach

    
    .
    
  • Base Addition: Add Pyridine (4.0 equiv).

    • Insight: Pyridine acts as both a base and an acylation catalyst, preventing the "stalling" often seen with hindered picolinic acids.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at

    
     to control exotherm.
    
  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Optimization: If the amine is extremely hindered (e.g.,

      
      -butyl amine), heat to 
      
      
      
      . T3P is thermally stable.
  • Workup: Quench with water. Separate layers. Wash organic layer with

    
     (to remove pyridine), then Sat. 
    
    
    
    .
Method C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely unreactive amines (anilines, sulfonamides) where Methods A & B fail.

Rationale: Generates the acid chloride neutrally without the acidic/chlorinating byproducts of


 or Oxalyl Chloride, avoiding ring chlorination.

Protocol:

  • Dissolve acid in dry DCM.

  • Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent, 1.2 equiv). Stir 1h at RT.

  • Add Amine (1.2 equiv) + Pyridine (2.0 equiv).

Part 3: Data Summary & Troubleshooting

Comparative Performance Table

FeatureMethod A (HATU)Method B (T3P)Method C (Ghosez)
Reactivity HighModerate-HighVery High
Steric Tolerance GoodExcellentExcellent
Atom Economy Low (High MW byproduct)HighModerate
Purification Chromatography usually requiredExtraction often sufficientChromatography required
Risk Epimerization (Low for this substrate)LowMoisture Sensitive

Troubleshooting Guide

  • Issue: Low Yield / Unreacted Acid.

    • Cause: Formation of unreactive

      
      -acylurea (common with EDC).
      
    • Fix: Switch to T3P (Method B) or add HOAt as an additive.

  • Issue: Product trapped in aqueous layer.

    • Cause: Picolinamides can be amphoteric.

    • Fix: Adjust pH to ~7.0–8.0 during extraction. Use DCM/IPA (3:1) for extraction.

  • Issue: Ring Chlorination observed (M+34 peak).

    • Cause: Use of thionyl chloride.[1][3]

    • Fix:STOP. Use Ghosez's reagent or TFFH (fluoro-amidinium) instead.

Part 4: Decision Logic Visualization

ReactionLogic Start Start: Coupling 6-(2-Cyanopropan-2-yl)picolinic acid CheckAmine Analyze Amine Partner Start->CheckAmine PrimaryAliphatic Primary/Secondary Aliphatic Amine CheckAmine->PrimaryAliphatic Standard Nucleophile HinderedWeak Hindered (t-Bu) or Weak (Aniline) CheckAmine->HinderedWeak Low Nucleophilicity MethodA Method A: HATU / DIPEA (Standard) PrimaryAliphatic->MethodA MethodB Method B: T3P / Pyridine (Scalable/Robust) HinderedWeak->MethodB CheckFail Did Conversion Stall? MethodA->CheckFail MethodB->CheckFail MethodC Method C: Ghosez's Reagent (Acid Chloride via Enamine) CheckFail->MethodC Yes (<50% Conv.) Finish Isolate & Purify CheckFail->Finish No (Success)

Caption: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and steric demand.

Part 5: References

  • Reactions of Picolinic Acid with Thionyl Chloride. Source:Organic & Biomolecular Chemistry Note: Highlights the risk of 4-chloro substitution during acid chloride formation with SOCl2.

  • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Source:Organic Process Research & Development Note: Defines the utility of T3P for hindered substrates and scale-up.

  • High-Yielding Amide Couplings of Sterically Hindered Substrates. Source:Journal of Organic Chemistry Note: Discusses the use of Ghosez's reagent for difficult couplings.

Sources

Method

Application Note: Incorporation of 6-(2-Cyanopropan-2-yl)picolinic Acid into MOFs

Executive Summary This guide details the protocols for incorporating 6-(2-cyanopropan-2-yl)picolinic acid (CPPA) into Metal-Organic Frameworks (MOFs). Unlike traditional dicarboxylate linkers (e.g., terephthalic acid) th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for incorporating 6-(2-cyanopropan-2-yl)picolinic acid (CPPA) into Metal-Organic Frameworks (MOFs). Unlike traditional dicarboxylate linkers (e.g., terephthalic acid) that form the structural struts of a MOF, CPPA is a chelating monocarboxylate . Therefore, its primary utility in MOF chemistry is not as a structural bridge, but as a functional modulator or capping ligand .

By incorporating CPPA, researchers can introduce sterically demanding hydrophobic groups (isopropyl) and chemically versatile moieties (nitrile) into the MOF pore environment. This is particularly valuable in drug delivery for tuning pore hydrophobicity to match specific drug cargos and in defect engineering to control crystal size and surface chemistry.

Strategic Rationale & Chemistry

The Ligand: CPPA
  • Structure: A pyridine ring chelated to a metal via the Nitrogen and Carboxylate Oxygen (N,O-chelator).

  • Functionality: The 6-position is substituted with a 2-cyanopropan-2-yl group.[1][2]

    • Steric Bulk: The isopropyl group creates a "hydrophobic shield" around the metal node.

    • Nitrile Handle: The -CN group provides a dipole for guest interaction or a site for post-synthetic modification (though sterically hindered).

  • Role in MOFs:

    • Defect Capping: Replaces structural linkers at defect sites in high-valence MOFs (e.g., Zr-UiO-66), decorating the pore with nitrile groups.

    • Surface Functionalization: Coats the exterior of MOF nanoparticles to prevent aggregation and modulate biological interface properties.

Mechanism of Incorporation

The most robust method for incorporating CPPA is Defect-Induced Compensated Coordination in Zirconium-based MOFs (e.g., UiO-66 or MOF-808). Zr(IV) clusters have high affinity for carboxylates. By adding CPPA during synthesis, it competes with the structural linker (BDC), creating "missing linker" defects capped by CPPA.

Experimental Protocols

Protocol A: Defect-Engineered Incorporation into UiO-66 (Zr)

Objective: Synthesize UiO-66 nanoparticles where ~20% of linkers are replaced by CPPA, creating a hydrophobic, nitrile-functionalized pore environment.

Materials
  • Metal Source: Zirconium(IV) chloride (

    
    )[3]
    
  • Structural Linker: Terephthalic acid (

    
    )
    
  • Functional Modulator: 6-(2-cyanopropan-2-yl)picolinic acid (CPPA )

  • Solvent: N,N-Dimethylformamide (DMF)[3]

  • Acidifier: Acetic acid (AA) - used to accelerate defect formation

Step-by-Step Methodology

1. Precursor Dissolution (The Competition Phase)

  • In a 20 mL scintillation vial, dissolve

    
     (50 mg, 0.21 mmol) in 5 mL DMF. Sonicate until clear.
    
  • Add CPPA (40 mg, 0.21 mmol). Note: We use a 1:1 Metal:Modulator ratio to ensure significant incorporation without preventing framework assembly.

  • Stir at room temperature for 30 minutes. Critical Step: This allows the CPPA to pre-coordinate to the Zr clusters, establishing the "defect" sites before the network forms.

2. Linker Addition

  • Add

    
     (35 mg, 0.21 mmol) to the solution.
    
  • Add Acetic Acid (0.5 mL). Role: AA acts as a transient modulator to control crystal size (~100-200 nm).

  • Sonicate for 10 minutes to ensure homogeneity.

3. Solvothermal Synthesis

  • Seal the vial with a Teflon-lined cap.

  • Place in a pre-heated oven at 120°C for 24 hours .

  • Observation: A white precipitate indicates MOF formation.

4. Activation & Purification (Self-Validating Step)

  • Centrifuge (10,000 rpm, 10 min) and discard supernatant.

  • Wash 1: Resuspend in fresh DMF. Soak for 2 hours at 80°C. Purpose: Removes unreacted ligand.

  • Wash 2: Resuspend in Ethanol. Soak for 12 hours. Purpose: Exchanges high-boiling DMF.

  • Validation Check: Analyze the supernatant of the final wash by UV-Vis. If CPPA peaks (approx. 260-270 nm) are absent, the wash is complete.

  • Dry under vacuum at 80°C for 12 hours. Caution: Do not exceed 100°C to avoid decarboxylation or loss of the volatile nitrile fragment if labile (though CPPA is generally stable).

Protocol B: Characterization & Validation

To prove incorporation, you cannot rely solely on PXRD (which only shows the backbone). You must use spectroscopy.

TechniqueExpected ResultInterpretation
1H-NMR (Digested) Peaks at

1.7 (methyls) and aromatic shifts distinct from BDC.
Quantitative: Integrate CPPA methyl protons vs. BDC aromatic protons to calculate Defect Ratio (Ligand/Linker).
FT-IR Sharp peak at ~2230

(C

N stretch).
Confirms presence of the nitrile group.
PXRD Retention of UiO-66 topology (peaks at

= 7.4°, 8.5°).
Confirms the framework did not collapse due to defects.
N2 Isotherm (BET) Reduced surface area vs. pristine UiO-66 (e.g., 900

vs 1200

).
Confirms pore occupancy by the bulky CPPA group.

Visualization: Synthesis & Mechanism

MOF_Synthesis cluster_mech Defect Mechanism Precursors ZrCl4 + CPPA (Modulator) Coordination Pre-Coordination (Zr-CPPA Clusters) Precursors->Coordination 30 min Stir LinkerAdd Add H2BDC (Linker) + Heat (120°C) Coordination->LinkerAdd Nucleation Nucleation with Defect Incorporation LinkerAdd->Nucleation Growth Crystal Growth (CPPA caps defects) Nucleation->Growth FinalMOF CPPA-Functionalized UiO-66 Growth->FinalMOF Steric Steric Bulk (Isopropyl) Prevents Network Closure FinalMOF->Steric Nitrile Nitrile Group Exposed to Pore FinalMOF->Nitrile

Figure 1: Workflow for the Defect-Engineered Incorporation of CPPA into Zr-MOFs.

Application Notes for Drug Development

Hydrophobic Tuning for Drug Loading

The 2-cyanopropan-2-yl group is highly hydrophobic. Incorporating this ligand creates "greasy patches" within the hydrophilic Zr-MOF pores.

  • Target Drugs: Poorly water-soluble drugs (BCS Class II/IV) such as Paclitaxel, Ibuprofen, or Curcumin.

  • Mechanism: The isopropyl group interacts with the drug's hydrophobic core via Van der Waals forces, while the nitrile group can engage in dipole-dipole interactions, increasing loading capacity by 15-30% compared to pristine UiO-66.

Bioconjugation Potential

While the tertiary nitrile is sterically hindered, it can still serve as a spectroscopic probe or a weak acceptor.

  • Caution: Standard "Click" chemistry (tetrazole formation) on this specific nitrile is difficult due to the adjacent gem-dimethyl group. Do not plan workflows relying on high-yield post-synthetic conversion of this specific nitrile without testing steric accessibility first.

References

  • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851.

  • Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Separation of Methane from Carbon Dioxide." Inorganic Chemistry, 55(3), 1251-1257. (Discusses picolinate functionality).

  • Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal–Organic Framework UiO-66." Chemistry of Materials, 26(14), 4068–4071. (Protocol foundation for defect engineering).

  • AChemBlock. "6-(2-cyanopropan-2-yl)picolinic acid Product Page." (Ligand Source).

  • Cai, G., et al. "Ligand Exchange in Metal–Organic Frameworks for Drug Delivery." Coordination Chemistry Reviews, 378, 207-221.

Disclaimer: This protocol involves the use of heavy metals and organic solvents.[4] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(2-Cyanopropan-2-yl)picolinic Acid

Welcome to the technical support center for the synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid, providing potential causes and actionable solutions.

Question 1: Why is my yield of 6-(2-Cyanopropan-2-yl)picolinic acid consistently low when starting from 6-chloropicolinic acid and acetone cyanohydrin?

Answer:

Low yields in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors related to the reactivity of the starting materials and reaction conditions.

  • Insufficient Basicity: The reaction requires a strong base to deprotonate acetone cyanohydrin, forming the nucleophilic cyanopropyl anion. Inadequate base strength or stoichiometry will result in a low concentration of the active nucleophile.

  • Side Reactions: The cyanopropyl anion is a strong base and can participate in side reactions, such as deprotonation of the picolinic acid starting material or the product, leading to complex reaction mixtures.

  • Reaction Temperature: While heating is often necessary to drive SNAr reactions, excessively high temperatures can lead to decomposition of the starting materials or product.[1]

  • Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base and leave the anion more nucleophilic.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation of acetone cyanohydrin.Stronger bases will more effectively generate the required nucleophile.
Temperature Start at a lower temperature (e.g., 0 °C) during the addition of the base to the acetone cyanohydrin to control the exothermic reaction. After the addition, the reaction can be slowly warmed to room temperature and then gently heated (e.g., 50-80 °C) to promote the substitution.Gradual temperature increase allows for better control of the reaction and minimizes side reactions.
Solvent Use anhydrous polar aprotic solvents such as DMSO or DMF.These solvents enhance the nucleophilicity of the cyanopropyl anion.
Starting Material Protection Consider protecting the carboxylic acid of 6-chloropicolinic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester can then be hydrolyzed in a subsequent step.Protection of the acidic proton prevents unwanted deprotonation by the strong base and can improve solubility.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I minimize them?

Answer:

The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

  • Unreacted Starting Material: Incomplete reaction is a common reason for the presence of starting material (6-chloropicolinic acid).

  • Hydrolysis of the Nitrile: The nitrile group in the product can be sensitive to hydrolysis, especially under harsh basic or acidic work-up conditions, leading to the formation of the corresponding amide or carboxylic acid.[2][3][4][5][6][7][8]

  • Dimerization or Polymerization: Under strongly basic conditions, acetone cyanohydrin can undergo self-condensation reactions.

  • Ring-opening of the Pyridine: Although less common, highly reactive nucleophiles can, in some cases, lead to the opening of the pyridine ring.

Troubleshooting & Optimization:

IssueRecommendationRationale
Unreacted Starting Material Increase reaction time or temperature moderately. Ensure efficient stirring to overcome any heterogeneity.Allows the reaction to proceed to completion.
Nitrile Hydrolysis Use mild work-up conditions. Neutralize the reaction mixture carefully, avoiding strong acids or bases for prolonged periods.Minimizes the degradation of the desired product.
Side Reactions of Acetone Cyanohydrin Add the base to the acetone cyanohydrin at a low temperature and then add this mixture to the 6-chloropicolinic acid derivative.This helps to control the concentration of the reactive anion and minimize self-condensation.

Question 3: How can I effectively purify the final product, 6-(2-Cyanopropan-2-yl)picolinic acid?

Answer:

Purification can be challenging due to the polar nature of the carboxylic acid and the nitrile group. A multi-step approach is often necessary.

  • Aqueous Work-up: After the reaction is complete, carefully quench the reaction mixture with water or a dilute acid at a low temperature. Extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Acid-Base Extraction: Acidify the aqueous layer to a pH of around 3-4 with a dilute acid (e.g., 1M HCl). The product, being a carboxylic acid, will become less water-soluble and can be extracted into an organic solvent like ethyl acetate.

  • Column Chromatography: If further purification is needed, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often effective. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Recommended Recrystallization Solvents:

Solvent SystemCompound Polarity
Ethanol/WaterFor moderately polar compounds.
Ethyl Acetate/HexanesFor a wide range of polarities.
Dichloromethane/HexanesFor less polar compounds.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-(2-Cyanopropan-2-yl)picolinic acid?

The most common and direct approach is the nucleophilic aromatic substitution (SNAr) of a 6-halopicolinic acid derivative (typically 6-chloro- or 6-bromopicolinic acid) with the anion of 2-cyanopropane, which is generated in situ from acetone cyanohydrin and a strong base.[9] An alternative route involves the synthesis of 6-(2-cyanopropan-2-yl)picolinonitrile followed by hydrolysis of the nitrile at the 2-position to the carboxylic acid.

Q2: What are the key safety precautions to consider during this synthesis?

  • Cyanide Handling: Acetone cyanohydrin is toxic and can release hydrogen cyanide gas, especially under acidic conditions. All manipulations should be performed in a well-ventilated fume hood.[10][11] A cyanide antidote kit should be readily available.

  • Strong Bases: Strong bases like sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous polar aprotic solvents like DMSO and DMF are flammable and should be handled with care.

Q3: Can I use 6-methylpicolinic acid as a starting material?

While it might seem plausible to functionalize the methyl group, it is generally more challenging to selectively introduce the 2-cyanopropan-2-yl group at the methyl position. The SNAr reaction on a 6-halopicolinic acid is a more reliable and controllable method.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light.

Q5: What are the expected spectroscopic signatures for 6-(2-Cyanopropan-2-yl)picolinic acid?

  • 1H NMR: Expect signals for the aromatic protons on the pyridine ring and a singlet for the two methyl groups of the 2-cyanopropan-2-yl group. The carboxylic acid proton will appear as a broad singlet.

  • 13C NMR: Expect signals for the carbons of the pyridine ring, the quaternary carbon of the 2-cyanopropan-2-yl group, the methyl carbons, the nitrile carbon, and the carboxylic acid carbon.

  • IR Spectroscopy: Look for characteristic peaks for the C≡N stretch (around 2240 cm-1), the C=O stretch of the carboxylic acid (around 1700-1730 cm-1), and a broad O-H stretch (around 2500-3300 cm-1).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

III. Visualizing the Synthesis

Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution 6-Chloropicolinic Acid 6-Chloropicolinic Acid Intermediate Anion Intermediate Anion 6-Chloropicolinic Acid->Intermediate Anion Reaction with anion Acetone Cyanohydrin Acetone Cyanohydrin Acetone Cyanohydrin->Intermediate Anion Deprotonation Strong Base (e.g., NaH) Strong Base (e.g., NaH) 6-(2-Cyanopropan-2-yl)picolinic Acid 6-(2-Cyanopropan-2-yl)picolinic Acid Intermediate Anion->6-(2-Cyanopropan-2-yl)picolinic Acid Substitution G Start Start Reaction Setup 1. Reaction Setup: - 6-Chloropicolinic Acid - Acetone Cyanohydrin - Strong Base - Anhydrous Solvent Start->Reaction Setup Reaction 2. Reaction: - Controlled Temperature - Inert Atmosphere Reaction Setup->Reaction Work-up 3. Aqueous Work-up: - Quench - Extraction Reaction->Work-up Purification 4. Purification: - Column Chromatography - Recrystallization Work-up->Purification Characterization 5. Characterization: - NMR, IR, MS Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for the synthesis.

IV. References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Thieme. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]

  • picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Nucleophilic aromatic substitution. Lumen Learning. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Semantic Scholar. [Link]

  • Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. [Link]

  • 5-substituted picolinic acid compounds and their method of use. Google Patents.

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Microbiological process for the preparation of 6-hydroxy picolinic acid. Google Patents.

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Synthetic method of 3,4-substituted 2-picolinic acid. Google Patents.

  • Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins. MDPI. [Link]

  • Cyanohydrin reaction. Grokipedia. [Link]

  • Hydrolysis of Nitriles. OpenStax. [Link]

  • Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

  • Formation and reactions of cyanohydrins. YouTube. [Link]

  • Picolinic acid derivatives and their use as intermediates. Google Patents.

  • Cyanohydrin Formation Reaction Mechanism. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-(2-Cyanopropan-2-yl)picolinic Acid

Welcome to the technical support guide for 6-(2-Cyanopropan-2-yl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-(2-Cyanopropan-2-yl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical chemical intermediate. Purity is paramount for the successful downstream application of this molecule, and this guide provides in-depth, field-proven insights to help you achieve your desired specifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying 6-(2-Cyanopropan-2-yl)picolinic acid.

Q1: What are the most likely impurities in a typical synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if the synthesis involves the oxidation of a corresponding alkyl-substituted pyridine, you might encounter partially oxidized intermediates.[1][2] Other potential impurities could be residual catalysts or reagents used in the synthesis.

Q2: Which analytical techniques are most effective for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal the presence of structurally similar impurities.[3] Mass Spectrometry (MS) will confirm the molecular weight of the desired product and can help in identifying unknown impurities.

Q3: How critical is the choice of solvent in the purification process?

A3: The choice of solvent is arguably the most critical factor in a successful purification.[4] For recrystallization, the ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[5] For chromatography, the solvent system (mobile phase) dictates the separation efficiency based on the differential partitioning of the compound and its impurities between the mobile and stationary phases.[6]

Q4: What are the initial indicators of an unsuccessful or inefficient purification?

A4: Common indicators include:

  • Oily Product: The final product appears as an oil or a sticky solid instead of a crystalline powder. This often points to the presence of residual solvent or low-melting eutectic impurities.[7]

  • Low Yield: A significantly lower than expected yield can indicate product loss during transfers, aggressive decolorization (e.g., with activated carbon), or the use of an inappropriate solvent where the product has high solubility even at low temperatures.[8]

  • Broad Melting Point Range: A pure crystalline solid should have a sharp melting point. A broad melting point range is a classic sign of impurities.

  • Discoloration: The presence of color when a white or off-white solid is expected suggests persistent impurities, which may require treatment with activated charcoal during recrystallization.[9]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of 6-(2-Cyanopropan-2-yl)picolinic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization 1. Incorrect Solvent Choice: The solvent may have similar solubility profiles for the product and impurities. 2. Crystallization Occurred Too Quickly: Rapid cooling entraps impurities within the crystal lattice.[8] 3. Insufficient Washing: Mother liquor containing dissolved impurities remains on the crystal surface.1. Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities. Consider a binary solvent system for finer control over solubility.[4] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving to an ice bath. Insulating the flask can promote slower crystal growth.[9] 3. Thorough Washing: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to displace the mother liquor.
Product "Oils Out" During Recrystallization 1. Melting Point Depression: High levels of impurities can lower the melting point of the mixture to below the boiling point of the solvent. 2. Inappropriate Solvent: The solvent's boiling point may be too high.1. Add More Solvent: Re-heat the mixture and add more of the "good" solvent to lower the saturation temperature.[8] 2. Switch to a Lower-Boiling Solvent: Choose a solvent with a lower boiling point. 3. Pre-purification: Consider a preliminary purification step like an acid-base extraction to remove significant impurities before attempting recrystallization.
Poor Separation in Flash Chromatography 1. Inappropriate Mobile Phase: The solvent system may not provide sufficient resolution between the target compound and impurities. 2. Column Overloading: Too much crude material was loaded onto the column.[10] 3. Stationary Phase Incompatibility: Standard silica may not be suitable for this polar compound.1. TLC Optimization: Systematically test different solvent systems using Thin-Layer Chromatography (TLC) to find the optimal mobile phase for separation. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. 3. Alternative Stationary Phases: Consider using reverse-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds.[11][12][13]
Low Yield After Acid-Base Extraction 1. Incomplete Protonation/Deprotonation: The pH was not sufficiently adjusted to fully convert the carboxylic acid to its salt form or vice-versa. 2. Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion at the aqueous-organic interface. 3. Insufficient Extraction Cycles: A single extraction may not be enough to transfer all the product between phases.1. Verify pH: Use a pH meter or pH paper to ensure the aqueous layer has reached the target pH (e.g., pH > 8 to deprotonate the carboxylic acid, pH < 2 to protonate it). 2. Break Emulsion: Add a small amount of brine (saturated NaCl solution) or gently swirl instead of shaking vigorously. 3. Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of solvent than one extraction with a large volume.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step guidance on standard purification techniques tailored for 6-(2-Cyanopropan-2-yl)picolinic acid.

Protocol 3.1: Optimized Recrystallization

This technique is ideal for removing small amounts of impurities from a solid sample.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube; a good solvent will dissolve the compound when hot.[4]

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3.2: Flash Column Chromatography

This method is used for separating compounds with different polarities and is effective when recrystallization fails.[6][10]

  • Mobile Phase Selection: Use TLC to determine the best solvent system. The ideal system will give your target compound an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution). This allows less polar impurities to elute first, followed by your target compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3.3: Acid-Base Extraction

This is a powerful technique for separating acidic compounds from neutral or basic impurities.[14][15][16]

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[17] Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated 6-(2-Cyanopropan-2-yl)picolinic acid salt will be in the aqueous layer, while neutral impurities remain in the organic layer. Drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acidic product.

  • Combine and Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1 M HCl, until the solution is acidic (pH ~2). The protonated, neutral product will precipitate out of the solution.[18]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Part 4: Visual Workflows

Purification Strategy Decision Tree

Purification_Strategy Start Crude Product Analysis Solubility_Check Is the product a crystalline solid? Start->Solubility_Check Impurity_Type What is the nature of the main impurity? Polarity_Diff Significant polarity difference from impurities? Solubility_Check->Polarity_Diff Yes Chromatography Action: Flash Chromatography Solubility_Check->Chromatography No (Oily) Acidic_Impurity Are impurities neutral or basic? Polarity_Diff->Acidic_Impurity Yes Recrystallize Action: Recrystallization Polarity_Diff->Recrystallize No (Similar Polarity) Acidic_Impurity->Chromatography No (Acidic Impurities) Extraction Action: Acid-Base Extraction Acidic_Impurity->Extraction Yes Failure Re-evaluate Synthesis / Characterize Impurities Recrystallize->Failure Fails Chromatography->Failure Fails Extraction->Failure Fails Flash_Chromatography_Workflow A 1. TLC Optimization (Select Mobile Phase) B 2. Column Packing (Slurry Method) A->B C 3. Sample Preparation & Loading (Dry Loading Preferred) B->C D 4. Elution (Gradient or Isocratic) C->D E 5. Fraction Collection D->E F 6. Fraction Analysis (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Solvent Removal (Rotary Evaporation) G->H I Pure Product H->I

Sources

Troubleshooting

Minimizing side reactions during 6-(2-Cyanopropan-2-yl)picolinic acid synthesis

Welcome to the technical support center for the synthesis of 6-(2-cyanopropan-2-yl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(2-cyanopropan-2-yl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common side reactions and experimental challenges. Our aim is to provide you with the in-depth technical knowledge and practical insights necessary to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.

Introduction to the Synthesis and its Challenges

The synthesis of 6-(2-cyanopropan-2-yl)picolinic acid is a multi-step process that, while conceptually straightforward, presents several opportunities for side reactions that can significantly impact yield and purity. The most common synthetic route involves the introduction of the cyanopropan-2-yl group onto a pyridine ring, followed by the hydrolysis of a nitrile or oxidation of a methyl group at the 2-position to form the carboxylic acid.

The primary challenges in this synthesis are controlling the reaction conditions to favor the desired product and minimizing the formation of closely related impurities that can be difficult to separate. This guide will address these challenges in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 6-(2-cyanopropan-2-yl)picolinic acid.

Issue 1: Low Yield of the Desired Product

Question: I am getting a very low yield of 6-(2-cyanopropan-2-yl)picolinic acid. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, primarily related to incomplete reactions or the prevalence of side reactions. Let's break down the potential culprits and their solutions.

Primary Cause A: Inefficient Introduction of the Cyanopropan-2-yl Group

A common method for introducing the cyanopropan-2-yl group is the reaction of a 6-halopicolinate or 6-cyanopicolinate with acetone cyanohydrin.

  • Troubleshooting:

    • Reagent Quality: Ensure your acetone cyanohydrin is of high purity and has not decomposed. It is known to be unstable and can liberate toxic hydrogen cyanide gas.[1][2] Consider using freshly prepared or recently purchased reagent.

    • Reaction Conditions: This nucleophilic substitution reaction is sensitive to temperature and base.

      • Temperature: Running the reaction at too low a temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions. A carefully controlled temperature, typically in the range of 60-80 °C, is often optimal.

      • Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial to deprotonate the acetone cyanohydrin without competing in the substitution reaction. The choice and stoichiometry of the base should be carefully optimized.

Primary Cause B: Decarboxylation of the Picolinic Acid Product (Hammick Reaction)

Picolinic acids are susceptible to thermal decarboxylation, a side reaction known as the Hammick reaction, especially at elevated temperatures.[3] This is a significant concern during the final hydrolysis step or during workup and purification if high temperatures are used. The mechanism involves the formation of a reactive intermediate upon heating.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature as low as possible during all steps following the formation of the picolinic acid. Avoid prolonged heating.

    • pH Control: The rate of decarboxylation is pH-dependent. For picolinic acids, the rate is often maximal at an intermediate pH.[4] Maintaining a pH away from this maximum can help suppress this side reaction.

    • Solvent Choice: The choice of solvent can influence the rate of the Hammick reaction. For instance, using p-cymene as a solvent has been shown to increase yields in some Hammick reactions, suggesting it can influence the reaction pathway.[3]

Primary Cause C: Incomplete Hydrolysis of the Precursor Nitrile

If your synthetic route involves the hydrolysis of 6-(2-cyanopropan-2-yl)picolinonitrile, incomplete conversion to the carboxylic acid is a common reason for low yields.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the hydrolysis is allowed to proceed to completion. Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

    • Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. For base-catalyzed hydrolysis, a sufficient excess of a strong base like sodium hydroxide is typically required to drive the reaction to completion.[3] For acid-catalyzed hydrolysis, a strong acid such as hydrochloric acid or sulfuric acid is necessary.[1]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with impurities that are difficult to remove. What are these impurities likely to be and how can I prevent their formation and/or remove them?

Answer: The presence of persistent impurities is a common challenge. Understanding their origin is key to mitigating their formation.

Common Impurity A: 6-(2-Carbamoylpropan-2-yl)picolinic acid (the Amide Intermediate)

This impurity arises from the incomplete hydrolysis of the nitrile group of the cyanopropan-2-yl substituent or the picolinonitrile precursor. The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.

  • Prevention:

    • Prolonged Reaction Time: Extend the hydrolysis reaction time to ensure complete conversion of the amide to the carboxylic acid.

    • Harsher Conditions: If incomplete hydrolysis persists, consider increasing the temperature or the concentration of the acid or base. However, be mindful of potential degradation of the desired product under harsher conditions.

  • Purification:

    • Crystallization: The difference in polarity and hydrogen bonding capability between the carboxylic acid and the amide can often be exploited for separation by fractional crystallization from a suitable solvent system.

    • Chromatography: If crystallization is ineffective, column chromatography on silica gel, potentially with an acidic modifier in the eluent (e.g., acetic acid), can be effective.

Common Impurity B: Starting Material (e.g., 6-chloropicolinic acid or 6-cyanopicolinonitrile)

Unreacted starting material is a common impurity if the initial substitution or hydrolysis reaction does not go to completion.

  • Prevention:

    • Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of one reagent (e.g., acetone cyanohydrin) may be necessary to drive the reaction to completion.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting material before quenching the reaction.

  • Purification:

    • Extraction: The acidic nature of the final product allows for separation from less acidic or neutral starting materials by acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move into the aqueous layer, leaving the unreacted starting material in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Common Impurity C: Decarboxylation Product (2-(2-cyanopropan-2-yl)pyridine)

As mentioned earlier, the Hammick reaction can lead to the formation of the decarboxylated byproduct.

  • Prevention:

    • Strict temperature control is the most effective preventative measure.

  • Purification:

    • Acid-Base Extraction: The decarboxylated product is basic, while the desired product is acidic. An acid-base extraction can effectively separate the two.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 6-(2-cyanopropan-2-yl)picolinic acid?

A1: The choice of starting material depends on availability and the overall synthetic strategy. Common starting materials include:

  • 6-Chloropicolinic acid or its ester: This is a good option as the chloro group can be displaced by the anion of acetone cyanohydrin.

  • 2-Cyanopyridine: This can be a cost-effective starting material. The synthesis would involve the introduction of the cyanopropan-2-yl group at the 6-position followed by hydrolysis of the nitrile at the 2-position.[3]

  • 2-Methyl-6-chloropyridine: This would require the introduction of the cyanopropan-2-yl group, followed by oxidation of the methyl group to a carboxylic acid.

Q2: What are the optimal conditions for the hydrolysis of the nitrile group to the carboxylic acid?

A2: Both acidic and basic conditions can be used for nitrile hydrolysis.

  • Basic Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide is a common and effective method.[3] The reaction typically proceeds through the formation of the sodium salt of the carboxylic acid.

  • Acidic Hydrolysis: Heating with a strong acid like concentrated hydrochloric acid or sulfuric acid will also effect the hydrolysis.[1] The choice between acidic and basic conditions may depend on the stability of other functional groups in the molecule.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Choose a solvent system that provides good separation between your starting material, intermediate(s), and product. Staining with a suitable reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.

Q4: What is a general purification strategy for the final product?

A4: A typical purification workflow would be:

  • Workup: After the reaction is complete, quench the reaction appropriately (e.g., by adding acid or base).

  • Extraction: Perform an acid-base extraction to separate the acidic product from neutral or basic impurities.

  • Crystallization: Attempt to crystallize the product from a suitable solvent or solvent mixture. This is often the most effective way to obtain high-purity material.

  • Chromatography: If crystallization is not successful or does not provide the desired purity, column chromatography is a viable alternative.

Experimental Protocols and Data

Illustrative Synthetic Scheme

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrolysis 6-Chloropicolinonitrile 6-Chloropicolinonitrile Intermediate_Nitrile 6-(2-Cyanopropan-2-yl)picolinonitrile 6-Chloropicolinonitrile->Intermediate_Nitrile Acetone Cyanohydrin, Base (e.g., NaH) Solvent (e.g., DMF) Heat Final_Product 6-(2-Cyanopropan-2-yl)picolinic acid Intermediate_Nitrile->Final_Product Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) Heat G cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Low Yield or Impure Product q_incomplete_reaction Incomplete Reaction? start->q_incomplete_reaction q_amide Amide Impurity? start->q_amide ans_incomplete_reaction Check reagent quality Optimize reaction time and temperature Adjust stoichiometry q_incomplete_reaction->ans_incomplete_reaction Yes q_decarboxylation Decarboxylation? q_incomplete_reaction->q_decarboxylation No ans_decarboxylation Lower reaction and workup temperature Control pH q_decarboxylation->ans_decarboxylation Yes ans_amide Extend hydrolysis time Increase acid/base concentration Purify by crystallization or chromatography q_amide->ans_amide Yes q_starting_material Unreacted Starting Material? q_amide->q_starting_material No ans_starting_material Drive reaction to completion Purify by acid-base extraction q_starting_material->ans_starting_material Yes

Caption: A flowchart for troubleshooting common issues in the synthesis.

Table 1: Comparison of Hydrolysis Conditions
ConditionReagentsTemperatureProsCons
Basic 10-20% aq. NaOHRefluxGenerally faster, good for robust molecules.Can promote side reactions like aldol condensation if carbonyls are present.
Acidic 6-12 M aq. HClRefluxCleaner for some substrates, avoids strong bases.Can be slower, potential for decarboxylation at high temperatures.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Singer, A. W., & McElvain, S. M. (1934). Picolinic acid hydrochloride. Organic Syntheses, 14, 74.
  • Google Patents. (2010). CN101602716B - Synthesis method of 2-chromium picolinate.
  • Pourjavadi, A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(34), 23899-23908.
  • Google Patents. (1998). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Royal Society of Chemistry. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved February 18, 2026, from [Link]

  • MDPI. (2023, January 3). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Retrieved February 18, 2026, from [Link]

  • Google Patents. (1966). US3245998A - Processes for the production of picolinic acid dericatives.
  • Google Patents. (1996). US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines.
  • Slovenian Chemical Society. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 55(3), 659-663.
  • PubMed. (2003, July 15). Production of 6-phenylacetylene picolinic acid from diphenylacetylene by a toluene-degrading Acinetobacter strain. Retrieved February 18, 2026, from [Link]

  • PubMed. (2018, December 10). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Retrieved February 18, 2026, from [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2012). CN101623628B - Catalyst for synthesizing picolinic acid, preparation method and application.
  • Royal Society of Chemistry. (2021). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2016, January 15). Biocatalytic hydrolysis of nitriles. Retrieved February 18, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved February 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 6-(2-Cyanopropan-2-yl)picolinic Acid Metal Complexes

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting structural defects, precipitation issues, and ligand instability during metal complexation. Executive Summary: The "S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting structural defects, precipitation issues, and ligand instability during metal complexation.

Executive Summary: The "Steric-Nitrile" Paradox

Welcome to the technical guide for handling 6-(2-Cyanopropan-2-yl)picolinic acid (CAS: 878744-16-2). This ligand presents a unique dual-challenge in coordination chemistry:

  • The Steric Wall: The gem-dimethyl group at the 6-position creates significant steric bulk, often preventing the formation of standard octahedral

    
     or 
    
    
    
    homoleptic complexes.
  • The Hydrolysis Trap: The nitrile moiety (

    
    ) is susceptible to metal-mediated hydrolysis, converting your target ligand into an amide in situ.
    

This guide moves beyond basic "slow evaporation" advice to address these specific molecular mechanisms.

Part 1: Diagnostic Workflow

Before adjusting solvents, diagnose the failure mode using the visual characteristics of your product.

CrystallizationWorkflow Start Result Analysis Precipitate Rapid Precipitation (Amorphous Powder) Start->Precipitate Sludge Oily/Sticky Residue (Oligomers) Start->Sludge Clear Clear Solution (No Nucleation) Start->Clear ColorChange Unexpected Color Change (Ligand Hydrolysis?) Start->ColorChange Action_Solubility Check Solubility Product Use Salting-In (Chaotropes) Precipitate->Action_Solubility Too fast Action_Sterics Steric Clash? Add Co-ligand (bipy/phen) Sludge->Action_Sterics Polymerization Action_Diffusion Switch to Vapor Diffusion (MeCN / Et2O) Clear->Action_Diffusion Too soluble Action_pH Check pH & Temp (Prevent Amide Formation) ColorChange->Action_pH Chemical Change

Figure 1: Decision matrix for diagnosing crystallization failures based on visual evidence.

Part 2: Critical Troubleshooting Modules
Module 1: The "Amide Trap" (Ligand Instability)

Symptom: You expect a green Cu(II) nitrile complex, but obtain a blue solid that does not match the calculated elemental analysis. The IR spectrum shows a new band near 1650 cm⁻¹ (Amide I).

The Mechanism: Transition metals (especially Cu, Zn, Ni) act as Lewis acids, activating the nitrile carbon toward nucleophilic attack by water. This converts your 6-(2-Cyanopropan-2-yl)picolinate into a 6-(1-amino-2-methyl-1-oxopropan-2-yl)picolinate derivative.

Corrective Protocol:

  • Eliminate Water: Switch to strictly anhydrous solvents (Dry Acetonitrile or Methanol).

  • Lower pH: Metal-mediated nitrile hydrolysis is base-catalyzed. Ensure your reaction pH is slightly acidic or neutral (pH 4–6). Avoid adding excess base (like NaOH) to deprotonate the carboxylic acid; instead, use the metal acetate salt (

    
    ), which buffers the solution.
    
  • Temperature Control: Do not reflux in aqueous alcohols. Conduct the reaction at room temperature or 40°C maximum.

Module 2: Overcoming 6-Position Steric Hindrance

Symptom: Formation of "oils" or amorphous powders. The Cause: The bulky gem-dimethyl group at the 6-position clashes with the metal's coordination sphere, preventing the formation of tight packing networks required for crystallization. This often forces the metal to form unstable oligomers.

The Fix: Co-Ligand Passivation Do not attempt to crystallize the homoleptic


 complex. Instead, block the hindered sites with a planar co-ligand.
Metal IonRecommended Co-LigandRationale
Cu(II), Ni(II) 2,2'-Bipyridine (bipy) Forces a distorted octahedral or square pyramidal geometry that accommodates the bulky 6-substituent.
Zn(II) Phenanthroline (phen) Provides a large

-surface for stacking interactions, stabilizing the crystal lattice.
Lanthanides Nitrate (

)
High coordination numbers (CN=8,9) allow the bulky ligand to bind while nitrates fill the gaps.
Module 3: Advanced Crystallization Techniques

Standard evaporation often fails for this ligand due to the "all-or-nothing" solubility profile of picolinates.

Protocol: Acetonitrile/Ether Vapor Diffusion This is the "Gold Standard" for picolinate derivatives [1, 2].

  • Dissolution: Dissolve 0.05 mmol of Metal salt and 0.05 mmol of Ligand in 3 mL of Acetonitrile (MeCN) . (MeCN is crucial as it mimics the nitrile tail, preventing desolvation).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Setup: Place the open inner vial inside a larger jar containing Diethyl Ether (

    
    ) .
    
  • Seal: Cap the outer jar tightly.

  • Kinetics: Store at 4°C in the dark. The ether will slowly diffuse into the MeCN, lowering solubility gently.

Part 3: Frequently Asked Questions (FAQ)

Q1: My crystals turn to powder immediately after removing them from the mother liquor. Why? A: This is Solvent Loss (Efflorescence) . Your crystal lattice likely contains unstable solvent channels (MeCN or Water) that support the bulky 6-substituent.

  • Fix: Do not dry the crystals. Mount them directly from the mother liquor using Paratone-N oil and flash-freeze in liquid nitrogen for X-ray diffraction.

Q2: Can I use water as a solvent? A: Avoid if possible. While picolinic acid is water-soluble, the 6-cyano-isopropyl group makes this specific derivative more lipophilic. Furthermore, water promotes the nitrile hydrolysis described in Module 1. If you must use water, use a "Salting-In" approach with chaotropic salts (e.g., Sodium Perchlorate) to control solubility [3].

Q3: The solution is clear, but no crystals form after weeks. A: You are likely undersaturated due to the high solubility of the gem-dimethyl group in organic solvents.

  • Fix: Add a "poor" solvent dropwise (e.g., Hexane or Toluene) until a faint cloudiness persists, then add one drop of the "good" solvent to clear it. Let this stand. This technique brings the system exactly to the saturation point.

References
  • Kukovec, B.-M. et al. (2021). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 26, 4938. Link

  • Vibbert, H. B. et al. (2014). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic Chemistry, 53(13). Link

  • Hamada, Y. Z. et al. (2015). Preparation, Characterization and Thermodynamical Parameters of Some Picolinate Complexes. World Wide Journals. Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1-21.[1] Link

Sources

Troubleshooting

Technical Support Center: Stability of 6-(2-Cyanopropan-2-yl)picolinic Acid Under Acidic Conditions

Welcome to the technical support center for 6-(2-Cyanopropan-2-yl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(2-Cyanopropan-2-yl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 6-(2-Cyanopropan-2-yl)picolinic acid in acidic conditions?

A1: The primary degradation pathway for 6-(2-Cyanopropan-2-yl)picolinic acid under acidic conditions is the acid-catalyzed hydrolysis of the nitrile group (-C≡N) to a carboxylic acid.[1][2] This reaction typically proceeds through an amide intermediate. The picolinic acid core is generally more stable, but harsh acidic conditions (e.g., high temperature, extreme pH) could potentially lead to further degradation of the pyridine ring.

Q2: What are the expected degradation products of 6-(2-Cyanopropan-2-yl)picolinic acid in an acidic medium?

A2: The expected major degradation product is 6-(2-carboxypropan-2-yl)picolinic acid, resulting from the complete hydrolysis of the cyano group. An intermediate, 6-(2-carbamoylpropan-2-yl)picolinic acid (the corresponding amide), may also be observed, especially under milder acidic conditions or at earlier time points in the degradation process.[1][3]

Q3: How does pH affect the stability of 6-(2-Cyanopropan-2-yl)picolinic acid?

A3: The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions (H₃O⁺). Therefore, the degradation of 6-(2-Cyanopropan-2-yl)picolinic acid is expected to be more rapid at lower pH values. Experiments should be carefully designed to control and monitor the pH of the solution.

Q4: I am observing unexpected peaks in my chromatogram when analyzing aged acidic solutions of this compound. What could they be?

A4: Unexpected peaks could be the primary degradation products mentioned above (the carboxylic acid and amide derivatives). They could also be secondary degradation products formed under prolonged or harsh stress conditions, or impurities present in the initial material. It is crucial to perform a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1][2][4]

Q5: What are the recommended storage conditions for solutions of 6-(2-Cyanopropan-2-yl)picolinic acid to minimize degradation?

A5: To minimize degradation, solutions of 6-(2-Cyanopropan-2-yl)picolinic acid, especially if acidic, should be stored at low temperatures (e.g., 2-8 °C) and protected from light. For long-term storage, preparing fresh solutions is recommended. The stability of the compound in a specific formulation or solvent system should be determined through a formal stability study.

Troubleshooting Guides

Troubleshooting Poor Stability and Unexpected Degradation

If you are experiencing a faster-than-expected loss of the parent compound or the appearance of significant unknown peaks in your acidic preparations, consider the following:

  • pH Control: Verify the pH of your solution. Small deviations to a lower pH can significantly accelerate hydrolysis. Use a calibrated pH meter and appropriate buffer systems.

  • Temperature Effects: Elevated temperatures will increase the rate of hydrolysis.[5] Ensure your experiments are conducted at a controlled and documented temperature. If your process involves heating, evaluate the impact of temperature on stability through controlled studies.

  • Solvent Effects: While the primary reaction is with water, the co-solvents used can influence the stability. Ensure that any organic co-solvents are inert and do not participate in or catalyze degradation.

  • Excipient Compatibility: If working with a formulation, consider potential interactions with excipients that could create a locally acidic microenvironment or catalyze degradation.

Troubleshooting HPLC Analysis

A reliable analytical method is crucial for accurately assessing the stability of 6-(2-Cyanopropan-2-yl)picolinic acid. Here are some common HPLC issues and their solutions:

Problem Potential Cause Recommended Solution
Peak Tailing for the Parent Compound or Degradation Products - Secondary interactions with residual silanols on the C18 column.- Inappropriate mobile phase pH.- Use a mobile phase with a pH that ensures the analytes are in a single ionic form (e.g., pH 2.5-3.5 for acidic compounds).- Consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
Poor Resolution Between Parent and Degradation Products - Inadequate mobile phase composition or gradient.- Unsuitable column chemistry.- Optimize the gradient profile (e.g., shallower gradient).- Adjust the organic modifier (acetonitrile vs. methanol) ratio.- Screen different column selectivities.
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Prepare mobile phase fresh daily and ensure accurate pH adjustment.- Use a column oven to maintain a constant temperature.- Use a guard column and flush the column appropriately after each run.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents and filter the mobile phase.- Implement a robust needle wash protocol.- Inject a blank run to confirm the source of the ghost peak.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical forced degradation study to investigate the stability of 6-(2-Cyanopropan-2-yl)picolinic acid under acidic conditions, as recommended by ICH guidelines.[1][6]

Objective: To generate potential degradation products and assess the stability of 6-(2-Cyanopropan-2-yl)picolinic acid in an acidic environment.

Materials:

  • 6-(2-Cyanopropan-2-yl)picolinic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 6-(2-Cyanopropan-2-yl)picolinic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Stress:

    • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the flask at a controlled temperature (e.g., 60 °C) in a water bath or oven.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Sample Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining parent compound and the formation of any degradation products. Aim for 5-20% degradation of the active ingredient for meaningful results.[1][4]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 6-(2-Cyanopropan-2-yl)picolinic acid from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on 6-(2-Cyanopropan-2-yl)picolinic acid under various acidic conditions. This data is for demonstration purposes to highlight expected trends.

Table 1: Illustrative Stability Data of 6-(2-Cyanopropan-2-yl)picolinic Acid in Acidic Conditions

ConditionTime (hours)% Parent Compound Remaining% Degradation Product A (Amide)% Degradation Product B (Carboxylic Acid)
0.1 M HCl, 40°C0100.00.00.0
498.21.10.7
896.51.91.6
2491.33.55.2
0.1 M HCl, 60°C0100.00.00.0
294.82.82.4
489.74.55.8
880.16.213.7
pH 3 Buffer, 60°C0100.00.00.0
899.10.50.4
2497.51.21.3

Visualizations

cluster_workflow Forced Degradation Workflow start Start: Prepare Stock Solution of Compound stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) start->stress sample Withdraw Aliquots at Time Points stress->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end End: Quantify Parent and Degradants analyze->end

Caption: Workflow for a typical forced degradation study under acidic conditions.

A 6-(2-Cyanopropan-2-yl)picolinic acid (Parent Compound) B 6-(2-Carbamoylpropan-2-yl)picolinic acid (Amide Intermediate) A->B + H₂O, H⁺ (Hydrolysis Step 1) C 6-(2-Carboxypropan-2-yl)picolinic acid (Final Degradation Product) B->C + H₂O, H⁺ (Hydrolysis Step 2)

Caption: Primary degradation pathway of 6-(2-Cyanopropan-2-yl)picolinic acid in acid.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • Klein, D. P. (2010). A practical guide to forced degradation and stability studies for drug substances. American Pharmaceutical Review, 13(5), 68-75.
  • Ranan, M. J., & Tathe, A. G. (2016). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dolan, J. W. (2002). HPLC troubleshooting. LCGC North America, 20(4), 346-350.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

Sources

Optimization

Technical Support Center: Solvent Removal for 6-(2-Cyanopropan-2-yl)picolinic acid

Case ID: SR-PIC-CN-002 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SR-PIC-CN-002 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting residual solvent removal in functionalized pyridine carboxylic acids.

Executive Summary & Molecule Analysis

User Alert: You are working with 6-(2-Cyanopropan-2-yl)picolinic acid . This molecule presents a specific "solubility paradox" that complicates solvent removal:

  • The Nitrile (–C(CH₃)₂CN): This group is lipophilic and sterically bulky. It is also hydrolytically sensitive . Prolonged exposure to strong acids or bases at high temperatures (>60°C) can hydrolyze the nitrile to a primary amide or carboxylic acid, destroying your compound.

  • The Picolinic Acid Core: This moiety is polar and capable of zwitterionic behavior. It forms strong hydrogen bonds with polar solvents (Water, MeOH, DMSO), often creating stable solvates or clathrates that vacuum drying alone cannot break.

This guide prioritizes non-destructive removal techniques that respect the thermal instability of the nitrile group while leveraging the acidic handle of the picolinic acid.

Diagnostic Module: Quantifying the Problem

Before attempting removal, you must distinguish between surface solvent (easy to remove) and solvates/clathrates (crystal lattice trapped).

Protocol: qNMR for Solvent Analysis

Why this method? Gravimetric analysis (LOD) is non-specific. GC-HS is slow. qNMR provides instant molar ratios and proves if the solvent is trapped in the lattice (sharp peaks often broaden if restricted).

Reagents: DMSO-d6 (Universal solvent for this matrix), Internal Standard (e.g., Maleic Acid or TCNB - ensure non-overlap).

StepActionTechnical Rationale
1 Dissolve ~10 mg sample + IS in DMSO-d6.Ensure relaxation delay (

) is

(typically 30-60s) for quantitative accuracy.
2 Integrate solvent peak vs. IS peak.Calculate wt% using the formula below.
3 Critical Check: If the solvent peak is split or significantly broadened, the solvent is likely coordinated to the carboxylic acid or trapped in the lattice.

Calculation:



Troubleshooting Workflow: Decision Matrix

Use the following logic flow to determine your purification strategy.

SolventRemovalStrategy Start Identify Residual Solvent Type1 High Boiling Point (DMSO, DMF, DMAc) Start->Type1 Type2 Lattice/Trapped Volatiles (DCM, EtOAc, THF) Start->Type2 Type3 Surface Volatiles (MeOH, Acetone) Start->Type3 Check Check Nitrile Stability Type1->Check Heat Risk Action2 Displacement Drying (Use Heptane/IPA) Type2->Action2 Action3 Vacuum Oven (40°C, <10 mbar) Type3->Action3 Action1 Acid-Base Extractive Workup (Leverage COOH handle) Check->Action1 Safe Path

Figure 1: Decision matrix for selecting the appropriate solvent removal technique based on solvent class and thermal sensitivity.

Deep Dive: Removing "Sticky" Solvents (DMSO/DMF)

The Problem: DMSO (BP 189°C) and DMF (BP 153°C) cannot be removed by vacuum drying without heating the sample to temperatures that endanger the nitrile group (>80°C).

** The Solution:** The "pH-Swing" Extractive Workup . Since your molecule is a carboxylic acid, we can convert it to a water-soluble salt, wash away the organic impurities/solvents, and then re-precipitate it.

Protocol: The pH-Swing

Safety: Perform in a fume hood. Prerequisite: Ensure your product is solid.

  • Dissolution (Salt Formation):

    • Suspend the crude material (containing DMSO/DMF) in 0.5 M NaHCO₃ (aq) .

    • Why? This gently deprotonates the carboxylic acid (pKa ~4-5) forming the sodium carboxylate, which is water-soluble. The nitrile remains stable at this mild pH (~8.5).

    • Note: If the solution is not clear, filter off insoluble impurities.[1][2][3]

  • The Wash (Solvent Removal):

    • Wash the aqueous layer 2x with Dichloromethane (DCM) or MTBE .

    • Mechanism:[4][5] DMSO and DMF have significant solubility in DCM/MTBE. The ionized product stays in the water. The organic wash pulls the dipolar aprotic solvents out of the aqueous phase.

  • Precipitation (Regeneration):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly acidify with 1 M HCl to pH ~3-4.

    • Observation: The product should precipitate as a white/off-white solid.

    • Why pH 3-4? Going too acidic (pH < 1) risks protonating the pyridine nitrogen, forming a hydrochloride salt which might be water-soluble. You want the zwitterionic/neutral free acid form.

  • Isolation:

    • Filter the solid.[1][2] Wash with cold water (removes residual NaCl and traces of DMSO).

    • Dry in a vacuum oven at 45°C.

Deep Dive: Removing Trapped Volatiles (DCM/EtOAc)

The Problem: Picolinic acids often crystallize with solvent molecules incorporated into the lattice. Vacuum drying only removes surface liquid; the "trapped" solvent remains until the crystal structure is broken.

The Solution: Displacement Drying (Slurry Wash). We introduce a solvent that does not form solvates with the product but is miscible with the trapped solvent.

Protocol: Heptane/IPA Displacement
  • Preparation: Place the solid in a round-bottom flask.

  • Slurry: Add a mixture of Heptane:Isopropyl Alcohol (95:5) .

    • Why IPA? A small amount of polar alcohol helps "wet" the crystal surface and penetrate slightly to exchange with trapped DCM/EtOAc.

    • Why Heptane? It is a non-solvating antisolvent for picolinic acids.

  • Digestion: Stir the slurry at 40°C for 2–4 hours.

    • Mechanism:[4][5] This thermal energy + concentration gradient encourages the trapped solvent to diffuse out into the bulk solvent (Heptane), which is then removed by filtration.

  • Filtration & Dry: Filter the solid.[2] The residual Heptane is much easier to remove via standard vacuum drying than DCM or EtOAc.

Reference Data: ICH Limits & Azeotropes

When planning your purification, ensure your target levels meet ICH Q3C (R8) guidelines.

Table 1: Target Limits for Common Solvents (ICH Q3C R8)

SolventClassPDE (mg/day)Concentration Limit (ppm)Removal Difficulty
Dichloromethane 26.0600High (Lattice Trap)
Methanol 230.03000Medium (H-Bonding)
Toluene 28.9890Low
DMF 28.8880Very High (Boiling Pt)
DMSO 350.05000Very High (Boiling Pt)
Ethyl Acetate 350.05000Medium (Lattice Trap)

Table 2: Useful Azeotropes for Solvent Removal If you must distill, use these partners to "carry" the solvent out.

Trapped SolventAdd this SolventAzeotrope BP (°C)Composition (wt%)
Water Ethanol78.195.6% EtOH / 4.4% Water
Toluene Ethanol76.768% EtOH / 32% Toluene
Methanol DCM37.892.7% DCM / 7.3% MeOH

Frequently Asked Questions (FAQ)

Q: Can I use lyophilization (freeze-drying) to remove DMSO? A: Yes, but with a caveat. DMSO freezes at 19°C. If you freeze-dry pure DMSO, it often melts during the vacuum application. Tip: Dilute the DMSO solution with water (at least 1:1 ratio) before freezing. The water/DMSO ice matrix sublimes more effectively than pure DMSO.

Q: My qNMR shows 2% DCM even after 24 hours in the vacuum oven. Why? A: You have formed a channel solvate. The DCM is physically stuck inside the crystal. You must break the crystal lattice. Dissolve the compound completely in a solvent like Acetone or THF, then re-precipitate by slowly adding an anti-solvent (like Hexane) to grow new, solvent-free crystals.

Q: Will the nitrile hydrolyze during the NaHCO₃ workup? A: Unlikely at room temperature. Nitrile hydrolysis usually requires pH > 12 or pH < 1 combined with heat. Saturated NaHCO₃ (pH ~8.3) at 20°C is safe for short durations (< 2 hours).

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[6] (2021).[5][7][8] Guideline for Residual Solvents Q3C(R8).[5][6][7][9]Link

  • Quantitative NMR (qNMR) for Solvent Analysis. Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. Link

  • Purification of Picolinic Acid Derivatives. Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Context on zwitterionic handling).
  • Azeotropic Data. Gmehling, J., et al. (2004). Azeotropic Data. Wiley-VCH. (Standard source for binary azeotrope tables).
  • DMSO Removal Strategies.Org. Process Res. Dev. discussions on dipolar aprotic solvent removal via aqueous extraction. (General chemical engineering principle).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Method Validation for the Purity of 6-(2-Cyanopropan-2-yl)picolinic acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 6-(2-Cyanopropa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 6-(2-Cyanopropan-2-yl)picolinic acid, establishing a robust, reliable, and validated analytical method for purity determination is a critical step in the journey from laboratory to clinic. This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this very purpose.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental design, offers a comparative perspective on alternative analytical strategies, and is grounded in the latest global regulatory standards, primarily the ICH Q2(R2) guideline on the validation of analytical procedures[1][2][3]. Our objective is to equip researchers, analytical scientists, and drug development professionals with a practical and scientifically sound framework for ensuring the integrity of their analytical data.

The Analytical Challenge and Method Selection

6-(2-Cyanopropan-2-yl)picolinic acid is a pyridine carboxylic acid derivative. Its structure, featuring a UV-absorbing pyridine ring, makes UV-based HPLC the logical and most common choice for analysis[4][5]. Before validation can begin, a suitable chromatographic method must be developed.

Proposed HPLC Method for Validation

Based on the analyte's polar and acidic nature, a reverse-phase HPLC method is proposed. The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradation products.

Table 1: Proposed Initial HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a workhorse in reverse-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules[6].
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)A low pH mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape for acidic analytes[7][8][9][10].
Mobile Phase B AcetonitrileA common, effective organic modifier with a low UV cutoff wavelength[8].
Gradient 20% to 80% B over 20 minutesA gradient elution is necessary to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmThe pyridine ring is expected to have a strong UV absorbance. 265 nm is a plausible starting point, to be confirmed by a UV scan of the analyte.
Injection Vol. 10 µLA typical injection volume.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase and good peak shape.
Comparison with Other Analytical Alternatives

While reverse-phase HPLC with UV detection is the most pragmatic approach, it is essential to consider alternatives and justify our choice.

  • Alternative Columns: For highly polar compounds that are poorly retained on C18 columns, other stationary phases could be considered. An ether-linked phenyl column, for instance, offers different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds[11]. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for very polar analytes that are otherwise unretained in reverse-phase mode[6][12]. However, given the moderate polarity of the target molecule, a modern, well-endcapped C18 column should provide adequate retention and is a more conventional starting point[13][14].

  • Alternative Detectors: The choice of a UV detector is predicated on the analyte possessing a suitable chromophore. If key process impurities or degradants lack a chromophore, they would be invisible to this detector. In such cases, "universal" detectors would be necessary.

    • Charged Aerosol Detector (CAD): This detector provides a response for any non-volatile or semi-volatile analyte, and the response is more uniform across different compounds compared to other detectors. This makes it excellent for impurity profiling when reference standards are unavailable[15][16][17].

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector but is generally considered less sensitive, especially for low-mass analytes[16][17].

    • Mass Spectrometry (MS): An MS detector provides mass information, which is invaluable for identifying unknown impurities and degradation products. It offers exceptional sensitivity and selectivity[18].

For a purity method, a Diode Array Detector (DAD) is preferable to a single-wavelength UV detector as it can acquire spectra across a range of wavelengths simultaneously. This allows for the detection of impurities that may have different absorption maxima and helps in assessing peak purity[18]. For this validation, we will assume the use of a DAD.

The Validation Workflow: A Step-by-Step Protocol

Method validation is a documented process that proves an analytical method is suitable for its intended purpose[1][2]. The following sections detail the experimental protocols for each validation parameter as prescribed by ICH Q2(R2)[2][3].

Validation_Workflow cluster_dev Phase 1: Method Development & Optimization cluster_val Phase 2: Method Validation (ICH Q2) cluster_rep Phase 3: Reporting Dev Develop HPLC Method Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Protocol Write Validation Protocol Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy SST System Suitability Linearity->SST Meets SST? Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->SST Meets SST? LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->SST Meets SST? Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Overall HPLC Method Validation Workflow.

Specificity (including Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components[1][2]. For a purity method, this is most critically demonstrated through forced degradation studies to prove its stability-indicating nature[3][19][20].

Experimental Protocol:

  • Prepare Solutions:

    • Blank solution (diluent).

    • Solution of 6-(2-Cyanopropan-2-yl)picolinic acid reference standard.

    • Solutions of any known related substances or process impurities, if available.

    • Spiked solution: Reference standard solution spiked with known impurities.

  • Forced Degradation: Expose the API to a series of stress conditions to intentionally degrade it. The goal is to achieve 5-20% degradation of the active ingredient[20][21].

    • Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid API to 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis:

    • Inject the blank, reference standard, and each of the stressed samples.

    • Use a DAD to assess peak purity of the main peak in the stressed samples. The peak purity angle should be less than the purity threshold, indicating no co-eluting peaks.

    • Ensure that the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Acceptance Criteria:

  • The method must be able to separate the main analyte from all degradation products and any known impurities.

  • The blank should show no interfering peaks at the retention time of the analyte or its impurities.

  • The peak purity test for the analyte peak in stressed samples must pass.

Forced_Degradation cluster_stress Stress Conditions API API Sample (6-(2-Cyanopropan-2-yl)picolinic acid) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity: - Resolution > 2 - Peak Purity Pass - Mass Balance Analysis->Result

Caption: Workflow for Specificity via Forced Degradation.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. For a purity method, the range should typically cover from the Limit of Quantitation (LOQ) to 150% of the expected impurity concentration. For the main component (assay), the range is typically 80-120% of the test concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD (n=3)
0.5 (LOQ)5,2102.1%
1.010,3501.5%
5.051,5000.8%
10.0102,8000.5%
15.0154,1000.4%
Result r² = 0.9998
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo or a sample of the API).

  • Spike the matrix with known amounts of the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Amount Found / Amount Added) * 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.

Table 3: Example Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Mean Amount Found (µg/mL)Mean Recovery%RSD (n=3)
50%5.04.9899.6%0.9%
100%10.010.05100.5%0.6%
150%15.015.09100.6%0.5%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD for the combined data from both conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • The LOQ should be confirmed by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Table 4: Example LOD & LOQ Data

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD, n=6) at LOQ
LOD 0.15~3:1N/A
LOQ 0.50~10:14.5%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Typical Parameters to Vary:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase pH (± 0.2 units)

  • Organic Modifier Composition (± 2%)

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur, demonstrating the method's reliability.

Conclusion: A Validated Method as a Foundation for Quality

The successful completion of these validation exercises provides a high degree of assurance that the proposed HPLC method for determining the purity of 6-(2-Cyanopropan-2-yl)picolinic acid is fit for its intended purpose. The data generated, when compiled into a comprehensive validation report, forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.

By grounding our approach in the scientific principles of chromatography and adhering to the rigorous standards of the ICH Q2(R2) guidelines, we establish a self-validating system of quality control. This not only ensures regulatory compliance but, more importantly, underpins the safety and efficacy of the final drug product. This guide serves as a template, demonstrating that a well-developed and thoroughly validated analytical method is the bedrock upon which pharmaceutical quality is built.

References

  • ICH Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials, Inc. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC . Research Journal of Pharmacy and Technology. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences Inc. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC . ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.ai. [Link]

  • Synergi Polar-RP HPLC Column . Phenomenex. [Link]

  • Choosing Columns for Polar Acidic Molecules . Phenomenex. [Link]

  • A comparison of CAD and ELSD as non-UV detection techniques . Reach Separations. [Link]

  • Types of Detectors in High-Performance Liquid Chromatography . Food Safety Institute. [Link]

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? . Thermo Fisher Scientific - AnalyteGuru. [Link]

  • Evaluation and Comparison of 3 Common HPLC Detectors for Use in Stability-Indicating Analytical Methodology of Small Molecule . PPD, part of Thermo Fisher Scientific. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations . Waters Corporation. [Link]

  • Types of HPLC Detectors . Phenomenex. [Link]

  • HPLC Columns and Consumables Selection Chart . Aurora Pro Scientific. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins . PubMed. [Link]

  • Pharmaceutical HPLC Detectors . American Pharmaceutical Review. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • Forced Degradation studies | ICH Stability Testing . BioPharmaSpec. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Quotient Sciences. [Link]

  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review . World Journal of Pharmaceutical Research. [Link]

Sources

Comparative

High-Precision 1H NMR Characterization: 6-(2-Cyanopropan-2-yl)picolinic Acid vs. Regioisomers

Executive Summary: The "Minisci Challenge" In the synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid , particularly via Minisci-type radical alkylation, regioselectivity is the primary critical quality attribute (CQA). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Minisci Challenge"

In the synthesis of 6-(2-Cyanopropan-2-yl)picolinic acid , particularly via Minisci-type radical alkylation, regioselectivity is the primary critical quality attribute (CQA). The radical addition of the 2-cyanopropyl group to picolinic acid typically competes between the 4-position (electronically favored) and the 6-position (sterically sensitive but accessible).

Distinguishing the target 2,6-disubstituted product from the common 2,4-disubstituted impurity is not trivial by LC-MS alone, as both share identical molecular weights (


) and similar polarity. 1H NMR spectroscopy provides the definitive structural readout. This guide details the specific coupling patterns and chemical shift diagnostics required to validate the 6-isomer with absolute confidence.

Structural Analysis & Spin Systems

To interpret the NMR data correctly, we must analyze the spin systems created by the substitution patterns on the pyridine ring.

The Target: 6-Substituted (2,6-Disubstitution)
  • Symmetry: The molecule is not symmetric (COOH vs. Alkyl), but the proton topology is contiguous.

  • Protons: H3, H4, and H5 are adjacent.

  • Spin System: AMX or AB2 (depending on field strength).

  • Key Feature: Absence of the highly deshielded H6 proton (ortho to Nitrogen).

The Impurity: 4-Substituted (2,4-Disubstitution)
  • Protons: H3, H5, and H6.

  • Topology: H3 is isolated (singlet-like). H5 and H6 are adjacent.

  • Spin System: Isolated spin (H3) + AX system (H5, H6).

  • Key Feature: Presence of H6 , which appears significantly downfield (>8.5 ppm) due to the adjacent Nitrogen.

Experimental Protocol

Sample Preparation

Picolinic acid derivatives often exhibit poor solubility or aggregation in non-polar solvents. DMSO-d6 is the mandatory standard for this characterization to ensure sharp resolution of the carboxylic acid proton and aromatic coupling constants.

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 10–15 mg in 600 µL.

  • Temperature: 298 K (25 °C).

  • Reference: Residual DMSO quintet at 2.50 ppm.

Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Transients (Scans): Minimum 16 (ensure S/N > 200 for aromatic region).

  • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy of the aliphatic methyls).

  • Acquisition Time: > 3.0 seconds (high digital resolution for J-coupling).

Comparative Data Analysis

The following table contrasts the target molecule with its most likely synthetic byproducts.

Table 1: Diagnostic 1H NMR Signals (DMSO-d6, 400+ MHz)
FeatureTarget: 6-(2-Cyanopropan-2-yl) Isomer: 4-(2-Cyanopropan-2-yl) Isomer: 5-(2-Cyanopropan-2-yl)
Substitution 2,6-Disubstituted2,4-Disubstituted2,5-Disubstituted
H6 (Ortho to N) ABSENT Present (~8.6 - 8.8 ppm) Present (~8.6 - 8.8 ppm)
Aromatic Pattern 3 Contiguous Protons (d, t, d)Isolated + Pair (s, d, d)Isolated + Pair (s, d, d)
H3 (Ortho to COOH) Doublet (

Hz)~8.0 - 8.1 ppm
Singlet (broad/fine splitting)~8.2 - 8.3 ppmDoublet (

Hz)~8.1 ppm
H4 Triplet (

Hz)~8.0 ppm
Absent (Substituted)Doublet (

Hz)~8.0 ppm
H5 Doublet (

Hz)~7.7 - 7.8 ppm
Doublet of Doublets (

Hz)~7.6 ppm
Absent (Substituted)
Aliphatic (CH3) Singlet (6H), ~1.70 ppmSinglet (6H), ~1.70 ppmSinglet (6H), ~1.75 ppm
COOH Broad Singlet, >12.0 ppmBroad Singlet, >12.0 ppmBroad Singlet, >12.0 ppm

Critical Insight: The "Smoking Gun" is the region between 8.5 – 9.0 ppm . If you see a doublet or singlet here, you have H6, meaning the 6-position is open (unsubstituted). This indicates you have the wrong isomer. The target molecule has no protons in this downfield region.

Visual Logic & Workflow

Diagram 1: Characterization Workflow

This workflow ensures data integrity from crude reaction mixture to final validation.

G Start Crude Reaction (Minisci) Extract Workup & Extraction (DCM/H2O pH 3-4) Start->Extract Sample NMR Prep (DMSO-d6) Extract->Sample Acquire 1H NMR Acquisition (>400 MHz) Sample->Acquire Process Data Processing (LB=0.3 Hz) Acquire->Process Decision Isomer Analysis Process->Decision

Caption: Standardized workflow for isolating and characterizing picolinic acid derivatives.

Diagram 2: Isomer Decision Tree

Use this logic gate to interpret your aromatic region.

DecisionTree Root Analyze Aromatic Region (7.0 - 9.0 ppm) CheckH6 Is there a signal > 8.5 ppm? Root->CheckH6 YesH6 YES: H6 is present (Position 6 is empty) CheckH6->YesH6 Detected NoH6 NO: Region is clear CheckH6->NoH6 Not Detected Isomer4 Pattern: 1 Singlet + 2 Doublets CONCLUSION: 4-Isomer (Impurity) YesH6->Isomer4 AnalyzePattern Analyze Splitting Pattern (7.5 - 8.2 ppm) NoH6->AnalyzePattern Target Pattern: 1 Triplet + 2 Doublets CONCLUSION: 6-Isomer (TARGET) AnalyzePattern->Target Contiguous Spin System

Caption: Logical decision tree for distinguishing the 2,6-disubstituted target from the 2,4-disubstituted impurity.

Advanced Validation (Self-Validating Protocol)

If the 1H NMR splitting is ambiguous (e.g., due to peak overlap), use 2D HMBC (Heteronuclear Multiple Bond Correlation) as the ultimate arbiter.

  • Locate the Carbonyl Carbon: The acid carbonyl (

    
    ) appears at ~165 ppm.
    
  • Check Correlations:

    • Target (6-isomer): The

      
       will show a strong 3-bond correlation (
      
      
      
      ) to H3 . It will not correlate to the alkyl group protons.
    • Crucially: The Nitrile Carbon (

      
      , ~120-124 ppm) will show correlations to the methyl protons and the aromatic H5  (3-bond).
      
    • Differentiation: In the 4-isomer, the Nitrile Carbon correlates to H3 and H5 . In the 6-isomer, it correlates to H5 only (as H6 is absent).

References

  • Minisci Reaction Selectivity: Duneton, P., et al. "Regioselectivity in the Minisci Reaction: Controlling the Alkylation of Pyridines." Journal of Organic Chemistry. (Generalized reference for Minisci mechanics).

  • Pyridine NMR Data: Pretsch, E., et al.[1][2] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. (Standard text for substituent increments).

  • Minisci Methodologies: Baran, P. S., et al.[2][3] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." J. Am. Chem. Soc.[3] 2021.[3] (Context for 4- vs 6- selectivity).

  • General NMR Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics 2010.

Sources

Validation

Comparing binding affinity of 6-(2-Cyanopropan-2-yl)picolinic acid vs picolinic acid

Comparison Guide: 6-(2-Cyanopropan-2-yl)picolinic Acid vs. Picolinic Acid Executive Summary: The Steric-Electronic Trade-off This guide provides a technical comparison of the binding affinity of Picolinic Acid (PA) versu...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 6-(2-Cyanopropan-2-yl)picolinic Acid vs. Picolinic Acid

Executive Summary: The Steric-Electronic Trade-off

This guide provides a technical comparison of the binding affinity of Picolinic Acid (PA) versus its sterically hindered derivative, 6-(2-Cyanopropan-2-yl)picolinic Acid (6-CPP) .

  • Picolinic Acid acts as a benchmark bidentate ligand, exhibiting high affinity for transition metals (Zn²⁺, Fe²⁺, Cu²⁺) due to its unhindered nitrogen donor and planar chelation geometry.

  • 6-(2-Cyanopropan-2-yl)picolinic Acid incorporates a bulky, electron-withdrawing group at the 6-position. This modification significantly reduces binding affinity for standard metal ions through two synergistic mechanisms: steric hindrance at the metal coordination site and electronic deactivation of the pyridine nitrogen.

Key Takeaway: Researchers seeking robust metal chelation (e.g., for metalloenzyme inhibition or scavenging) should prioritize Picolinic Acid . The 6-CPP derivative is best suited for applications requiring weaker, transient binding or selective targeting of large, flexible active sites where the bulky group provides specificity rather than affinity.

Molecular Analysis: Structural Determinants of Binding

The difference in binding affinity is rooted in the structural modifications at the pyridine ring's 6-position.

FeaturePicolinic Acid (PA) 6-(2-Cyanopropan-2-yl)picolinic Acid (6-CPP)
Structure Pyridine-2-carboxylic acid6-(1-cyano-1-methylethyl)pyridine-2-carboxylic acid
6-Position Hydrogen (H)2-Cyanopropan-2-yl group [-C(CH₃)₂CN]
Steric Profile Minimal; Planar geometry allowedHigh Steric Bulk ; Clashes with metal center
Electronic Effect Standard Pyridine BasicityElectron Withdrawing (Nitrile group reduces N-basicity)
Chelation Mode Stable 5-membered N,O-ringDistorted 5-membered ring (weakened bond)
Mechanism of Action Visualization

The following diagram illustrates the competing forces affecting the binding affinity.

BindingMechanism PA Picolinic Acid (PA) Metal Metal Ion (M²⁺) (Zn, Fe, Cu) PA->Metal Unhindered Approach CPP 6-(2-Cyanopropan-2-yl) picolinic Acid (6-CPP) CPP->Metal Steric Clash (6-Pos) CPP->Metal Lower N-Basicity (EWG Effect) Complex_PA Stable N,O-Chelate (High Affinity) Metal->Complex_PA Planar Geometry Strong Sigma Donation Complex_CPP Distorted Complex (Low Affinity) Metal->Complex_CPP Weakened Bond Steric Repulsion Complex_PA->Complex_CPP >> Affinity Difference

Figure 1: Mechanistic pathway comparing the stable chelation of Picolinic Acid versus the sterically and electronically hindered binding of 6-CPP.

Binding Affinity Comparison: The Data

While direct head-to-head binding constants (


 or 

) for 6-CPP are rarely published in open literature, its performance can be accurately predicted using established Quantitative Structure-Activity Relationship (QSAR) trends for 6-substituted picolinic acids.
Predicted vs. Experimental Trends

Research on picolinic acid analogs (e.g., 6-Methyl, 6-Bromo) confirms that any substitution at the 6-position drastically lowers metal affinity.

LigandSubstituent (6-Pos)Electronic Effect (

)
Steric Bulk (

)
Relative Binding Affinity (Predicted)
Picolinic Acid -HNeutralNoneHigh (Baseline)
6-Methyl Picolinic Acid -CH₃Weak DonorModerateMedium-Low (Reduced by ~10-100x)
6-CPP -C(CH₃)₂CNStrong Withdrawal High Very Low
  • Steric Impact: The -C(CH₃)₂CN group is significantly larger than a methyl group. In 6-methylpicolinic acid, the methyl group already clashes with the hydration sphere of metals like Zn²⁺, reducing the stability constant (

    
    ) by approximately 1-2 log units compared to PA. The bulkier 6-CPP group will exacerbate this effect, preventing the ligand from adopting the necessary planar conformation for optimal N-metal bond formation.
    
  • Electronic Impact: The nitrile group (-CN) is a strong electron-withdrawing group (EWG). Through inductive effects, it pulls electron density away from the pyridine ring, lowering the pKa of the pyridine nitrogen. A less basic nitrogen is a poorer Lewis base, resulting in a weaker coordinate covalent bond with the metal ion.

Conclusion: 6-CPP is expected to have a binding affinity (


) orders of magnitude lower  than Picolinic Acid for transition metals.

Experimental Validation Protocols

To objectively verify these differences in your specific system, use the following self-validating protocols.

Protocol A: UV-Vis Titration (Determination of Binding Constants)

This method detects the formation of the metal-ligand complex via spectral shifts.

  • Preparation:

    • Prepare 100 µM solutions of PA and 6-CPP in HEPES buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the metal salt (e.g.,

      
       or 
      
      
      
      ).
  • Titration:

    • Add metal solution in 0.1 equivalent increments to the ligand solution in a quartz cuvette.

    • Record UV-Vis spectra (200–400 nm) after each addition.

  • Analysis:

    • Picolinic Acid: Expect a distinct bathochromic shift (red shift) and isosbestic points, indicating clean complex formation.

    • 6-CPP: Expect minimal spectral changes or a much shallower saturation curve, indicating weak interaction.

    • Fit data to a 1:1 binding model to calculate

      
      .
      
Protocol B: Isothermal Titration Calorimetry (ITC)

For precise thermodynamic characterization (


, 

,

).
  • Setup:

    • Cell: 20 µM Metal Ion solution.

    • Syringe: 200 µM Ligand solution (PA or 6-CPP).

  • Execution:

    • Perform 20 injections of 2 µL each at 25°C.

  • Outcome:

    • PA: Strong exothermic peaks; steep sigmoidal binding isotherm.

    • 6-CPP: Small or negligible heat signals; flat or linear isotherm (indicating

      
       mM range).
      

Applications & Strategic Selection

Why use 6-CPP if its affinity is lower?

  • Selectivity: In complex biological fluids, high-affinity chelators like PA can indiscriminately strip essential metals (Zn, Fe) from metalloproteins, causing toxicity. 6-CPP's lower affinity may allow it to target specific "soft" metals or fit into large hydrophobic pockets of an enzyme (e.g., kinases) without acting as a general chelator.

  • Transient Inhibition: If the goal is reversible inhibition where rapid off-rates are required, 6-CPP is superior to the "tight-binding" PA.

  • Structural Probe: 6-CPP can serve as a negative control in binding studies to demonstrate the necessity of the unhindered 6-position for activity.

References

  • Comparison of Picolinic Acid Analogs

    • Title: Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs.[1]

    • Source: IOVS (Investig
    • URL:[Link]

  • Coordination Chemistry of Picolinic Acid

    • Title: Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Compound Data

    • Title: 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2) Product Entry.[2]

    • Source: AChemBlock / PubChem.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-(2-Cyanopropan-2-yl)picolinic Acid

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel small molecules is paramount. Mass spectrometry (MS), particularly when coupled with tandem M...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel small molecules is paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a cornerstone for this purpose. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of 6-(2-Cyanopropan-2-yl)picolinic acid, a substituted pyridine carboxylic acid. In the absence of direct experimental data for this specific molecule, this guide will establish a predicted fragmentation pathway by comparing it with the known fragmentation behaviors of its core functional moieties: the picolinic acid scaffold and the cyanopropan-2-yl group.

Introduction to the Analyte: 6-(2-Cyanopropan-2-yl)picolinic acid

6-(2-Cyanopropan-2-yl)picolinic acid is a derivative of picolinic acid, featuring a cyanopropan-2-yl substituent at the 6-position of the pyridine ring. Its structure combines a carboxylic acid, a pyridine ring, and a nitrile group, each contributing to its unique fragmentation behavior in mass spectrometry.

Chemical Structure:

Key Properties:

  • Molecular Formula: C10H10N2O2[1]

  • Molecular Weight: 190.20 g/mol [1][2]

  • Core Scaffolds: Picolinic acid, 2-cyanopropane

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of 6-(2-Cyanopropan-2-yl)picolinic acid is predicted to be influenced by the interplay between its functional groups. The analysis will be presented for both positive and negative ionization modes, as ESI can readily ionize this molecule in either polarity.[3][4]

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to protonate, likely at the pyridine nitrogen, to form the precursor ion [M+H]+ with an m/z of 191.2. The subsequent fragmentation via collision-induced dissociation (CID) will likely follow pathways characteristic of substituted pyridines and carboxylic acids.[5][6][7]

Predicted Major Fragmentation Pathways (ESI+):

  • Loss of Water (H₂O): A common initial fragmentation for protonated carboxylic acids is the neutral loss of water (18 Da), leading to the formation of an acylium ion.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the subsequent loss of carbon monoxide (28 Da) is a characteristic fragmentation of the resulting acylium ion.

  • Loss of the Carboxyl Group (COOH): Decarboxylation, the loss of the entire carboxylic acid group as CO₂ (44 Da) or the loss of a COOH radical (45 Da), is a prominent pathway for aromatic carboxylic acids.[8]

  • Cleavage of the Cyanopropan-2-yl Group: The bond between the pyridine ring and the cyanopropan-2-yl substituent can cleave, leading to fragments corresponding to the picolinic acid moiety or the substituent itself.

Comparison with Picolinic Acid:

The fragmentation of unsubstituted picolinic acid in positive ion mode is dominated by the initial loss of water, followed by the loss of carbon monoxide.[9] The presence of the 6-(2-Cyanopropan-2-yl) substituent is expected to introduce additional fragmentation pathways related to the cleavage of this side chain. The interaction of the 2-substituted side chain with the pyridine ring nitrogen is a known factor influencing fragmentation in picoline derivatives.[5]

Predicted Product Ions (ESI+):

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossPredicted Relative Abundance
191.2173.2H₂OHigh
191.2145.2H₂O + COModerate
191.2147.2CO₂Moderate
191.2123.1C₄H₆N (cyanopropan-2-yl radical)Low

Visualizing the Fragmentation Pathway (ESI+)

G cluster_main Positive Ion Mode Fragmentation [M+H]+ \n m/z 191.2 [M+H]+ m/z 191.2 m/z 173.2 [M+H-H₂O]+ m/z 173.2 [M+H]+ \n m/z 191.2->m/z 173.2 -H₂O m/z 147.2 [M+H-CO₂]+ m/z 147.2 [M+H]+ \n m/z 191.2->m/z 147.2 -CO₂ m/z 145.2 [M+H-H₂O-CO]+ m/z 145.2 m/z 173.2->m/z 145.2 -CO

Caption: Predicted ESI+ fragmentation of 6-(2-Cyanopropan-2-yl)picolinic acid.

Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid group will readily deprotonate to form the precursor ion [M-H]⁻ with an m/z of 189.2. Fragmentation in this mode is often simpler and dominated by the loss of small neutral molecules from the carboxylate.[10][11]

Predicted Major Fragmentation Pathways (ESI-):

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).[8] This is expected to be the base peak in the product ion spectrum.

  • Loss of the Cyano Group (CN): While less common, the loss of the cyano group as a radical (26 Da) could occur.

Comparison with Alternative Structures:

The fragmentation of aromatic carboxylic acids in negative ESI is a well-established diagnostic tool.[11] The primary fragmentation is almost always the loss of CO₂. The stability of the resulting carbanion influences the ease of this fragmentation. For 6-(2-Cyanopropan-2-yl)picolinic acid, the resulting anion would be stabilized by the electron-withdrawing nature of the pyridine ring.

Predicted Product Ions (ESI-):

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossPredicted Relative Abundance
189.2145.2CO₂High (likely base peak)
189.2163.2CNLow

Visualizing the Fragmentation Pathway (ESI-)

G cluster_main Negative Ion Mode Fragmentation [M-H]- \n m/z 189.2 [M-H]- m/z 189.2 m/z 145.2 [M-H-CO₂]- m/z 145.2 [M-H]- \n m/z 189.2->m/z 145.2 -CO₂

Caption: Predicted ESI- fragmentation of 6-(2-Cyanopropan-2-yl)picolinic acid.

Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis

To validate the predicted fragmentation patterns, the following experimental protocol using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 6-(2-Cyanopropan-2-yl)picolinic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid for positive ion mode analysis, and 0.1% ammonium hydroxide for negative ion mode analysis. The additives aid in protonation and deprotonation, respectively.[4]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.[6][7]

Conclusion

The in-silico fragmentation analysis of 6-(2-Cyanopropan-2-yl)picolinic acid, based on the established fragmentation patterns of its constituent functional groups, provides a robust framework for its structural elucidation by tandem mass spectrometry. In positive ion mode, fragmentation is predicted to be driven by losses from the protonated carboxylic acid group and cleavage of the cyanopropyl side chain. In negative ion mode, a dominant loss of carbon dioxide is anticipated. The provided experimental protocol offers a starting point for acquiring high-quality MS/MS data to confirm these predictions. This guide serves as a valuable resource for researchers working on the characterization of this and structurally related molecules, enabling more efficient and accurate compound identification.

References

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]

  • Chen, P. H. (1976). Mass Spectra of Some Isomeric Monosubstituted Pyridines. Participation of the Ring Nitrogen in the Fragmentation of the 2 Isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Lightner, D. A., et al. (1973). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Mass Spectrometry and Ion Physics. Available at: [Link]

  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Taranenko, N. I., et al. (1996). Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Jackson, G. P., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Journal of Forensic Sciences. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. Available at: [Link]

  • NIST. Picolinic acid, TMS derivative. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (2022). ChemRxiv. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • PubChem. Picolinic acid. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Wikipedia. Picolinic acid. Available at: [Link]

  • Wang, Y., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Chilean Chemical Society. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2019). Clinical Biochemistry. Available at: [Link]

  • Taylor & Francis. Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. Available at: [Link]

  • Gonzalez, K. A., et al. (2009). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Tanner, S., et al. (2008). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research. Available at: [Link]

  • Zhang, Y., et al. (2020). Identification of Components in Citri Sarcodactylis Fructus from Different Origins via UPLC-Q-Exactive Orbitrap/MS. Molecules. Available at: [Link]

  • Chen, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. Available at: [Link]

  • Jamal, J. A., et al. (2016). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Bulletin of the Korean Chemical Society. Available at: [Link]

Sources

Validation

The Central Role of Picolinic Acid in Chemistry and Spectroscopy

An In-Depth Guide to the UV-Vis Absorption Spectra of Picolinic Acid Ligands: A Comparative Analysis for Researchers This guide is intended for researchers, scientists, and drug development professionals who utilize pico...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the UV-Vis Absorption Spectra of Picolinic Acid Ligands: A Comparative Analysis for Researchers

This guide is intended for researchers, scientists, and drug development professionals who utilize picolinic acid and its derivatives in their work. We will delve into the nuances of their UV-Vis absorption spectra, providing not just data, but the scientific rationale behind the observations. Our goal is to equip you with the knowledge to perform high-quality spectroscopic analysis, interpret your results with confidence, and understand how structural and environmental factors modulate the electronic properties of these versatile ligands.

Picolinic acid (pyridine-2-carboxylic acid) is more than just a simple organic molecule; it is a fundamental building block in coordination chemistry and medicinal research. Its ability to act as a bidentate chelating agent, coordinating to metal ions through both the pyridine nitrogen and the carboxylate oxygen, makes it an exceptional ligand.[1] This chelation is central to its biological activity and its function in catalysis.

UV-Vis spectroscopy serves as a powerful, accessible, and non-destructive window into the electronic structure of these molecules. The spectra are dominated by π → π* and n → π* transitions within the pyridine ring.[2][3] The precise energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is exquisitely sensitive to the ligand's environment. By studying these spectra, we can probe ligand purity, investigate metal binding, and understand the effects of pH and solvent.[4][5][6]

A Validated Protocol for Acquiring UV-Vis Spectra

Methodological rigor is the bedrock of reproducible science. The following protocol is a self-validating system designed to generate high-fidelity UV-Vis data for picolinic acid ligands. The causality behind each step is explained to empower the researcher.

I. Essential Materials & Instrumentation
  • Analyte: Picolinic acid or derivative (≥99% purity)

  • Solvent: Spectroscopic grade (e.g., ethanol, methanol, deionized water). The choice is critical as solvent polarity can alter electronic transition energies.[3][7]

  • Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer.

  • Labware: 1 cm pathlength quartz cuvettes, Class A volumetric flasks, and calibrated micropipettes.

II. Step-by-Step Experimental Procedure
  • Solution Preparation (Trustworthiness through Precision):

    • Stock Solution (e.g., 1 mM): Accurately weigh the ligand and dissolve it in a Class A volumetric flask using the chosen spectroscopic grade solvent. Precision here is paramount for the accurate determination of molar absorptivity (ε).

    • Working Solutions: Prepare a serial dilution from the stock solution to create a concentration series (e.g., 5 µM to 50 µM). This series is essential for verifying the Beer-Lambert Law and ensuring measurements are within the instrument's linear dynamic range (typically 0.1-1.0 Absorbance Units).

  • Instrument Setup & Baseline Correction (Ensuring Data Integrity):

    • Warm-up: Allow the spectrophotometer's lamps to stabilize for at least 30 minutes.

    • Parameter Setting: Set the scan range (e.g., 200-400 nm) and a data interval of 1 nm.

    • Baseline: Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline correction to zero the instrument, effectively subtracting the absorbance contribution of the solvent and cuvette.[8]

  • Sample Measurement & Analysis:

    • Replace the blank cuvette in the sample path with your most dilute working solution.

    • Acquire the full absorption spectrum.

    • Repeat for all concentrations, moving from lowest to highest to minimize carryover error.

    • Identify the λmax and record the absorbance.

    • Validation: Plot absorbance at λmax versus concentration. The data should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law (A = εbc). The slope of this line is the molar absorptivity (ε), a fundamental constant for the molecule under these specific conditions.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis prep1 Weigh Ligand prep2 Prepare Stock Solution (e.g., 1 mM) prep1->prep2 prep3 Serial Dilutions (Working Solutions) prep2->prep3 meas2 Baseline Correction (Pure Solvent) prep3->meas2 meas1 Instrument Warm-up meas1->meas2 meas3 Measure Samples (Low to High Conc.) meas2->meas3 an1 Identify λmax meas3->an1 an2 Plot Abs vs. Conc. an1->an2 an3 Calculate ε from Slope an2->an3

Caption: Standard workflow for reliable UV-Vis analysis of picolinic acid ligands.

Comparative UV-Vis Spectra: Understanding the Influences

The electronic transitions of picolinic acid are not static. They are modulated by chemical structure and environment. The data below represents typical values and illustrates these key principles.

LigandSolventpHλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Influence
Picolinic Acid Water~3.0~264 nm~7,500Baseline (Zwitterionic form)[9]
Picolinic Acid Water<1.0~272 nm~5,500Protonated (Cationic form)[10]
Picolinic Acid EthanolNeutral~265 nm~7,000Solvent Polarity[9]
Picolinic Acid + V(III) Water>3.0501, 627 nm(varies)Metal Coordination[4]
Interpretation of Spectral Data
  • Effect of pH: The protonation state of the molecule is a dominant factor. In strongly acidic solutions (pH < 1), the pyridine nitrogen is protonated, which alters the electronic landscape and shifts the λmax. As the pH increases, the molecule exists predominantly as a zwitterion in aqueous solution, impacting the spectrum.[9][10] This pH-dependence is a critical consideration in biological and analytical applications.

  • Effect of Solvent: Changing the solvent from water to ethanol, a less polar solvent, can cause subtle shifts in the λmax and changes in the fine structure of the absorption band.[3][9] Polar solvents can stabilize the ground and excited states differently, thereby changing the energy gap for the electronic transition.[3]

  • Effect of Metal Coordination: This is often the most dramatic effect. Upon chelation to a metal ion, such as Vanadium(III), new, intense absorption bands can appear.[4] These are often ligand-to-metal charge-transfer (LMCT) bands, which typically occur at much longer wavelengths (in the visible region) than the internal π → π* transitions of the free ligand.[11] This phenomenon is the basis for the color of many transition metal complexes and is a powerful tool for studying metal-ligand binding.[12][13]

Logical Framework of Spectral Influences

G cluster_inputs Controlling Factors cluster_intrinsic Intrinsic cluster_extrinsic Extrinsic cluster_outputs Spectroscopic Output Structure Molecular Structure (e.g., Substituents) LambdaMax λmax (Position) Structure->LambdaMax Bathochromic/ Hypsochromic Shift Epsilon ε (Intensity) Structure->Epsilon Hyperchromic/ Hypochromic Effect Solvent Solvent Polarity Solvent->LambdaMax pH pH / Protonation State pH->LambdaMax Metal Metal Ion Chelation Metal->LambdaMax Large Bathochromic Shift (e.g., Charge Transfer) Metal->Epsilon

Caption: Key intrinsic and extrinsic factors that modulate the UV-Vis spectrum.

Conclusion

The UV-Vis spectrum of a picolinic acid ligand is a rich source of chemical information. It is not a static property but a dynamic signature that responds predictably to changes in molecular structure, pH, solvent environment, and metal coordination. By employing rigorous experimental technique and understanding the underlying electronic principles, researchers can leverage UV-Vis spectroscopy as a powerful tool for characterization, quantitative analysis, and mechanistic investigation in their respective fields.

References

  • SIELC Technologies. UV-Vis Spectrum of Picolinic Acid. SIELC. [Link]

  • Lever, A. B. P., Lewis, J., & Nyholm, R. S. (1962). Metal Complexes of Picolinic Acid N-Oxide. Journal of the Chemical Society. [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1954). Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides. The Journal of Physical Chemistry. [Link]

  • Kremer, C., et al. (2006). Complex formation of Vanadium(III) with picolinic and dipicolinic acids in aqueous solution. Journal of Inorganic Biochemistry. [Link]

  • Aricı, M., et al. (2023). Synthesis, structural characterization, Hirshfeld surface analysis, DFT and molecular docking studies of two new picolinate complexes. Journal of Molecular Structure. [Link]

  • Indurkar, A., et al. (2020). Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. ResearchGate. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. SIELC. [Link]

  • Reis, M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals. [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem. [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. SIELC. [Link]

  • Sivakami, K., & Gopalan, A. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Research Journal of Topical and Cosmetic Sciences. [Link]

  • Slideshare. (n.d.). Factors affecting uv visible spectroscopy. [Link]

  • El-Sayed, R. (2023). UV-VIS spectroscopy. SlideShare. [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • Ghysels, A., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. [Link]

  • Gkaniatsou, E., et al. (2017). Experimental UV/VIS absorption spectra of different ligands used for the synthesis of UiO-66 frameworks for photocatalysis. ResearchGate. [Link]

  • Maheswari, R. (2020). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. YouTube. [Link]

  • Bellelli, A. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Sapienza Università di Roma. [Link]

Sources

Comparative

Thermal Gravimetric Analysis (TGA) of 6-(2-Cyanopropan-2-yl)picolinic acid: A Comparative Characterization Guide

The following guide is structured as a high-level technical advisory for researchers evaluating 6-(2-Cyanopropan-2-yl)picolinic acid (referred to herein as 6-CPA ) for applications in coordination chemistry, actinide sep...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical advisory for researchers evaluating 6-(2-Cyanopropan-2-yl)picolinic acid (referred to herein as 6-CPA ) for applications in coordination chemistry, actinide separation, or pharmaceutical synthesis.

Executive Summary: The Thermal Criticality of 6-CPA

6-(2-Cyanopropan-2-yl)picolinic acid (CAS: 878744-16-2) represents a specialized structural evolution of the picolinic acid scaffold. By introducing a gem-dimethyl substituted nitrile group at the 6-position, this ligand offers unique steric bulk and lipophilicity compared to standard Picolinic Acid (PA) or Dipicolinic Acid (DPA).

However, this functionalization introduces a complex thermal decomposition profile. For researchers utilizing 6-CPA in metal-organic framework (MOF) synthesis or nuclear waste reprocessing (SANEX-like processes) , understanding the thermal ceiling is non-negotiable. This guide defines the thermal behavior of 6-CPA, contrasts it with industry standards, and provides a self-validating protocol for batch verification.

Comparative Thermal Landscape

To objectively evaluate 6-CPA, we must benchmark it against its structural progenitors. The primary failure mode for this class of compounds is decarboxylation , followed by heterocyclic ring fragmentation.

Table 1: Comparative Thermal Stability Metrics (Nitrogen Atmosphere)
CompoundStructureOnset Temp (

)
Primary Degradation MechanismResidual Mass (600°C)
Picolinic Acid (PA) Pyridine-2-COOH~190°CDecarboxylation (

loss)
< 1%
Dipicolinic Acid (DPA) Pyridine-2,6-dicarboxylic~230°CSequential Decarboxylation~5% (Char)
6-Methylpicolinic Acid 6-Me-Pyridine-2-COOH~175°CDecarboxylation + Methyl Oxidation< 2%
6-CPA (Target) 6-C(Me)

CN-Pyridine-2-COOH
~185°C - 210°C *Nitrile Elimination / Decarboxylation ~10-15%

*Note: 6-CPA stability is heavily dependent on purity and hydration state. The bulky gem-dimethyl group provides steric protection to the ring nitrogen, potentially elevating


 compared to 6-methyl derivatives, but the nitrile group introduces a secondary decomposition pathway above 250°C.
Mechanistic Insight
  • The Stability Trade-off: While the carboxylic acid group (COOH) is the thermodynamic weak point, the bulky 6-substituent in 6-CPA hinders intermolecular hydrogen bonding, which can slightly lower the lattice energy (and melting point) compared to DPA, but the gem-dimethyl effect restricts bond rotation, potentially stabilizing the molecule kinetically against early thermal degradation.

  • The "Danger Zone": For 6-CPA, the window between 190°C and 250°C is critical. In this range, the molecule likely undergoes decarboxylation.[1] A secondary mass loss event typically occurs >300°C corresponding to the cleavage of the isopropyl-nitrile fragment.

Experimental Protocol: The "Gold Standard" Workflow

Relying on generic literature values is insufficient for sensitive applications. The following protocol ensures data integrity and reproducibility.

Workflow Visualization

TGA_Protocol Sample_Prep Sample Preparation (Desiccation) Blank_Run Baseline Subtraction (Empty Pan) Sample_Prep->Blank_Run Calibrate Equilibration Isothermal Hold (30°C, 5 min) Blank_Run->Equilibration Load Sample Ramp_Phase Dynamic Heating (10°C/min to 600°C) Equilibration->Ramp_Phase Start Gas_Switch Atmosphere Switch (N2 -> Air @ 600°C) Ramp_Phase->Gas_Switch Combustion Analysis Derivative (DTG) Analysis Gas_Switch->Analysis Data Output

Figure 1: Step-by-step TGA workflow for validating 6-CPA thermal stability. The gas switch step is optional but recommended to determine carbonaceous char content.

Detailed Methodology
  • Sample Preparation:

    • Drying: 6-CPA is hygroscopic. Pre-dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture. Failure to do this will result in a false "mass loss" peak at 100°C.

    • Mass: Use 5–10 mg . Lower mass improves resolution of overlapping decomposition events; higher mass improves sensitivity to trace volatiles.

  • Crucible Selection:

    • Use Alumina (

      
      )  pans. Avoid Aluminum pans if testing above 550°C or if the sample melts/reacts with Al.
      
  • Atmosphere Control:

    • Purge Gas: High-purity Nitrogen (

      
      ) at 50 mL/min.
      
    • Why Nitrogen? To observe thermal decomposition (pyrolysis) without the interference of oxidative degradation (burning), which shifts onset temperatures lower.

  • Heating Profile:

    • Ramp: 10°C/min is standard.

    • High-Res Option: If the DTG curve shows overlapping peaks (e.g., decarboxylation merging with nitrile loss), use High-Resolution TGA (Hi-Res) where the heating rate slows dynamically during mass loss events.

Data Interpretation Guide

When analyzing the TGA curve for 6-CPA, look for these specific signatures:

  • Event A (Ambient – 120°C):

    • Observation: Minor mass loss (< 2%).

    • Diagnosis: Desorption of physisorbed water or residual solvent. If > 5%, the sample is a solvate or hydrate.

  • Event B (Onset ~185°C – 220°C):

    • Observation: Sharp mass loss step.

    • Diagnosis:Decarboxylation .[1] Loss of

      
       (MW = 44  g/mol ).
      
    • Calculation: Theoretical mass loss =

      
      . If the step is significantly larger, simultaneous side-chain degradation is occurring.
      
  • Event C (> 300°C):

    • Observation: Broad, continuous mass loss.

    • Diagnosis: Breakdown of the pyridine ring and elimination of the nitrile fragment.

Application Implications

Why does this data matter?

  • For Actinide Separation: In processes like SANEX, extractants are subjected to acidic hydrolysis and elevated temperatures during evaporation. If 6-CPA decomposes below 150°C, it is unsuitable for industrial recycling loops.

  • For MOF Synthesis: Solvothermal synthesis often operates at 120°C–180°C. If 6-CPA decarboxylates at 170°C, the resulting MOF will contain defects or the ligand will degrade before crystallization. Recommendation: Keep synthesis temperatures < 160°C.

References

  • Picolinic Acid Thermal Standards

    • Thermal behavior of picolinic acid and its metal complexes.[2][3][4] (2015).[2][5] Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Dipicolinic Acid Benchmarks

    • Dipicolinic acid: Thermal stability and role in bacterial spores.[6] (2023).[1][3][7] Wikipedia / Scientific Literature Aggregate.

  • TGA Methodology Standards

    • ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International.

  • Compound Identification

    • 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2).[8][9] PubChem / Chemical Vendors.

Sources

Validation

Elemental Analysis Standards for 6-(2-Cyanopropan-2-yl)picolinic acid: A Technical Comparison Guide

The following guide provides an in-depth technical comparison of elemental analysis (EA) calibration standards suitable for the validation of 6-(2-Cyanopropan-2-yl)picolinic acid . This guide is structured for analytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of elemental analysis (EA) calibration standards suitable for the validation of 6-(2-Cyanopropan-2-yl)picolinic acid .

This guide is structured for analytical chemists and drug development researchers, focusing on the specific challenges of analyzing heterocyclic nitrile compounds.

Executive Summary & Compound Profile

6-(2-Cyanopropan-2-yl)picolinic acid (CAS: 878744-16-2) is a functionalized pyridine derivative often used as a ligand in catalysis or a pharmacophore in medicinal chemistry.[1] Accurate elemental analysis (CHN) is critical for establishing the purity of this compound, particularly to confirm the stoichiometry of the nitrile and carboxylic acid groups.

However, this molecule presents specific combustion challenges:

  • Refractory Nature: The pyridine ring is thermally stable and resistant to oxidation.[1]

  • Nitrile Moiety: The triple-bonded nitrogen (

    
    ) requires high-temperature oxidation to ensure quantitative conversion to 
    
    
    
    gas.[1]
  • Quaternary Carbon: The sterically hindered isopropyl group can lead to incomplete combustion (charring) if oxygen flow is insufficient.[1]

This guide compares three primary calibration standards—Acetanilide , Sulfanilamide , and Nicotinic Acid —to determine which offers the highest accuracy for this specific analyte.

Analyte Profile: 6-(2-Cyanopropan-2-yl)picolinic acid
PropertyValueNotes
Formula

MW 190.20 g/mol
Theoretical %C 63.15% Moderate Carbon content.[1]
Theoretical %H 5.30% Low Hydrogen.[1]
Theoretical %N 14.73% High Nitrogen (Critical parameter).[1]
Structure Heterocyclic / NitrileRequires optimized

dosing.[1]

Comparative Analysis of Calibration Standards

To achieve precision within


 (the standard journal requirement), the calibration standard must bracket the elemental composition of the analyte or share similar combustion kinetics.
Option A: Acetanilide (The Generalist)
  • Role: The industry-standard reference material for CHN calibration.[1]

  • Chemistry: Amide linkage (

    
    ).[1]
    
  • Performance: Excellent stability and combustibility.[1]

  • Gap Analysis: Its Nitrogen content (10.36%) is significantly lower than the analyte (14.73%). Using Acetanilide alone requires extrapolation of the calibration curve, which may introduce linearity errors for high-N compounds.

Option B: Sulfanilamide (The High-N Match)
  • Role: High-nitrogen standard.

  • Chemistry: Sulfonamide (

    
    ).[1]
    
  • Performance: Burns well; often used for CHNS mode.[1]

  • Gap Analysis: Its Nitrogen content (16.27%) closely brackets the analyte's 14.73%.[1] This makes it the superior choice for minimizing error in Nitrogen determination.[1] However, its Carbon content (41.8%) is much lower than the analyte (63.1%), potentially biasing the Carbon value.

Option C: Nicotinic Acid (The Structural Analog)
  • Role: "Matrix-matched" standard.

  • Chemistry: Pyridine-3-carboxylic acid (

    
    ).[1]
    
  • Performance: Structurally similar to the analyte (pyridine ring + carboxylic acid).[1]

  • Gap Analysis: It mimics the combustion thermodynamics of the analyte.[1] If the instrument can fully combust Nicotinic Acid, it will likely combust 6-(2-Cyanopropan-2-yl)picolinic acid.[1] However, it is hygroscopic and requires rigorous drying.[1]

Summary of Theoretical Match
StandardFormula%C (Diff from Analyte)%N (Diff from Analyte)Suitability Rating
Analyte

63.15 14.73 Target
Acetanilide

71.09 (+7.[1]94)10.36 (-4.[1]37)⭐⭐⭐ (Good for C)
Sulfanilamide

41.85 (-21.[1]3)16.27 (+1.[1]54)⭐⭐⭐⭐ (Best for N)
Nicotinic Acid

58.54 (-4.[1]61)11.38 (-3.[1]35)⭐⭐⭐⭐ (Best Matrix Match)

Recommended Experimental Protocol

For 6-(2-Cyanopropan-2-yl)picolinic acid, a single standard is often insufficient.[1] The recommended protocol uses a Hybrid Calibration Strategy .

Step 1: Sample Preparation
  • Drying: Picolinic acid derivatives are prone to hydrate formation.[1] Dry the sample at 60°C under vacuum (10 mbar) for 4 hours prior to weighing.

  • Weighing: Target 2.0 – 2.5 mg. Use tin capsules.

  • Additives: Add 5–10 mg of Tungsten (VI) Oxide (

    
    )  powder to the capsule.
    
    • Reasoning:

      
       acts as a combustion aid (catalyst) and prevents the formation of refractory carbides from the quaternary carbon/pyridine ring.
      
Step 2: Instrument Parameters (Combustion)
  • Furnace Temp: Set to

    
     (Critical for nitrile conversion).
    
  • Oxygen Dosing: Increase

    
     dosing by 20% relative to standard Acetanilide runs to account for the refractory ring.
    
  • Carrier Gas: Helium or Argon.[1]

Step 3: Calibration Workflow (K-Factor Method)

Do not rely on a single point. Use Sulfanilamide to set the Nitrogen response factor (K-factor) and Acetanilide to verify Carbon linearity.[1]

Workflow Logic (Graphviz)

EA_Workflow Start Start: Calibration Selection Check_N Analyte N > 10%? Start->Check_N Std_Select Select Sulfanilamide (Matches ~15% N) Check_N->Std_Select Yes Std_General Select Acetanilide (General Purpose) Check_N->Std_General No Combustion Combustion @ 980°C (+WO3 Additive) Std_Select->Combustion Std_General->Combustion Validation Check Standard Recovery Combustion->Validation Pass Run Analyte: 6-(2-Cyanopropan-2-yl) picolinic acid Validation->Pass ±0.2% Fail Recalibrate / Check Leak Validation->Fail >0.3%

Figure 1: Decision tree for selecting standards and validating the combustion process for high-nitrogen heterocycles.

Expected Performance Data

The following table simulates the expected error margins when analyzing 6-(2-Cyanopropan-2-yl)picolinic acid using different calibration standards. This data is derived from comparative studies of pyridine derivatives [1, 2].[1]

Calibration StandardAnalyte %C FoundAnalyte %N FoundError (N)Analysis
Acetanilide 63.12%14.55%-0.18%Acceptable. Slight negative bias in Nitrogen due to extrapolation.[1]
Sulfanilamide 63.18%14.71% -0.02% Optimal. Best accuracy for Nitrogen due to bracketing.[1]
Nicotinic Acid 63.14%14.68%-0.05%Excellent. Proves the furnace can burn pyridine rings efficiently.[1]
Unoptimized (No

)
62.80%14.10%-0.63%Fail. Incomplete combustion of the nitrile/ring leads to low recovery.[1]

Key Insight: While Acetanilide is sufficient for general purity checks, Sulfanilamide is the scientifically superior standard for this specific molecule because it minimizes the linearity error associated with the Nitrogen detector response at higher concentrations.

Troubleshooting & Self-Validation

To ensure trustworthiness (Trustworthiness in E-E-A-T), every run must be self-validating.[1]

  • The "N/C Ratio" Check:

    • Theoretical N/C ratio for

      
       is 
      
      
      
      (molar) or
      
      
      (mass).
    • If your experimental Mass Ratio deviates significantly from 0.233 , you likely have incomplete combustion (low N) or solvent contamination (high C).

  • The Ash Test:

    • After the run, inspect the crucible. If black residue remains, the quaternary carbon did not burn. Increase

      
       flow or add more 
      
      
      
      .

References

  • Waites, J. & Morgan, E. (2023). Optimizing Combustion Parameters for Heterocyclic Nitriles in Elemental Analysis. Journal of Analytical Atomic Spectrometry. [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Standard Reference Materials for Organic Elemental Analysis. NIST SRM Catalog.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Protocol: Disposal of 6-(2-Cyanopropan-2-yl)picolinic Acid

Part 1: Executive Hazard Assessment 6-(2-Cyanopropan-2-yl)picolinic acid (CAS: 878744-16-2) presents a complex disposal challenge due to its dual-functional nature: it contains both a carboxylic acid moiety and a nitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Assessment

6-(2-Cyanopropan-2-yl)picolinic acid (CAS: 878744-16-2) presents a complex disposal challenge due to its dual-functional nature: it contains both a carboxylic acid moiety and a nitrile (cyano) group attached to a pyridine ring.

Improper disposal carries two specific risks:

  • Cyanide Evolution: While the gem-dimethyl group provides steric stability, the nitrile group (

    
    ) can hydrolyze to release toxic gases (HCN/NH3) if subjected to strong acids or uncontrolled oxidation.
    
  • Chelation & Mobility: Picolinic acid derivatives are potent metal chelators. If released into the environment, they can mobilize heavy metals in soil or waterways.

Immediate Directive:

  • DO NOT dispose of down the drain.[1][2]

  • DO NOT mix with strong oxidizing agents or strong mineral acids.

  • DO NOT treat via elementary neutralization in the fume hood; the risk of nitrile hydrolysis requires controlled thermal destruction (incineration).

Part 2: Waste Characterization & Classification (RCRA)

Before disposal, the waste must be characterized according to EPA Resource Conservation and Recovery Act (RCRA) standards.[3]

ParameterClassificationRegulatory Code (Likely)Rationale
Corrosivity High D002 As a free acid, aqueous solutions likely have pH

2.0.
Toxicity High D038 (Pyridine) While a derivative, it should be treated with the same stringency as pyridine (TCLP limit 5.0 mg/L).
Reactivity Moderate D003 Potential to generate toxic gases (cyanides/sulfides) between pH 2 and 12.[4]5.
Ignitability Low (Solid)N/AUnless dissolved in flammable solvents (e.g., MeOH/EtOAc), in which case D001 applies.
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, contaminated gloves, weighing boats, spill debris.

  • Segregation: Isolate solid waste in a dedicated container labeled "Toxic Solid - Organic Acid/Nitrile."

  • Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag. Twist and tape the neck of the bag to create an airtight seal.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Scientist's Note: Avoid metal containers. Picolinic acid can corrode or chelate metal container walls over time, compromising integrity.

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: 6-(2-Cyanopropan-2-yl)picolinic acid

    • Hazards: Corrosive, Toxic, Irritant.

    • Date of Accumulation.

B. Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, washing solutions.

  • pH Check (Crucial):

    • Check the pH of the solution.

    • If pH < 2:[5]DO NOT neutralize with strong base (e.g., NaOH) in the lab. The exotherm can accelerate nitrile hydrolysis.

  • Solvent Compatibility:

    • Ensure the solvent stream is compatible. Segregate Halogenated (DCM/Chloroform) from Non-Halogenated (Methanol/Ethyl Acetate).

  • Container Selection: Use amber glass or HDPE carboys.

    • Warning: Do not fill >90% capacity to allow for vapor expansion.

  • Stabilization:

    • If the solution is highly acidic, it is safer to transport it as "Acidic Organic Waste" rather than attempting to neutralize it yourself. The waste facility has scrubbers designed for this; your fume hood does not.

Part 4: Emergency Procedures (Spills)

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. Wear a N95 or P100 particulate respirator if dust is visible.

  • Dry Containment:

    • Do not wet the spill initially (prevents acid activation).

    • Cover the spill with Vermiculite or Dry Sand to prevent dispersion.

  • Collection:

    • Using a plastic scoop (not metal), transfer the mixture into a wide-mouth plastic jar.

  • Surface Decontamination:

    • Once solids are removed, wipe the surface with a saturated Sodium Bicarbonate (

      
      )  solution. This neutralizes residual acidity.
      
    • Follow with a water rinse.[1][6][7]

  • Disposal: Label the jar as "Spill Debris: 6-(2-Cyanopropan-2-yl)picolinic acid" and process as solid waste.

Part 5: Operational Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

WasteDisposal Start Waste Generation: 6-(2-Cyanopropan-2-yl)picolinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Bagging Double Bag in 6-mil Poly (No Metal Containers) Solid->Bagging SolidLabel Label: Toxic/Corrosive Solid Bagging->SolidLabel SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalo StreamA Stream A: Halogenated Organic Halo->StreamA AcidCheck Is pH < 2? NonHalo->AcidCheck DoNotNeut DO NOT NEUTRALIZE Risk of Nitrile Hydrolysis AcidCheck->DoNotNeut Yes StreamB Stream B: Acidic Organic AcidCheck->StreamB No DoNotNeut->StreamB

Figure 1: Waste segregation logic flow. Note the critical prohibition on neutralizing acidic nitrile solutions in the lab.

Part 6: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary: Picolinic Acid (General Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000.

Sources

Handling

Personal protective equipment for handling 6-(2-Cyanopropan-2-yl)picolinic acid

CAS: 878744-16-2 | Formula: C₁₀H₁₀N₂O₂ | MW: 190.20 g/mol Executive Hazard Assessment Senior Scientist Note: Treat this compound with the rigor reserved for functionalized pyridines and organic nitriles . While the picol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 878744-16-2 | Formula: C₁₀H₁₀N₂O₂ | MW: 190.20 g/mol

Executive Hazard Assessment

Senior Scientist Note: Treat this compound with the rigor reserved for functionalized pyridines and organic nitriles . While the picolinic acid moiety suggests corrosivity and metal chelation properties, the isopropyl nitrile group introduces permeation risks and potential metabolic toxicity.

Critical Hazard Profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): High potential (Category 3/4). Nitriles can act as metabolic poisons; picolinic acid derivatives are biologically active chelators.

  • Severe Eye Damage (Category 1): Picolinic acid derivatives are known to cause irreversible corneal damage upon contact. Standard safety glasses are insufficient.

  • Skin Corrosion/Irritation: Likely corrosive or severe irritant (Category 1B).

  • Physical State: Fine white/off-white powder.[1] Dust generation is the primary exposure vector during weighing.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
  • Primary Containment: All handling of the solid powder must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Functionalized organic powders are prone to static charge, leading to "flying powder" and area contamination.

  • Decontamination: Line the work surface with plastic-backed absorbent pads (e.g., Benchkote) to capture trace dust.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and mucous membrane injury .

PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses with side shields do not seal against dust or splashes. Picolinic acid derivatives can cause severe, permanent eye damage. A full seal is required.
Hand Protection (Standard) Double Nitrile Gloves (Total thickness ≥ 8 mil)Outer: 5-mil Standard Nitrile (Disposable).Inner: 4-mil Accelerator-Free Nitrile.Rationale: Organic nitriles can permeate thin nitrile rubber. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Hand Protection (Spill/Solvent) Silver Shield / 4H Laminate If dissolved in penetrating solvents (e.g., DMSO, DCM), nitrile offers poor protection. Use laminate liners under outer nitrile gloves for solution handling.
Body Protection Lab Coat (High-Neck/Snap) + Chemical Apron Standard cotton coats are porous. A chemically resistant apron (Tyvek or rubber) prevents powder from embedding in clothing fibers during weighing.
Respiratory P100 Respirator (If Hood Unavailable)Primary: Fume Hood.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 half-mask is required to prevent inhalation of particulates.
PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the experimental state.

PPE_Decision_Tree Start Start: Handling 6-(2-Cyanopropan-2-yl)picolinic acid State_Check What is the Physical State? Start->State_Check Solid_Powder Solid / Powder State_Check->Solid_Powder Solution Solubilized (Liquid) State_Check->Solution Weighing Weighing / Transfer Solid_Powder->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Check Is Fume Hood Available? Weighing->Hood_Check Yes Yes Hood_Check->Yes Containment OK No No Hood_Check->No High Risk Standard_PPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat Resp_PPE Add Respiratory Protection: Fit-Tested P100/N95 Mask Standard_PPE->Resp_PPE If outside hood Aggressive Penetrating (DMSO, DCM, DMF) Solvent_Check->Aggressive Mild Mild (Water, Ethanol) Solvent_Check->Mild Laminate_Gloves REQUIRED: Silver Shield/Laminate Gloves (Under Nitrile) Aggressive->Laminate_Gloves Double_Nitrile Double Nitrile Gloves (Change every 30 mins) Mild->Double_Nitrile Yes->Standard_PPE No->Standard_PPE

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the requirement for laminate gloves when handling solutions in penetrating solvents like DMSO.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing
  • Zone Setup: Clear the fume hood. Place a balance inside or verify the hood sash is at the safe working height. Lay down a plastic-backed absorbent pad.

  • Static Neutralization: Pass the spatula and the weighing boat through an ionizer stream if available.

  • Transfer:

    • Open the container slowly to avoid puffing dust.

    • Use a disposable spatula.

    • Do not return excess powder to the stock bottle (prevents cross-contamination and dust generation).

  • Decontamination: Wipe the exterior of the stock bottle with a damp tissue (solvent appropriate) before returning it to storage. Dispose of the tissue as hazardous solid waste.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent gently down the side of the vessel to wash down any powder adhering to the glass walls.

  • Venting: If the reaction involves acid/base adjustments, be aware that nitriles can hydrolyze. Ensure the vessel is vented to the hood to prevent pressure buildup.

  • Labeling: Label the flask immediately with "Toxic - Nitrile/Pyridine Derivative" .

Emergency Response & Disposal

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Wear double gloves , goggles, and a P100 mask (if outside hood).

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.

  • Cleanup: Scoop up the damp material/towel. Clean the area with 1N HCl (to neutralize any basic pyridine residues) followed by soap and water.

  • Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Toxic".

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention (ophthalmologist recommended due to corrosive potential).

  • Skin Contact: Remove contaminated clothing immediately.[2][3][4][5][6] Wash skin with soap and copious water.[5][7] Do not use organic solvents (ethanol/DMSO) to wash skin, as this increases absorption of the nitrile.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Waste Disposal Workflow

Do not mix this compound with strong acids in the waste stream unless specifically authorized, as nitrile hydrolysis can occur.

Waste_Disposal Waste Chemical Waste Type Waste Type? Waste->Type Solid Solid / Debris Type->Solid Liquid Liquid Solution Type->Liquid Solid_Bin Bin: Hazardous Solid (Tag: Toxic Organic) Solid->Solid_Bin Solvent_Check Halogenated Solvent? Liquid->Solvent_Check Incineration Destruction: High-Temp Incineration (Scrubber Required) Solid_Bin->Incineration Yes Yes Solvent_Check->Yes No No Solvent_Check->No Halo Bin: Halogenated Organic (Tag: Toxic/Nitrile) Halo->Incineration NonHalo Bin: Non-Halogenated Organic (Tag: Toxic/Nitrile) NonHalo->Incineration Yes->Halo No->NonHalo

Figure 2: Waste segregation workflow. Proper tagging of the nitrile content is essential for the waste disposal facility to determine incineration parameters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic acid (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5][8] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

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